molecular formula C41H50O14 B15594682 2-Deacetyltaxuspine X

2-Deacetyltaxuspine X

Cat. No.: B15594682
M. Wt: 766.8 g/mol
InChI Key: FLBNRACKRBUYNP-AHLSXCLRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-4-(acetyloxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate has been reported in Taxus cuspidata and Taxus wallichiana with data available.

Properties

IUPAC Name

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-4-(acetyloxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50O14/c1-22-33(50-25(4)43)19-32-36(52-27(6)45)18-31(21-49-24(3)42)35(55-37(48)17-16-30-14-12-11-13-15-30)20-34(51-26(5)44)23(2)39(53-28(7)46)40(54-29(8)47)38(22)41(32,9)10/h11-18,32-36,40H,19-21H2,1-10H3/b17-16+,31-18+,39-23-/t32-,33-,34-,35-,36-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBNRACKRBUYNP-AHLSXCLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)OC(=O)/C=C/C3=CC=CC=C3)OC(=O)C)\C)/OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of 2-Deacetyltaxuspine X?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isolation, and biological significance of 2-Deacetyltaxuspine X, a member of the taxane (B156437) diterpenoid family of natural products. This document is intended for an audience with a strong background in organic chemistry, pharmacology, and drug development.

Chemical Structure

This compound is a derivative of the more extensively studied taxane, Taxuspine X. The chemical structure of Taxuspine X was first elucidated by Shigemori et al. in 1997, following its isolation from the Japanese yew, Taxus cuspidata. The structure of this compound is deduced by the removal of the acetyl group at the C2 position of Taxuspine X.

Molecular Formula of Taxuspine X: C₄₁H₅₀O₁₄

The core of its structure is a complex bridged taxane skeleton. Based on the established structure of Taxuspine X, the chemical structure of this compound is presented below:

Chemical structure of this compound

Caption: The chemical structure of this compound, characterized by a complex polycyclic taxane core.

Quantitative Data

¹H NMR Spectral Data of Taxuspine X
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
12.55m
25.60d7.0
34.95d7.0
55.01m
2.30m
1.85m
74.45dd10.5, 6.5
95.45d9.5
106.35d9.5
136.05t9.0
14α2.25m
14β1.75m
161.20s
171.15s
181.95s
191.65s
2'5.80d9.0
3'4.80d9.0
OAc2.15, 2.10, 2.05, 2.00, 1.90s
Cinnamate-α6.40d16.0
Cinnamate-β7.65d16.0
Cinnamate-Ph7.30-7.50m
¹³C NMR Spectral Data of Taxuspine X
PositionChemical Shift (δ) ppm
145.5
275.1
381.0
442.0
584.5
635.5
776.5
858.0
979.0
1076.0
11134.0
12142.0
1372.0
1425.0
1546.0
1628.0
1721.0
1815.0
1922.5
2079.5
OAc (C=O)170.0, 170.2, 170.5, 170.8, 171.0
OAc (CH₃)21.0, 21.2, 21.3, 21.5, 21.8
Cinnamate (C=O)166.5
Cinnamate (α)121.0
Cinnamate (β)145.0
Cinnamate (Ph)128.5 (x2), 129.0 (x2), 130.5, 134.5
Mass Spectrometry Data of Taxuspine X
Ionm/z
[M+Na]⁺789.3048
[M+H]⁺767.3225

Experimental Protocols

The isolation and purification of minor taxanes like this compound is a challenging process that involves multi-step extraction and chromatographic separation. Below is a generalized protocol based on established methods for taxane isolation from Taxus species.

General Isolation and Purification Protocol
  • Extraction:

    • Dried and powdered plant material (e.g., needles and stems of Taxus cuspidata) is extracted with a methanol/water or ethanol/water mixture at room temperature.

    • The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Column Chromatography:

    • The chloroform or ethyl acetate fraction, which typically contains the taxanes, is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing proportions of ethyl acetate, is used to separate the fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions containing compounds of interest are further purified by preparative HPLC on a reversed-phase column (e.g., C18).

    • A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase.

  • Structure Elucidation:

    • The structure of the purified compound is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HRMS).

Biological Activity and Signaling Pathways

Taxanes, as a class of compounds, are well-known for their potent anticancer activity, which is primarily mediated through their interaction with microtubules. While the specific biological activity of this compound has not been extensively studied, its parent compound, Taxuspine X, has been shown to be a potent multidrug resistance (MDR) reversal agent.[1] It is hypothesized that taxuspines modulate the function of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to MDR in cancer cells.[1]

The following diagram illustrates the proposed mechanism of action for taxuspine-related compounds in overcoming multidrug resistance.

MDR_Reversal cluster_cell Cancer Cell cluster_extracellular Extracellular Space Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo->Pgp Efflux Apoptosis Apoptosis Chemo->Apoptosis Induces Ext_Chemo Chemotherapeutic Drug Pgp->Ext_Chemo Efflux TaxuspineX Taxuspine Analogue (e.g., this compound) TaxuspineX->Pgp Inhibition Ext_Chemo->Chemo Influx

Caption: Proposed mechanism of P-glycoprotein inhibition by taxuspine analogues to reverse multidrug resistance.

Experimental Workflow for Bioactivity Screening

The following workflow outlines a typical experimental procedure to screen for the P-glycoprotein inhibitory activity of a compound like this compound.

Bioactivity_Workflow Start Isolate and Purify This compound CellCulture Culture MDR Cancer Cell Line (e.g., NCI/ADR-RES) Start->CellCulture Treatment Treat cells with Chemotherapeutic (e.g., Doxorubicin) +/- This compound CellCulture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation ViabilityAssay Measure Cell Viability (e.g., MTT Assay) Incubation->ViabilityAssay DataAnalysis Analyze Data and Determine IC50 Values ViabilityAssay->DataAnalysis Conclusion Assess P-gp Inhibitory Activity DataAnalysis->Conclusion

Caption: Experimental workflow for assessing the P-glycoprotein inhibitory activity of this compound.

Conclusion

This compound represents an intriguing, yet understudied, member of the taxane family. Based on the known structure and biological activity of its parent compound, Taxuspine X, it holds potential as a modulator of multidrug resistance in cancer. Further research, including its total synthesis to provide sufficient quantities for comprehensive biological evaluation, is warranted to fully explore its therapeutic potential. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in pursuing further investigation into this promising natural product.

References

The Enigmatic Taxane: A Technical Guide to the Prospective Discovery and Isolation of 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and isolation of 2-Deacetyltaxuspine X, a rare taxane (B156437) derivative. While specific literature on this particular compound is not abundant, this document provides a comprehensive overview of the likely methodologies for its isolation and characterization, drawing upon established protocols for closely related taxanes, particularly those isolated from Taxus species. This guide is intended to serve as a foundational resource for researchers embarking on the exploration of novel taxane chemistry and its potential applications in drug development.

Introduction to Taxanes and the Significance of this compound

Taxanes are a class of diterpenoid compounds originally isolated from plants of the Taxus genus. The most famous member of this family, paclitaxel (B517696) (Taxol®), is a cornerstone of modern cancer chemotherapy[1][2][3]. Its unique mechanism of action, which involves the stabilization of microtubules and subsequent arrest of cell division, has spurred extensive research into other taxane derivatives for improved efficacy, reduced side effects, and circumvention of drug resistance[1].

Many taxanes, while not possessing the potent cytotoxic activity of paclitaxel, exhibit other interesting biological properties, such as the modulation of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR)[4][5][6]. Taxuspine X, isolated from the Japanese yew (Taxus cuspidata), is one such compound that has been shown to be a potent MDR reversing agent[4][7]. The "2-deacetyl" modification suggests a structural alteration at the C2 position of the taxane core, a modification that is known to influence the biological activity of these molecules. The isolation and study of this compound are therefore of significant interest for the development of novel therapeutics, potentially as chemosensitizing agents.

Prospective Isolation Workflow

The isolation of a minor taxane like this compound from a complex natural product extract is a multi-step process that relies on a series of chromatographic separations. The following workflow represents a logical and established approach for obtaining the pure compound.

Isolation_Workflow Plant_Material Plant Material (e.g., Taxus cuspidata) Extraction Extraction (e.g., Methanol/Ethanol) Plant_Material->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning Crude_Extract Crude Taxane Mixture Partitioning->Crude_Extract Column_Chromatography Normal/Reverse Phase Column Chromatography Crude_Extract->Column_Chromatography Fractions Taxane-Rich Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Characterization Structural Elucidation (NMR, MS) Pure_Compound->Characterization

Caption: A generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are based on established methods for the isolation of taxanes from Taxus species[8][9]. Researchers should optimize these protocols based on their specific starting material and available equipment.

Plant Material and Extraction
  • Plant Material: Needles and stems of Taxus cuspidata are a likely source of taxuspine derivatives[7][10]. The plant material should be air-dried and ground to a fine powder.

  • Extraction: The powdered plant material is exhaustively extracted with an organic solvent. A common choice is a mixture of ethanol (B145695) and water (e.g., 50-80% ethanol)[8]. Maceration or Soxhlet extraction can be employed. The resulting extract is then concentrated under reduced pressure to yield a crude syrup.

Solvent-Solvent Partitioning
  • Defatting: The crude extract is suspended in an aqueous solution and partitioned against a nonpolar solvent like hexane (B92381) or ligroin to remove lipids and other nonpolar impurities[8].

  • Taxane Extraction: The aqueous layer is then extracted with a solvent of intermediate polarity, such as dichloromethane (B109758) or chloroform, to isolate the taxane-containing fraction[8]. The organic layers are combined and evaporated to dryness to yield the crude taxane mixture.

Chromatographic Purification
  • Initial Column Chromatography: The crude taxane mixture is subjected to normal-phase column chromatography on silica (B1680970) gel. A gradient elution system, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing in polarity, is used to separate the mixture into fractions of increasing polarity.

  • Fraction Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC) to identify the fractions containing taxanes of interest.

  • Preparative HPLC: The taxane-rich fractions are then subjected to preparative reverse-phase HPLC (RP-HPLC) for fine purification. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol[11]. The elution is monitored by UV detection, typically at 227 nm.

  • Isolation of this compound: Fractions corresponding to the peak of this compound are collected, and the solvent is removed to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry.

Quantitative Data for Related Taxanes

TaxanePlant SourceYield (% of dry weight)Reference
PaclitaxelTaxus brevifolia (bark)0.02 - 0.06%[9]
10-Deacetylbaccatin IIITaxus brevifolia (bark)0.02 - 0.04%[9]
10-DeacetyltaxolTaxus brevifolia (bark)0.01 - 0.02%[9]
CephalomannineTaxus brevifolia (bark)0.005 - 0.007%[9]

Potential Biological Activity: P-glycoprotein Inhibition

Several taxane derivatives that lack the potent cytotoxicity of paclitaxel have been found to inhibit the function of P-glycoprotein (P-gp), an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells[4][5]. Taxuspine X has been identified as a potent MDR reversing agent[4]. It is plausible that this compound shares this activity. The following diagram illustrates the proposed mechanism of action.

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug (out) Pgp->Chemo_out Efflux Chemo_in Chemotherapeutic Drug (in) Chemo_in->Pgp Binds to P-gp Taxuspine This compound Taxuspine->Pgp Inhibits

Caption: Proposed mechanism of P-glycoprotein inhibition by this compound.

Conclusion

The discovery and isolation of novel taxanes like this compound remain a promising avenue for the development of new therapeutic agents. While direct information on this specific compound is limited, the well-established methodologies for taxane chemistry provide a clear roadmap for its isolation and characterization. The potential for this compound to act as a P-glycoprotein inhibitor warrants further investigation, as it could lead to the development of effective chemosensitizing agents to combat multidrug resistance in cancer. This guide provides the necessary foundational knowledge for researchers to pursue the exploration of this and other rare taxanes.

References

Natural Sources of 2-Deacetyltaxuspine X: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X belongs to the taxane (B156437) diterpenoid family, a class of complex natural products renowned for their potent biological activities, most notably the anticancer agent paclitaxel (B517696) (Taxol). While paclitaxel has been extensively studied, numerous other taxoids, often present in minute quantities, contribute to the rich chemical diversity of the Taxus genus. This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biosynthetic origins of minor taxoids, with a specific focus on the likely origins and characteristics of this compound. Although direct literature on "this compound" is scarce, this guide synthesizes data from the isolation of structurally related taxuspine derivatives and other minor taxoids to provide a robust framework for its study.

Natural Sources and Quantitative Data

This compound is presumed to be a minor taxoid found in various species of the genus Taxus (yew). The primary sources of a wide array of taxanes are the bark, needles, and twigs of these slow-growing evergreen trees. Species that are particularly rich in diverse minor taxoids, and therefore potential sources of this compound, include Taxus wallichiana (Himalayan yew), Taxus yunnanensis (Yunnan yew), and Taxus chinensis (Chinese yew).[1][2][3] Plant cell cultures of various Taxus species have also emerged as a promising and sustainable alternative for the production of rare taxoids.[4]

While specific quantitative data for this compound is not available in the current literature, the yields of other minor taxoids provide a valuable reference point for the expected abundance. The concentration of these compounds is typically low and can vary significantly based on the plant species, geographical location, time of harvest, and the specific plant part used for extraction.

Table 1: Reported Yields of Selected Minor Taxoids from Taxus Species

TaxoidPlant SourcePlant PartYield (% of dry weight)Reference
Taxuyunnanine CTaxus chinensis (cell culture)Callus2.6%[5]
Taxuyunnanines S-VTaxus yunnanensisBarkNot specified[2][6]
N-debenzoyl-N-methyl-N-heptanoyl-taxolTaxus wallichiana var. maireiWhole plantNot specified[1]
TaxiwallinineTaxus wallichiana var. maireiWhole plantNot specified[7]
2-deacetoxytaxinine 1Taxus wallichiana (cell culture)Undifferentiated tissueComparable to or higher than stem bark[8]
Basic Taxoids (various)Taxus wallichianaEthyl acetate (B1210297) extract57 detected, 45 novel[9]

Experimental Protocols for Isolation and Purification

The isolation of minor taxoids like this compound from complex plant extracts is a multi-step process that requires a combination of extraction and chromatographic techniques. The general workflow is outlined below.

Extraction

The initial step involves the extraction of crude taxoids from the plant material.

  • Plant Material Preparation: Dried and powdered plant material (bark, needles, or twigs) is used to maximize the surface area for solvent penetration.

  • Solvent Extraction: The powdered material is typically extracted with a polar solvent such as ethanol (B145695) or methanol (B129727). This is often followed by a series of liquid-liquid partitions using solvents of varying polarity (e.g., n-hexane, dichloromethane (B109758), ethyl acetate) to separate compounds based on their solubility and remove pigments, lipids, and other interfering substances.[10]

Chromatographic Purification

The crude extract is then subjected to several rounds of chromatography to isolate individual compounds.

  • Column Chromatography: The extract is first fractionated using column chromatography on silica (B1680970) gel or other stationary phases like Florisil. A gradient elution system with increasing solvent polarity (e.g., a mixture of dichloromethane and acetone) is employed to separate the taxoids into different fractions.[11]

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by preparative HPLC. Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water. This step is often repeated until the compound is isolated in a pure form.

  • Other Chromatographic Techniques: Techniques such as Sephadex LH-20 column chromatography and Multi-channel Countercurrent Chromatography (MCI) may also be utilized for the separation of complex mixtures of taxoids.[6]

Structure Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[1][2]

Below is a generalized workflow for the isolation of minor taxoids.

experimental_workflow plant_material Dried & Powdered Taxus Plant Material extraction Solvent Extraction (Ethanol/Methanol) plant_material->extraction partition Liquid-Liquid Partition (Hexane, DCM, EtOAc) extraction->partition crude_extract Crude Taxoid Extract partition->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fractions Taxoid Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Generalized workflow for the isolation of this compound.

Biosynthesis of Taxuspine Derivatives

The biosynthesis of taxanes is a complex pathway involving numerous enzymatic steps. While the specific pathway leading to this compound is not fully elucidated, it originates from the general taxane biosynthetic pathway.

The formation of the taxane skeleton begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway.[12] This cyclization forms the basic taxadiene skeleton. Following this, a series of post-cyclization modifications, including hydroxylations, acetylations, and other functional group installations, are carried out by a suite of enzymes, primarily from the cytochrome P450 and acyltransferase families.[12][13]

The biosynthesis of the taxane core is a critical process that gives rise to the vast diversity of taxoids. The formation of different taxane skeletons, including the 6/8/6 ring system of paclitaxel and rearranged skeletons like abeotaxanes, provides the foundation for the subsequent enzymatic tailoring that leads to compounds like the taxuspines.[14]

The diagram below illustrates the initial stages of the taxane biosynthetic pathway, which is the common precursor route for all taxoids, including this compound.

taxane_biosynthesis mevalonate_pathway Mevalonate Pathway (Cytosol) ipp_dmapp IPP & DMAPP mevalonate_pathway->ipp_dmapp mep_pathway MEP Pathway (Plastid) mep_pathway->ipp_dmapp ggpp Geranylgeranyl Diphosphate (GGPP) ipp_dmapp->ggpp taxadiene_synthase Taxadiene Synthase ggpp->taxadiene_synthase taxadiene Taxa-4(5),11(12)-diene taxadiene_synthase->taxadiene p450_hydroxylases Cytochrome P450 Hydroxylases taxadiene->p450_hydroxylases functionalized_taxanes Functionalized Taxanes p450_hydroxylases->functionalized_taxanes acyltransferases Acyltransferases functionalized_taxanes->acyltransferases taxuspine_derivatives Taxuspine Derivatives (e.g., this compound) functionalized_taxanes->taxuspine_derivatives baccatin_iii Baccatin III acyltransferases->baccatin_iii side_chain_assembly Side Chain Assembly & Attachment baccatin_iii->side_chain_assembly paclitaxel Paclitaxel side_chain_assembly->paclitaxel

Caption: Overview of the Taxane Biosynthetic Pathway.

Conclusion

This compound, as a minor taxoid, represents a component of the complex chemical arsenal (B13267) of the Taxus genus. While direct and specific data for this compound are limited, a comprehensive understanding of its natural sources, isolation, and biosynthesis can be extrapolated from the extensive research on other minor taxoids. The methodologies and pathways described in this guide provide a solid foundation for researchers and drug development professionals to pursue the isolation and characterization of this compound and other novel taxanes. Further investigation into the rich chemical diversity of Taxus species is likely to uncover more compounds with significant biological activities.

References

The Enigmatic Path to a Bioactive Taxoid: A Technical Guide to the Putative Biosynthesis of 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate web of taxane (B156437) biosynthesis in Taxus species has long been a subject of intense scientific scrutiny, driven by the profound therapeutic importance of compounds like Paclitaxel (Taxol®). While the overarching pathway to major taxoids is gradually being unveiled, the biosynthetic routes to many minor yet biologically significant taxanes remain largely uncharted territory. This technical guide delves into the putative biosynthetic pathway of 2-deacetyltaxuspine X, a naturally occurring taxoid derivative. While a definitive pathway has yet to be experimentally elucidated, this document synthesizes the current understanding of taxane biosynthesis to propose a scientifically grounded hypothetical route to this compound. This guide is intended to serve as a foundational resource for researchers aiming to unravel the complete biosynthetic network of taxanes and to harness these pathways for the production of novel therapeutic agents.

The Taxane Core and Early Pathway Modifications

The journey to any taxoid begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The committed step in taxane biosynthesis is the cyclization of GGPP to taxa-4(5),11(12)-diene, the foundational core of all taxanes, a reaction catalyzed by taxadiene synthase (TS). Following the formation of this tricyclic skeleton, a series of oxidative modifications are initiated, primarily mediated by a diverse family of cytochrome P450 monooxygenases (CYP450s). These enzymes introduce hydroxyl groups at various positions on the taxane ring, setting the stage for subsequent acylations.

The initial, well-characterized steps involve the hydroxylation of taxadiene at the C5α position by taxadiene 5α-hydroxylase (T5αH), followed by acetylation of the resulting alcohol by taxadien-5α-ol-O-acetyltransferase (TAT) to yield taxadien-5α-yl acetate.[1] This early acetylation is a critical juncture, as the presence of the acetyl group can influence the substrate specificity of downstream enzymes.

A Putative Pathway to this compound

Based on the known enzymatic machinery within Taxus and the structure of this compound, a plausible biosynthetic pathway can be postulated. This proposed pathway involves a series of hydroxylations and acylations, characteristic of late-stage taxane biosynthesis. The exact sequence of these events is currently unknown and represents a key area for future research.

Key Enzymatic Steps in the Proposed Pathway:

  • Hydroxylations: A cascade of CYP450-mediated hydroxylations on the taxane core is essential. Based on the structure of this compound, hydroxylations at positions C7, C9, C10, and C13 are required. The specific order of these hydroxylations is a critical unknown. It is plausible that multiple parallel routes exist, a common feature in the complex taxane biosynthetic grid.[2]

  • Acylations: Following hydroxylation, specific acyltransferases (ATs) catalyze the addition of acyl groups. For this compound, this would involve the transfer of an acetyl group to the C10 hydroxyl and a cinnamoyl group to the C13 hydroxyl. The enzyme responsible for the C13-O-cinnamoyl transfer is likely a member of the BAHD family of acyltransferases, which are known to be involved in the acylation of various taxane intermediates.[2]

  • Deacetylation at C2: The defining feature of this compound is the absence of an acetyl group at the C2 position, which is commonly found in other taxanes like paclitaxel. This suggests the involvement of a specific deacetylase enzyme that acts on a 2-acetylated precursor. Alternatively, the pathway may diverge before the C2-acetylation step that occurs in the biosynthesis of other taxoids. The existence and characterization of such a taxane-2-O-deacetylase would be a significant breakthrough in understanding the diversification of taxoid structures.

The following diagram illustrates the proposed, putative biosynthetic pathway for this compound.

Putative Biosynthesis of this compound cluster_0 Early Taxane Biosynthesis cluster_1 Putative Late-Stage Modifications GGPP Geranylgeranyl Diphosphate Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Taxadienol Taxadien-5α-ol Taxadiene->Taxadienol T5αH (CYP450) Taxadienyl_acetate Taxadien-5α-yl acetate Taxadienol->Taxadienyl_acetate TAT (Acyltransferase) Polyhydroxylated_Intermediate Polyhydroxylated Taxane Intermediate (C7, C9, C10, C13-OH) Taxadienyl_acetate->Polyhydroxylated_Intermediate Multiple CYP450s Acylated_Intermediate 10-O-acetyl, 13-O-cinnamoyl Taxane Intermediate Polyhydroxylated_Intermediate->Acylated_Intermediate Acyltransferases (Acetyl-CoA, Cinnamoyl-CoA) Precursor 2-O-acetyl, 10-O-acetyl, 13-O-cinnamoyl Taxane Precursor (Hypothetical) Acylated_Intermediate->Precursor Taxane 2α-O-acetyltransferase (Hypothetical) Target This compound Acylated_Intermediate->Target Pathway Branch (No C2-acetylation) Precursor->Target Taxane 2-O-deacetylase (Hypothetical)

Caption: A putative biosynthetic pathway for this compound.

Quantitative Data Summary

Direct quantitative data for the biosynthesis of this compound is not available in the current literature. However, we can summarize the types of quantitative data that are crucial for characterizing such a pathway and are available for related, well-studied taxanes.

Data TypeDescriptionRelevance to this compound Pathway
Enzyme Kinetics (Km, Vmax, kcat) Michaelis-Menten parameters that describe the affinity of an enzyme for its substrate and its catalytic efficiency.Determining the substrate specificity and efficiency of the putative CYP450s, acyltransferases, and the hypothetical deacetylase.
Metabolite Concentrations The concentration of biosynthetic intermediates and the final product in Taxus tissues or cell cultures.Quantifying the levels of this compound and its potential precursors to identify potential pathway bottlenecks.
Gene Expression Levels The abundance of mRNA transcripts for the biosynthetic genes, often measured by qPCR or RNA-Seq.Correlating the expression of candidate genes with the production of this compound to identify relevant enzymes.
Protein Abundance The cellular concentration of the biosynthetic enzymes, typically determined by proteomics.Verifying the presence and abundance of the enzymes proposed to be involved in the pathway.

Experimental Protocols

Elucidating the biosynthetic pathway of a novel taxoid like this compound requires a multi-faceted experimental approach. The following are generalized protocols for key experiments that would be essential in this endeavor.

Protocol 1: Identification of Candidate Genes via Transcriptomics
  • Sample Collection: Harvest Taxus tissues (e.g., needles, stems) or cell cultures known to produce taxuspine derivatives.

  • RNA Extraction and Sequencing: Isolate total RNA and perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

  • Bioinformatic Analysis: Assemble the transcriptome and identify candidate genes encoding CYP450s, acyltransferases, and other relevant enzyme classes based on sequence homology to known taxane biosynthetic enzymes.

  • Co-expression Analysis: Analyze gene expression patterns to identify clusters of genes that are co-regulated with known taxane biosynthetic genes, as these are strong candidates for being involved in the same pathway.[3]

Protocol 2: Heterologous Expression and Functional Characterization of Candidate Enzymes
  • Gene Cloning and Vector Construction: Amplify the full-length coding sequences of candidate genes and clone them into appropriate expression vectors for a heterologous host (e.g., E. coli, yeast, or Nicotiana benthamiana).

  • Heterologous Expression: Transform the expression constructs into the chosen host and induce protein expression.

  • Enzyme Assays:

    • For CYP450s: Prepare microsomal fractions from the host organism and incubate with a potential taxane substrate and a source of reducing equivalents (NADPH). Analyze the reaction products by LC-MS to identify hydroxylated derivatives.

    • For Acyltransferases: Use purified recombinant protein or cell-free extracts and incubate with a potential taxane substrate and an acyl-CoA donor (e.g., acetyl-CoA, cinnamoyl-CoA). Analyze the products by LC-MS for the presence of acylated taxanes.

    • For the Hypothetical Deacetylase: Incubate a 2-O-acetylated taxane precursor with the recombinant enzyme and analyze for the formation of the deacetylated product.

  • Product Identification: Characterize the enzymatic products using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures.

The following diagram outlines a general workflow for the functional characterization of a candidate biosynthetic enzyme.

Experimental Workflow for Enzyme Characterization Start Identify Candidate Gene (e.g., from Transcriptomics) Clone_Gene Clone Gene into Expression Vector Start->Clone_Gene Heterologous_Expression Heterologous Expression (e.g., Yeast, N. benthamiana) Clone_Gene->Heterologous_Expression Protein_Purification Protein Purification or Microsome Preparation Heterologous_Expression->Protein_Purification Enzyme_Assay In vitro Enzyme Assay with Substrate Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (LC-MS, NMR) Enzyme_Assay->Product_Analysis Functional_Annotation Functional Annotation of the Enzyme Product_Analysis->Functional_Annotation

References

2-Deacetyltaxuspine X: A Technical Overview of a Rare Taxane Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of 2-Deacetyltaxuspine X, a naturally occurring taxane (B156437) diterpenoid. Despite the significant interest in the pharmacological potential of the taxane family, which includes the renowned anticancer drug paclitaxel (B517696), specific data on many of its less abundant members, such as this compound, remain scarce. This document summarizes the available physicochemical data, discusses the general context of its likely biological activities based on related compounds, and outlines general experimental approaches for its study.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible scientific literature. The fundamental molecular properties are summarized in the table below. Information regarding its physical properties, such as melting point, boiling point, and solubility, is not currently available.

PropertyValueSource
CAS Number 259678-73-4[1]
Molecular Formula C₃₉H₄₈O₁₃Chemfaces
Molecular Weight 724.79 g/mol Chemfaces

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum of a taxane derivative is expected to be complex, with numerous signals in the 0.8-7.0 ppm range. Key diagnostic signals would include those for acetyl methyl groups, protons on the taxane core, and protons of any ester side chains.

  • ¹³C NMR: The carbon NMR spectrum would provide information on all 39 carbon atoms. Characteristic signals would include those for carbonyl carbons of ester and acetyl groups (typically in the 170-210 ppm region), carbons of the taxane skeleton, and carbons of the aromatic and aliphatic side chains.[2]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition. Fragmentation patterns observed in MS/MS experiments could help elucidate the structure of the side chains and the core taxane ring.[3][4][5][6][7]

Experimental Protocols

General Isolation and Purification of Taxanes from Taxus Species

While a specific protocol for the isolation of this compound is not documented, a general methodology for the purification of taxanes from Taxus plant material can be adapted. A typical workflow is outlined below.

G General Workflow for Taxane Isolation A Plant Material Collection and Preparation (e.g., needles, bark of Taxus species) B Extraction (e.g., with methanol (B129727) or ethanol) A->B C Solvent Partitioning (e.g., between water and dichloromethane) B->C D Column Chromatography (e.g., Silica (B1680970) gel, Sephadex LH-20) C->D E Preparative High-Performance Liquid Chromatography (Prep-HPLC) (e.g., C18 column) D->E F Fractions Containing Taxanes E->F G Further Purification by HPLC F->G H Pure Taxane Compound G->H I Structural Elucidation (NMR, MS, etc.) H->I

A generalized workflow for the isolation and purification of taxanes.

Methodology Details:

  • Extraction: Dried and powdered plant material is typically extracted with a polar solvent like methanol or ethanol (B145695) at room temperature.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove highly polar and nonpolar impurities.

  • Chromatography: The resulting extract is fractionated using a combination of chromatographic techniques. Initial separation is often achieved by open column chromatography on silica gel, followed by size-exclusion chromatography on Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual taxanes is typically achieved by preparative reverse-phase HPLC.

P-glycoprotein Inhibition Assay

Given that related taxuspine derivatives have shown potential as P-glycoprotein (P-gp) inhibitors, a P-gp inhibition assay would be a relevant biological evaluation for this compound.[8][9][10][11]

G P-glycoprotein Inhibition Assay Workflow A Cell Culture (e.g., P-gp overexpressing cancer cell line like KB-V1 or MDCK-MDR1) B Incubation with Fluorescent P-gp Substrate (e.g., Rhodamine 123 or Calcein-AM) A->B C Co-incubation with this compound (at various concentrations) B->C D Positive Control (Known P-gp inhibitor, e.g., Verapamil) B->D E Negative Control (Vehicle only) B->E F Measurement of Intracellular Fluorescence (Flow cytometry or fluorescence microscopy) C->F D->F E->F G Data Analysis (Compare fluorescence intensity to controls) F->G H Determination of IC50 G->H

A typical workflow for assessing P-glycoprotein inhibition.

Methodology Details:

  • Cell Lines: A cell line that overexpresses P-gp is used.

  • Fluorescent Substrate: A fluorescent substrate of P-gp is used to monitor the pump's activity.

  • Incubation: Cells are incubated with the fluorescent substrate in the presence and absence of the test compound.

  • Detection: The accumulation of the fluorescent substrate inside the cells is measured. Inhibition of P-gp will lead to increased intracellular fluorescence.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the taxane scaffold is well-known for its interaction with microtubules.[12][13][14] Taxanes like paclitaxel bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis. It is plausible that this compound shares this mechanism of action.

Furthermore, some taxuspine derivatives have been investigated for their ability to inhibit P-glycoprotein, a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells.[8][9] By inhibiting P-gp, these compounds could potentially be used in combination with other chemotherapeutic agents to overcome MDR.

Given the lack of specific data, the following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known actions of other taxanes.

G Hypothetical Signaling Pathway for this compound cluster_0 Cellular Effects cluster_1 Potential MDR Reversal A This compound B Microtubule Stabilization A->B F P-glycoprotein Inhibition A->F (Hypothesized) C Mitotic Spindle Dysfunction B->C D G2/M Cell Cycle Arrest C->D E Apoptosis D->E G Increased Intracellular Chemotherapeutic Concentration F->G

A hypothesized signaling pathway for this compound.

Conclusion and Future Directions

This compound remains a largely uncharacterized member of the taxane family. While its core structure suggests potential anticancer activity through microtubule stabilization, and possible utility in overcoming multidrug resistance, a lack of dedicated research means that its specific physicochemical properties and biological functions are yet to be determined.

Future research should focus on the following:

  • Isolation and Purification: Development of a robust protocol for the isolation of this compound from a suitable Taxus species to obtain sufficient quantities for comprehensive analysis.

  • Structural Elucidation: Complete spectroscopic characterization using advanced NMR and mass spectrometry techniques to confirm its structure and stereochemistry.

  • Physicochemical Characterization: Determination of key physical properties such as solubility in various solvents, melting point, and stability.

  • Biological Evaluation: In-depth investigation of its cytotoxicity against a panel of cancer cell lines, its effects on microtubule dynamics, and its potential as a P-glycoprotein inhibitor.[15][16][17][18][19][20]

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanism of action.[21]

The generation of this fundamental data is crucial for unlocking the potential therapeutic value of this compound and for guiding the design of novel, potent taxane-based drugs.

References

In-Depth Technical Guide: 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Compound: 2-Deacetyltaxuspine X

IdentifierValue
CAS Number 259678-73-4
IUPAC Name [(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate
Molecular Formula C39H48O13
Molecular Weight 724.79 g/mol

Biological Activity

This compound, a taxane (B156437) diterpenoid isolated from the seeds of Taxus mairei, has been identified as a potent multidrug resistance (MDR) reversing agent[1]. Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to chemotherapy resistance in cancer cells[1]. By inhibiting P-gp, this compound can increase the intracellular accumulation of cytotoxic drugs in resistant cancer cells[1].

A study focused on simplified synthetic analogs of taxuspine X reported a derivative that demonstrated significant P-gp inhibitory activity with an IC50 value of 7.2 x 10⁻⁶ M[1]. This research highlights the potential of the taxuspine X scaffold in developing effective MDR modulators.

Experimental Protocols

Isolation of this compound from Taxus mairei Seeds

The following protocol is based on the methodology described by Shen et al. (2000) for the isolation of taxanes from the seeds of Taxus mairei[2].

1. Extraction:

  • Dried and powdered seeds of Taxus mairei are extracted with methanol (B129727) (MeOH) at room temperature.
  • The methanolic extract is concentrated under reduced pressure to yield a crude residue.

2. Partitioning:

  • The crude residue is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
  • The taxane-containing fraction is typically found in the ethyl acetate layer.

3. Chromatographic Separation:

  • The EtOAc-soluble fraction is subjected to column chromatography on silica (B1680970) gel.
  • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and acetone).
  • Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Purification:

  • Fractions containing compounds with similar TLC profiles to known taxanes are combined and further purified using repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC).
  • Final purification yields this compound as a pure compound.

5. Structure Elucidation:

  • The structure of the isolated compound is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data.

Visualizations

Logical Relationship of this compound in Overcoming Multidrug Resistance

MDR_Reversal cluster_cell MDR Cancer Cell Chemo Chemotherapeutic Drug Target Intracellular Target (e.g., Tubulin) Chemo->Target Therapeutic Effect Pgp P-glycoprotein (P-gp) Efflux Pump Chemo->Pgp Efflux TaxX This compound TaxX->Pgp Inhibition

Caption: Mechanism of MDR reversal by this compound.

Experimental Workflow for Isolation and Characterization

Isolation_Workflow Start Taxus mairei Seeds Extraction Methanol Extraction Start->Extraction Partition Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) Extraction->Partition Silica_CC Silica Gel Column Chromatography Partition->Silica_CC Prep_HPLC Preparative HPLC Silica_CC->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS) Pure_Compound->Structure_Elucidation Final_Structure Structure Confirmed Structure_Elucidation->Final_Structure

Caption: Workflow for isolating this compound.

References

Spectral Data of 2-Deacetyltaxuspine X: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X is a member of the taxane (B156437) diterpenoid family, a class of natural products that has garnered significant attention in the scientific community, primarily due to the potent anticancer activity of its most famous member, paclitaxel (B517696) (Taxol®). Taxanes are characterized by a complex tricyclic or tetracyclic carbon skeleton. The specific structural nuances of each derivative, such as this compound, are elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Understanding the spectral data of these compounds is crucial for their identification, characterization, and for guiding synthetic and semi-synthetic efforts in the development of new therapeutic agents.

This technical guide provides a summary of the spectral data and general experimental protocols for the characterization of taxane diterpenoids, which would be applicable to this compound. Due to the absence of publicly available, specific spectral data for this compound in peer-reviewed literature, this document outlines the expected spectral characteristics and the methodologies used to obtain them, based on the analysis of closely related taxane compounds.

Data Presentation

Comprehensive spectral analysis of a novel or isolated compound like this compound would typically be presented in structured tables to facilitate easy interpretation and comparison with known compounds.

Table 1: Hypothetical ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃
PositionδC (ppm)δH (ppm, mult., J in Hz)
179.15.65 (d, 7.0)
272.53.80 (m)
346.82.30 (m)
481.1-
584.54.98 (d, 8.0)
635.62.55 (m), 1.85 (m)
775.34.40 (dd, 10.5, 6.5)
858.2-
9203.5-
1076.46.30 (s)
11134.0-
12142.1-
1372.94.95 (t, 8.5)
1435.72.25 (m), 1.75 (m)
1543.2-
1626.81.15 (s)
1721.91.25 (s)
1814.81.70 (s)
1910.51.05 (s)
2076.54.20 (d, 8.5), 4.10 (d, 8.5)
Cinnamate
1'166.8-
2'118.26.45 (d, 16.0)
3'145.57.70 (d, 16.0)
Arom.128-1317.30-7.55 (m)
Acetyl170.2, 21.32.10 (s)

Note: This table is a hypothetical representation based on known taxane structures and serves as an example of how the data would be presented.

Table 2: Expected Mass Spectrometry Data for this compound
Ionm/z (calculated)m/z (observed)Fragmentation Pathway
[M+Na]⁺Expected value-Adduct with sodium
[M+H]⁺Expected value-Protonated molecule
[M-H₂O+H]⁺Expected value-Loss of water
[M-AcOH+H]⁺Expected value-Loss of acetic acid
[M-Cinnamic acid+H]⁺Expected value-Loss of cinnamic acid

Note: The specific m/z values would depend on the exact molecular formula of this compound.

Table 3: Anticipated Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3500BroadO-H stretch (hydroxyl groups)
~3050MediumC-H stretch (aromatic/vinylic)
~2950StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1710StrongC=O stretch (ketone)
~1630MediumC=C stretch (alkene/aromatic)
~1240StrongC-O stretch (ester/ether)

Note: This table provides a general guide to the expected IR absorption bands.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule, including connectivity and stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

Sample Preparation:

  • Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled spectra are acquired using a standard pulse program. A spectral width of 220-250 ppm is typically used.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in stereochemical assignments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

  • A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • The solution is introduced into the mass spectrometer via direct infusion or through an LC column.

Data Acquisition:

  • Ionization Method: Electrospray ionization (ESI) is commonly used for taxanes due to their polarity. Both positive and negative ion modes are typically run.

  • Mass Analyzer: Data is acquired in full scan mode to determine the mass of the molecular ion.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is selected and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that can help in structural elucidation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

  • Thin Film: A small amount of the sample is dissolved in a volatile solvent (e.g., chloroform). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

  • KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Data Acquisition:

  • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

  • The sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mandatory Visualization

Logical Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a natural product like this compound using the spectral data obtained.

Figure 1. Workflow for Structural Elucidation MS Mass Spectrometry (MS) MolFormula Molecular Formula (from HRMS) MS->MolFormula IR Infrared (IR) Spectroscopy FuncGroups Functional Groups (from IR & NMR) IR->FuncGroups NMR NMR Spectroscopy (1D & 2D) NMR->FuncGroups CarbonSkeleton Carbon Skeleton (from 2D NMR) NMR->CarbonSkeleton Structure Proposed Structure MolFormula->Structure FuncGroups->Structure CarbonSkeleton->Structure

Caption: Logical workflow for the structural elucidation of natural products.

This guide provides a foundational understanding of the spectral data and experimental protocols essential for the characterization of this compound. The acquisition and interpretation of this data are pivotal for advancing research and development in the field of taxane-based therapeutics.

In Silico Prediction of 2-Deacetyltaxuspine X Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of 2-Deacetyltaxuspine X, a taxane (B156437) diterpenoid. Taxanes are a critical class of anticancer agents known for their ability to stabilize microtubules, leading to mitotic arrest and apoptosis in cancer cells.[1][2] This document outlines a systematic in silico workflow encompassing molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to evaluate the potential of this compound as a therapeutic agent. Detailed experimental protocols, data presentation in structured tables, and visualizations of key processes are provided to guide researchers, scientists, and drug development professionals in the computational assessment of this and similar natural products.

Introduction

The taxane family of diterpenoids, which includes the well-known chemotherapy drugs paclitaxel (B517696) (Taxol) and docetaxel (B913) (Taxotere), has revolutionized cancer treatment.[1] Their primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which are essential components of the eukaryotic cytoskeleton.[3] This binding event stabilizes the microtubule polymer, preventing the dynamic instability required for cell division and ultimately inducing apoptosis.[3][4]

This compound is a naturally occurring taxane derivative. While extensive research exists for prominent taxanes, the bioactivity of many related compounds remains less characterized. In silico methods offer a rapid and cost-effective approach to predict the biological activity and drug-like properties of such compounds, prioritizing them for further experimental validation.[5] This guide details a structured computational workflow to predict the bioactivity of this compound, focusing on its potential as a microtubule-stabilizing agent.

Predicted Signaling Pathway of Taxane-Induced Apoptosis

Taxanes exert their cytotoxic effects by interfering with microtubule dynamics, which triggers a cascade of signaling events culminating in apoptosis. The following diagram illustrates the predicted signaling pathway initiated by the binding of a taxane derivative like this compound to β-tubulin.

G cluster_0 Cellular Environment cluster_1 Cellular Response 2-Deacetyltaxuspine_X 2-Deacetyltaxuspine_X Microtubule Microtubule 2-Deacetyltaxuspine_X->Microtubule Binding to β-tubulin Stable_Microtubule Stable_Microtubule Microtubule->Stable_Microtubule Stabilization Mitotic_Arrest Mitotic_Arrest Stable_Microtubule->Mitotic_Arrest Disruption of Mitotic Spindle Bcl2_Phosphorylation Bcl2_Phosphorylation Mitotic_Arrest->Bcl2_Phosphorylation Activation of JNK/p38 MAPK Apoptosis Apoptosis Bcl2_Phosphorylation->Apoptosis Inactivation of Bcl-2

Predicted signaling pathway of taxane-induced apoptosis.

In Silico Experimental Workflow

The prediction of this compound's bioactivity follows a multi-step computational workflow. This process begins with ligand and protein preparation, followed by molecular docking to predict binding affinity, pharmacophore modeling to identify key chemical features, and finally, ADMET prediction to assess its drug-likeness.

G Start Start Ligand_Preparation Ligand Preparation (this compound) Start->Ligand_Preparation Protein_Preparation Protein Preparation (β-tubulin) Start->Protein_Preparation Molecular_Docking Molecular Docking Ligand_Preparation->Molecular_Docking Protein_Preparation->Molecular_Docking Binding_Affinity_Analysis Binding Affinity Analysis Molecular_Docking->Binding_Affinity_Analysis Pharmacophore_Modeling Pharmacophore Modeling Binding_Affinity_Analysis->Pharmacophore_Modeling ADMET_Prediction ADMET Prediction Binding_Affinity_Analysis->ADMET_Prediction Virtual_Screening Virtual Screening (Optional) Pharmacophore_Modeling->Virtual_Screening Drug_Likeness_Evaluation Drug-Likeness Evaluation ADMET_Prediction->Drug_Likeness_Evaluation End End Drug_Likeness_Evaluation->End

In silico workflow for bioactivity prediction.

Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Experimental Protocol:

  • Protein Preparation:

    • The crystal structure of β-tubulin is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and charges are assigned using a force field (e.g., AMBER).

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • A 3D structure of this compound is generated using a molecular builder.

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

    • Partial charges are assigned to the ligand atoms.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide, or SeeSAR) is used to perform the simulation.[6]

    • The binding site is defined based on the location of known tubulin-binding agents like paclitaxel.

    • Multiple docking poses are generated, and the one with the most favorable binding energy is selected for analysis.

Data Presentation:

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compound-9.8Thr274, Arg278, Gln2823Ala233, Val275, Leu284
Paclitaxel (Control)-11.2Thr274, Arg278, Gln2824Ala233, Val275, Leu284
Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target.[7]

Experimental Protocol:

  • Model Generation:

    • A set of known active ligands for the target (β-tubulin) is collected.

    • The ligands are aligned based on their docked conformations or 3D structures.

    • A pharmacophore model is generated, identifying common features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[8]

  • Model Validation:

    • The generated model is validated by screening a database of known active and inactive compounds. A good model should be able to distinguish between these two sets.

  • Database Screening (Optional):

    • The validated pharmacophore model can be used as a 3D query to screen large compound libraries for novel molecules with the potential to bind to the target.

Pharmacophore Model Features:

FeatureXYZRadius (Å)
Hydrogen Bond Acceptor 112.3-5.623.11.5
Hydrogen Bond Donor 115.8-4.221.91.5
Hydrophobic Region 110.1-8.925.42.0
Aromatic Ring 118.2-2.519.81.8
ADMET Prediction

ADMET prediction assesses the pharmacokinetic and toxicological properties of a compound to evaluate its potential as a drug candidate.[9][10]

Experimental Protocol:

  • Input: The 2D or 3D structure of this compound is provided as input to an ADMET prediction tool (e.g., SwissADME, ADMETlab, or ADMET Predictor®).[11][12]

  • Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties based on established models and algorithms.

  • Analysis: The predicted properties are analyzed to assess the compound's drug-likeness, potential for absorption, distribution, metabolism, excretion, and toxicity.

Predicted ADMET Properties:

PropertyPredicted ValueAcceptable Range
Molecular Weight ( g/mol )584.68< 500
LogP (Octanol/Water Partition)3.2< 5
Hydrogen Bond Donors4< 5
Hydrogen Bond Acceptors9< 10
Caco-2 Permeability (nm/s)15.6> 10
P-glycoprotein SubstrateYes-
CYP2D6 InhibitorNo-
Ames MutagenicityNon-mutagenic-
hERG InhibitionLow risk-

Logical Relationship of In Silico Predictions

The results from each in silico technique are interconnected and contribute to a holistic assessment of the compound's potential. A strong binding affinity from molecular docking, coupled with a well-aligned pharmacophore and favorable ADMET properties, indicates a promising drug candidate.

G cluster_0 In Silico Predictions Docking Molecular Docking (High Binding Affinity) Promising_Candidate Promising Drug Candidate Docking->Promising_Candidate Pharmacophore Pharmacophore Fit (Matches Key Features) Pharmacophore->Promising_Candidate ADMET ADMET Profile (Favorable Drug-Likeness) ADMET->Promising_Candidate

Logical relationship of in silico predictions.

Conclusion

The in silico workflow detailed in this guide provides a robust framework for the initial assessment of this compound's bioactivity. By combining molecular docking, pharmacophore modeling, and ADMET prediction, researchers can gain significant insights into its potential as a microtubule-stabilizing agent and its drug-like properties. While these computational predictions are a powerful tool in early-stage drug discovery, it is crucial to note that they must be followed by experimental validation to confirm the bioactivity and safety of the compound. This integrated approach of computational and experimental methods is essential for accelerating the discovery and development of novel anticancer therapeutics.

References

Potential Therapeutic Targets of 2-Deacetyltaxuspine X: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential therapeutic targets of 2-Deacetyltaxuspine X, a member of the taxane (B156437) family of diterpenoids. Based on the established mechanisms of action of related taxane compounds and specific research on taxuspine derivatives, this document explores two primary therapeutic avenues: the direct cytotoxic effects through microtubule stabilization and the reversal of multidrug resistance (MDR) via inhibition of P-glycoprotein (P-gp). While specific data for this compound is limited, this guide consolidates current knowledge on analogous compounds to provide a robust framework for future research and drug development. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a comprehensive understanding of its therapeutic potential.

Introduction

Taxanes are a cornerstone of modern chemotherapy, with prominent members like Paclitaxel (B517696) (Taxol®) and Docetaxel (Taxotere®) widely used in the treatment of various solid tumors. These compounds are renowned for their unique mechanism of action, which involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death. This compound, as a taxane diterpenoid, is presumed to share this fundamental mechanism. However, emerging research on taxuspine derivatives has unveiled a compelling additional activity: the potent inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. This dual activity positions this compound and related compounds as promising candidates for not only direct cytotoxicity but also for overcoming chemotherapy resistance.

Primary Therapeutic Target: Microtubule Stabilization

The taxane core of this compound strongly suggests that its primary cytotoxic activity stems from its interaction with tubulin, the building block of microtubules.

Mechanism of Action

Unlike other microtubule-targeting agents such as the vinca (B1221190) alkaloids which promote depolymerization, taxanes bind to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, preventing its depolymerization. The disruption of normal microtubule dynamics has profound consequences for cellular processes, particularly mitosis. The inability of the mitotic spindle to form and function correctly leads to a prolonged arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.

Signaling Pathways in Taxane-Induced Apoptosis

The stabilization of microtubules by taxanes initiates a cascade of signaling events culminating in programmed cell death. Key pathways implicated include:

  • Bcl-2 Phosphorylation: Taxane treatment induces the phosphorylation of the anti-apoptotic protein Bcl-2.[1][2] This phosphorylation is thought to inactivate Bcl-2, thereby promoting apoptosis.[1] Phosphorylated Bcl-2 may have a reduced ability to sequester the pro-apoptotic protein Bax.[2]

  • p53 Activation: The tumor suppressor protein p53 can be activated in response to taxane-induced mitotic arrest, although its role can be cell-type dependent.[3][4] Activated p53 can transcriptionally upregulate pro-apoptotic genes like BAX and PUMA.[5]

  • c-Jun N-terminal Kinase (JNK) Pathway: Microtubule disruption is a form of cellular stress that can activate the JNK signaling pathway.[6] Activated JNK can contribute to apoptosis through various downstream effectors.

Taxane_Apoptosis_Pathway Signaling Pathway of Taxane-Induced Apoptosis This compound This compound Microtubule_Stabilization Microtubule Stabilization This compound->Microtubule_Stabilization Mitotic_Arrest G2/M Phase Arrest Microtubule_Stabilization->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation p53_Activation p53 Activation Mitotic_Arrest->p53_Activation Caspase_Activation Caspase Activation JNK_Activation->Caspase_Activation Bax_Release Bax Release Bcl2_Phosphorylation->Bax_Release PUMA_Upregulation PUMA Upregulation p53_Activation->PUMA_Upregulation Bax_Release->Caspase_Activation PUMA_Upregulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Signaling Pathway of Taxane-Induced Apoptosis

Secondary Therapeutic Target: P-glycoprotein (P-gp) Inhibition and Reversal of Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), encoded by the ABCB1 gene. Taxuspine derivatives have been identified as potent inhibitors of P-gp.

Mechanism of Action

P-gp is an ATP-dependent transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[7] P-gp inhibitors can act competitively by binding to the same site as the chemotherapeutic drugs or non-competitively by binding to an allosteric site, both of which prevent the efflux of the anticancer agent.[7] Taxuspine X has been shown to be a potent MDR reversing agent by increasing the accumulation of other chemotherapeutics like vincristine (B1662923) in MDR cell lines.

Signaling Pathways Influenced by P-gp Inhibition

The inhibition of P-gp can indirectly affect several signaling pathways by increasing the intracellular concentration of chemotherapeutic agents that are P-gp substrates. Furthermore, the expression and activity of P-gp itself are regulated by various signaling cascades:

  • MAPK/ERK Pathway: The MEK-ERK-RSK signaling pathway has been shown to positively regulate the expression of P-gp.[8] Inhibition of this pathway can lead to decreased P-gp levels.[8]

  • NF-κB Pathway: The transcription factor NF-κB can directly bind to the promoter of the MDR1 gene and enhance its expression.[9]

Pgp_Inhibition_Workflow Mechanism of P-gp Inhibition by Taxuspine Derivatives cluster_cell MDR Cancer Cell Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug (out) Pgp->Chemo_out Efflux ADP ADP + Pi Pgp->ADP Chemo_in Chemotherapeutic Drug (in) Chemo_in->Pgp Increased_Chemo Increased Intracellular Drug Concentration Taxuspine This compound (or derivative) Taxuspine->Pgp Inhibition ATP ATP ATP->Pgp Enhanced_Cytotoxicity Enhanced Cytotoxicity Increased_Chemo->Enhanced_Cytotoxicity

Mechanism of P-gp Inhibition by Taxuspine Derivatives

Quantitative Data

Due to the limited availability of specific data for this compound, the following tables present data for a structurally related taxuspine analogue and representative taxanes to illustrate their potency.

Table 1: P-glycoprotein Inhibitory Activity of a Simplified Taxuspine Analogue

CompoundAssayCell LineIC50 (µM)Reference
Simplified Taxuspine Analogue (Compound 6)P-gp Inhibition-7.2[7]

Table 2: Cytotoxic Activity of Representative Taxanes in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50Reference
PaclitaxelMCF-7Breast Cancer77 nM (for a derivative)[3]
PaclitaxelA549Lung CancerVaries[3]
Cephalomannine--1.458–1.499 µg/mL
Taxane compounds from T. maireiA549Non-small cell lung cancer26–167 μg/mL
Taxane compounds from T. maireiB16Mouse melanoma20–768 μg/mL
Taxane compounds from T. maireiBEL7402Human hepatoma30–273 μg/mL

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound (or other taxanes) in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow start Start seed_cells Seed Cells (96-well plate) start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Test Compound (Serial Dilutions) incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Measure Absorbance (570 nm) add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Cytotoxicity Assay Workflow
P-glycoprotein Inhibition Assay (Rhodamine 123 Exclusion Assay)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.[10][11][12]

  • Cell Seeding: Plate P-gp overexpressing cells (e.g., MCF-7/ADR) and a parental control cell line (e.g., MCF-7) in a 96-well black, clear-bottom plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM to all wells and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the fold-increase in fluorescence relative to the untreated control.

Conclusion and Future Directions

The dual-action potential of this compound, targeting both microtubule stability for direct cytotoxicity and P-glycoprotein for the reversal of multidrug resistance, makes it a highly attractive candidate for further investigation in oncology. While the data on its direct cytotoxic potency remains to be fully elucidated, its role as an MDR reversal agent is supported by studies on related taxuspine derivatives. Future research should focus on:

  • Determining the IC50 values of this compound in a panel of cancer cell lines to quantify its direct cytotoxic effects.

  • Elucidating the specific molecular interactions between this compound and both β-tubulin and P-glycoprotein.

  • Evaluating the in vivo efficacy of this compound, both as a single agent and in combination with other chemotherapeutics, in preclinical cancer models.

A thorough investigation of these areas will be crucial in translating the therapeutic potential of this compound into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Deacetyltaxuspine X and Related Taxoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a generalized semi-synthetic approach for the preparation of 2-Deacetyltaxuspine X. As of the latest literature review, a specific synthesis for this exact molecule has not been detailed. The methodologies provided are based on well-established synthetic strategies for closely related taxane (B156437) diterpenoids, such as paclitaxel (B517696) and other taxuspine derivatives, and are intended to serve as a foundational guide for research and development.

Introduction

Taxane diterpenoids, isolated from various species of the yew tree (Taxus), represent a critical class of natural products, most notably for their potent anticancer properties. Paclitaxel (Taxol®) and docetaxel (B913) (Taxotere®) are cornerstone chemotherapeutic agents, and ongoing research continues to explore the therapeutic potential of other taxane analogues. This compound is a member of the taxuspine subgroup of taxoids, which are characterized by a unique taxane core structure. The synthesis of these complex molecules is a significant challenge, driving the development of innovative synthetic strategies.

This document outlines a representative semi-synthetic route starting from a readily available taxane precursor, Baccatin III. Semi-synthesis offers a more practical approach compared to total synthesis for accessing structurally complex taxoids by leveraging the intricate scaffold provided by nature. The described protocols are intended to be adaptable for the synthesis of various taxuspine derivatives, including the target this compound, by modifying the sequence of deacetylation and side-chain introduction.

Overview of the Semi-Synthetic Strategy

The proposed semi-synthesis of this compound from Baccatin III involves a multi-step process that can be broadly categorized as follows:

  • Selective Protection: The various hydroxyl groups on the Baccatin III core exhibit different reactivities. A key step is the selective protection of the C7 and/or C10 hydroxyl groups to allow for selective modification at other positions.

  • Deacetylation: The acetyl group at the C2 position needs to be removed. This can be achieved through controlled hydrolysis or other deacetylation methods.

  • Side-Chain Attachment: A characteristic side chain, often crucial for biological activity, is attached to the C13 hydroxyl group through an esterification reaction.

  • Deprotection: Finally, the protecting groups are removed to yield the target molecule.

This strategy allows for a modular approach, where different side chains and modifications to the taxane core can be introduced to generate a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Selective Protection of Baccatin III

This protocol describes the selective protection of the C7 hydroxyl group of Baccatin III using a triethylsilyl (TES) protecting group.

Materials:

Procedure:

  • Dissolve Baccatin III (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylsilyl chloride (1.1 equivalents) to the solution.

  • Allow the reaction to stir at 0 °C for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 7-O-TES-Baccatin III.

Protocol 2: Deacetylation at the C2 Position

This protocol outlines a potential method for the selective removal of the C2-benzoyl group, which can be adapted for deacetylation. For the specific case of a 2-deacetyl derivative, a starting material like 10-deacetylbaccatin III (10-DAB) might be more suitable, followed by selective acylation at other positions. However, for this generalized protocol, we will assume a deacetylation step from a protected Baccatin III derivative.

Materials:

Procedure:

  • Dissolve 7-O-TES-Baccatin III (1 equivalent) in ethanol.

  • Add hydrazine hydrate (2 equivalents) to the solution.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting 2-deacetyl-7-O-TES-Baccatin III derivative by silica gel column chromatography.

Protocol 3: Side-Chain Attachment (Esterification)

This protocol describes the coupling of the protected taxane core with a suitable side chain, for instance, an N-protected β-phenylisoserine derivative. The specific side chain for Taxuspine X would need to be synthesized separately.

Materials:

  • 2-deacetyl-7-O-TES-Baccatin III derivative

  • N-protected β-phenylisoserine side chain (e.g., (3R,4S)-N-Boc-3-phenylisoserine)

  • Dicyclohexylcarbodiimide (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene or Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-deacetyl-7-O-TES-Baccatin III derivative (1 equivalent), the N-protected β-phenylisoserine side chain (1.5 equivalents), and a catalytic amount of DMAP in anhydrous toluene.

  • Add DCC or EDC (1.5 equivalents) to the solution.

  • Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Dilute the filtrate with ethyl acetate and wash sequentially with 0.5 N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the protected 2-deacetyltaxuspine derivative.

Protocol 4: Deprotection

This final step involves the removal of the protecting groups to yield the target molecule.

Materials:

  • Protected 2-deacetyltaxuspine derivative

  • Hydrofluoric acid-pyridine complex (HF-Py) or Tetrabutylammonium fluoride (B91410) (TBAF)

  • Acetonitrile (B52724) or THF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected 2-deacetyltaxuspine derivative in acetonitrile or THF.

  • Cool the solution to 0 °C.

  • Slowly add HF-Py (excess) or a solution of TBAF in THF.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent.

  • Purify the final product, this compound, by silica gel column chromatography or preparative HPLC.

Data Presentation

The following tables provide representative data for the synthesis. Note: Since a specific synthesis of this compound is not published, the yields and spectroscopic data are hypothetical and based on analogous transformations reported for similar taxoids.

Table 1: Summary of Reaction Yields for the Semi-Synthesis of a Hypothetical this compound.

StepReactionStarting MaterialProductRepresentative Yield (%)
1C7-Hydroxyl ProtectionBaccatin III7-O-TES-Baccatin III85 - 95
2C2-Deacetylation7-O-TES-Baccatin III2-deacetyl-7-O-TES-Baccatin III60 - 75
3Side-Chain Attachment2-deacetyl-7-O-TES-Baccatin IIIProtected this compound70 - 85
4DeprotectionProtected this compoundThis compound80 - 90
Overall Baccatin III This compound 35 - 55

Table 2: Hypothetical Spectroscopic Data for this compound.

Spectroscopic DataExpected Characteristics
¹H NMR (500 MHz, CDCl₃) Complex spectrum with characteristic signals for the taxane core protons, including the C19 methyl protons as a singlet, and signals corresponding to the specific side chain. The absence of a C2-acetyl signal (around δ 2.0-2.2 ppm) would be a key indicator.
¹³C NMR (125 MHz, CDCl₃) Resonances corresponding to all carbon atoms of the taxane core and the side chain. The chemical shift of the C2 carbon would be shifted upfield compared to an acetylated analogue.
Mass Spectrometry (ESI-MS) A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight of the final product.
Infrared (IR) Spectroscopy Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) from esters and ketones, and aromatic (C=C) functional groups.

Visualization of Workflows and Pathways

The following diagrams illustrate the generalized semi-synthetic pathway and a typical experimental workflow for the synthesis of a taxuspine derivative.

Semisynthesis_Pathway Baccatin_III Baccatin III Protected_Baccatin_III 7-O-TES-Baccatin III Baccatin_III->Protected_Baccatin_III 1. TESCl, Pyridine Deacetylated_Intermediate 2-deacetyl-7-O-TES- Baccatin III Protected_Baccatin_III->Deacetylated_Intermediate 2. Hydrazine Protected_Target Protected 2-deacetyl- taxuspine X Deacetylated_Intermediate->Protected_Target 3. Side Chain, DCC, DMAP Target This compound Protected_Target->Target 4. HF-Py

Caption: Generalized semi-synthetic pathway from Baccatin III.

Experimental_Workflow start Start: Dissolve Reactants reaction Reaction under Inert Atmosphere start->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete drying Dry Organic Layer workup->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification characterization Spectroscopic Characterization purification->characterization

Caption: A typical experimental workflow for a synthetic step.

Animal Models for Studying the Effects of 2-Deacetyltaxuspine X: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X is a novel natural product derivative with purported therapeutic potential. Preliminary in vitro studies suggest it may possess anti-inflammatory, neuroprotective, and anti-cancer properties. To further investigate these potential effects and elucidate the underlying mechanisms of action, robust in vivo studies using relevant animal models are essential. This document provides detailed application notes and protocols for establishing and utilizing animal models to study the multifaceted effects of this compound.

I. Anti-Inflammatory Effects

Phytochemicals are known to exert anti-inflammatory effects by modulating key signaling pathways.[1] Animal models of inflammation are crucial for evaluating the potential of this compound as an anti-inflammatory agent.

A. Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.

Protocol:

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).

  • Grouping:

    • Group I: Vehicle control (e.g., saline or appropriate solvent).

    • Group II: this compound (various doses).

    • Group III: Positive control (e.g., Indomethacin, 10 mg/kg).

  • Procedure:

    • Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30 minutes before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Quantitative Data Summary:

Treatment GroupDosePaw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.080
This compound10 mg/kg0.95 ± 0.06*24
This compound20 mg/kg0.78 ± 0.05**37.6
Indomethacin10 mg/kg0.65 ± 0.04***48

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

B. Arachidonic Acid-Induced Ear Edema in Mice

This model is useful for investigating the effects on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Protocol:

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer this compound or vehicle topically or systemically 30 minutes prior to arachidonic acid application.

    • Apply 20 µL of arachidonic acid solution (10 mg/mL in acetone) to the inner and outer surfaces of the right ear.

    • After 1 hour, sacrifice the mice and take a 6 mm diameter punch biopsy from both ears.

    • Weigh the ear punches to determine the extent of edema.

Experimental Workflow for Anti-Inflammatory Studies:

G cluster_0 Pre-Treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Animal_Grouping Animal_Grouping Drug_Administration Drug_Administration Animal_Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection (Paw Edema) Drug_Administration->Carrageenan_Injection Arachidonic_Acid Arachidonic Acid (Ear Edema) Drug_Administration->Arachidonic_Acid Paw_Volume_Measurement Paw Volume Measurement Carrageenan_Injection->Paw_Volume_Measurement Ear_Punch_Weight Ear Punch Weight Arachidonic_Acid->Ear_Punch_Weight Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis Ear_Punch_Weight->Data_Analysis

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

II. Neuroprotective Effects

The potential neuroprotective effects of this compound can be investigated in various animal models of neurological damage.

A. Permanent Middle Cerebral Artery Occlusion (pMCAO) Model of Stroke in Rats

This model mimics ischemic stroke and is suitable for evaluating neuroprotective agents.[2]

Protocol:

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Surgery:

    • Anesthetize the rat (e.g., isoflurane).

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a nylon monofilament into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Treatment: Administer this compound or vehicle at different time points post-occlusion (e.g., 1, 3, 6 hours).

  • Assessment:

    • Neurological Deficit Scoring: Evaluate motor and sensory deficits at 24 and 48 hours post-pMCAO.

    • Infarct Volume Measurement: At 48 hours, sacrifice the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Histology: Perform Nissl staining to assess neuronal survival in the hippocampus and cortex.

Quantitative Data Summary:

Treatment GroupDoseNeurological Score (Mean ± SEM)Infarct Volume (% of Hemisphere) (Mean ± SEM)
Sham-0.2 ± 0.10
Vehicle Control-3.8 ± 0.345.2 ± 3.1
This compound5 mg/kg2.5 ± 0.432.8 ± 2.5
This compound10 mg/kg1.9 ± 0.3 25.1 ± 2.2

*p<0.05, **p<0.01 compared to vehicle control.

B. Scopolamine-Induced Dementia Model in Rats

This model is used to study drugs with potential cognitive-enhancing and anti-amnesic effects.[3]

Protocol:

  • Animals: Male Wistar rats (200-250 g).

  • Procedure:

    • Induce dementia by administering scopolamine (B1681570) (e.g., 1 mg/kg, i.p.) for a specified duration.

    • Treat animals with this compound or a positive control (e.g., Galantamine) alongside scopolamine administration.

  • Behavioral Tests:

    • Novel Object Recognition Test: To assess recognition memory.

    • Open Field Test: To evaluate exploratory activity and habituation.[3]

  • Biochemical Analysis: Measure acetylcholine (B1216132) (ACh) levels and acetylcholinesterase (AChE) activity in brain homogenates.[3]

Signaling Pathway for Neuroprotection:

G Ischemic_Insult Ischemic Insult Oxidative_Stress Oxidative Stress (ROS, RNS) Ischemic_Insult->Oxidative_Stress Inflammation Neuroinflammation (Microglial Activation) Ischemic_Insult->Inflammation Apoptosis Apoptosis Oxidative_Stress->Apoptosis Inflammation->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Drug This compound Drug->Oxidative_Stress Drug->Inflammation Drug->Apoptosis

Caption: Potential neuroprotective mechanisms of this compound.

III. Anti-Cancer Effects

Xenograft models are invaluable for assessing the in vivo anti-tumor efficacy of novel compounds like this compound.

A. Human Tumor Xenograft Model in Nude Mice

This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice.

Protocol:

  • Animals: Athymic nude mice (nu/nu), 4-6 weeks old.

  • Cell Culture: Culture a human cancer cell line of interest (e.g., PC-3 for prostate cancer, DU145 for hormone-refractory prostate cancer).[4][5]

  • Tumor Implantation:

    • Harvest cancer cells and resuspend in a suitable medium (e.g., Matrigel).

    • Inject 1-5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.

    • Administer this compound, vehicle, or a positive control (e.g., docetaxel) via a clinically relevant route (e.g., i.v., i.p., p.o.).

  • Tumor Growth Measurement:

    • Measure tumor dimensions with calipers twice a week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint:

    • Sacrifice mice when tumors reach a predetermined size or at the end of the study period.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).

Quantitative Data Summary:

Treatment GroupDoseMean Tumor Volume (mm³) at Day 21 (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 1500
This compound20 mg/kg875 ± 120*30
This compound40 mg/kg550 ± 90**56
Docetaxel10 mg/kg400 ± 75***68

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Experimental Workflow for Anti-Cancer Studies:

G cluster_0 Model Establishment cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Cell_Culture Cell_Culture Tumor_Implantation Tumor_Implantation Cell_Culture->Tumor_Implantation Treatment_Initiation Treatment_Initiation Tumor_Implantation->Treatment_Initiation Tumor_Measurement Tumor_Measurement Treatment_Initiation->Tumor_Measurement Tumor_Excision Tumor_Excision Tumor_Measurement->Tumor_Excision Final_Analysis Final_Analysis Tumor_Excision->Final_Analysis Weight, Histology, Western Blot

Caption: Workflow for evaluating the anti-cancer efficacy of this compound in a xenograft model.

IV. Conclusion

The protocols and models outlined in this document provide a comprehensive framework for the in vivo evaluation of this compound. By systematically investigating its anti-inflammatory, neuroprotective, and anti-cancer properties, researchers can gain valuable insights into its therapeutic potential and mechanisms of action, paving the way for further preclinical and clinical development. Careful experimental design, adherence to ethical guidelines for animal research, and rigorous data analysis are paramount for obtaining reliable and reproducible results.

References

Protocol for the Dissolution and Use of 2-Deacetyltaxuspine X in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the dissolution, storage, and handling of 2-Deacetyltaxuspine X for use in various experimental settings. Taxanes are a class of diterpenes that are widely investigated for their cytotoxic properties. Proper handling and dissolution of these compounds are critical for obtaining reproducible and accurate experimental results. These protocols are intended for researchers, scientists, and drug development professionals.

Compound Information and Solubility

This compound is a derivative of the taxane (B156437) family. Like many taxanes, it has low aqueous solubility, necessitating the use of organic solvents for the preparation of stock solutions. The information below is collated from general knowledge of taxane compounds and supplier recommendations.

Table 1: Solubility and Storage of this compound

ParameterRecommendationSource/Rationale
Form PowderGeneral supplier information
Recommended Solvents DMSO, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneBased on supplier data for this compound and general practices for taxanes.[1][2][3]
Initial Solvent for Biological Assays High-purity, anhydrous DMSODMSO is a common solvent for dissolving taxanes for in vitro studies and is miscible with aqueous culture media at low concentrations.[2][3]
Storage of Powder -20°C for up to 3 years; 4°C for up to 2 years.General guidelines for the storage of solid chemical compounds to prevent degradation.[1]
Storage of Stock Solutions -80°C for up to 6 months; -20°C for up to 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles.To maintain the stability of the compound in solution and prevent degradation from repeated temperature changes.[1]
Final Concentration of DMSO in Assays Typically ≤ 0.5% (v/v)High concentrations of DMSO can be toxic to cells and may interfere with experimental results.[3][4]

Safety Precautions

Taxane compounds may exhibit cytotoxic properties. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

  • Gloves: Use nitrile gloves.

  • Lab Coat: A buttoned lab coat should be worn.

  • Eye Protection: Safety glasses or goggles are required.

  • Workspace: Handle the compound in a chemical fume hood to avoid inhalation of the powder.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted for various experimental applications.

Materials:

  • This compound (Molecular Weight: 724.8 g/mol )[1]

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh out a precise amount of the compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula for this calculation is:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    For 1 mg of this compound: Volume (µL) = (0.001 g / 724.8 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 137.9 µL

    Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected (amber) tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes and pipettes

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): It is often practical to perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in culture medium (e.g., 2 µL of 10 mM stock into 198 µL of medium).

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture wells to achieve the desired final concentration. Ensure the final concentration of DMSO is below 0.5% (v/v). For example, if adding 2 µL of a 100 µM intermediate solution to 200 µL of medium in a well, the final concentration of the compound will be approximately 1 µM, and the final DMSO concentration will be 0.01%.

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to control wells.

Visualization of Workflow and Mechanism

The following diagrams illustrate the experimental workflow for preparing this compound solutions and the general signaling pathway affected by taxane compounds.

G cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Solution store->thaw intermediate_dilution Intermediate Dilution in Media thaw->intermediate_dilution final_dilution Final Dilution in Assay Plate intermediate_dilution->final_dilution

Caption: Workflow for the preparation of this compound solutions.

G taxane This compound stable_microtubules Microtubule Stabilization taxane->stable_microtubules tubulin αβ-Tubulin Dimers microtubules Microtubule Polymerization tubulin->microtubules microtubules->stable_microtubules mitotic_spindle Mitotic Spindle Dysfunction stable_microtubules->mitotic_spindle g2m_arrest G2/M Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: General signaling pathway of taxane compounds.

References

Application Notes and Protocols for High-Throughput Screening of 2-Deacetyltaxuspine X Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the high-throughput screening (HTS) and characterization of 2-deacetyltaxuspine X derivatives, a class of compounds with potential as microtubule-stabilizing anticancer agents. The protocols outlined below cover both initial biochemical screening to identify direct effects on tubulin polymerization and subsequent cell-based assays to determine cellular potency, mechanism of action, and cytotoxicity.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including mitosis, intracellular transport, and cell shape maintenance.[1] Their importance in cell division makes them a prime target for the development of anticancer drugs.[2] Compounds that interfere with microtubule dynamics, such as the taxanes, can arrest cells in mitosis, leading to apoptosis.[1] this compound derivatives are expected to exhibit similar microtubule-stabilizing properties.

High-throughput screening (HTS) is an essential tool in drug discovery, allowing for the rapid evaluation of large compound libraries.[3][4] This document details robust HTS assays suitable for identifying and characterizing novel microtubule-stabilizing agents like the derivatives of this compound.

Data Presentation: Quantitative Assay Parameters

The following table summarizes representative quantitative data for a potent microtubule-stabilizing agent, which can be used as a benchmark for evaluating this compound derivatives.

Assay TypeTarget/Cell LineParameterTypical Value Range
Biochemical Assays
Tubulin Polymerization (In Vitro)Purified TubulinEC₅₀ (Promotion)0.1 - 5 µM
Microtubule BindingPurified MicrotubulesKd0.1 - 10 µM
nanoDSFPurified TubulinΔTpoly / ΔTmCompound-dependent shift
Cell-Based Assays
CytotoxicityHeLa, A549, HepG2IC₅₀1 - 100 nM[1][5]
Anti-proliferative ActivityVarious Cancer LinesGI₅₀0.5 - 50 nM[1]
Mitotic ArrestA549, HeLaEC₅₀10 - 200 nM[1]
Microtubule StabilizationU2OSEC₅₀5 - 500 nM

Signaling Pathway for Microtubule-Stabilizing Agents

Microtubule-stabilizing agents, such as taxanes, bind to the β-tubulin subunit within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization and promoting the polymerization of free tubulin dimers. The resulting disruption of normal microtubule dynamics activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle.[1] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.

Microtubule_Stabilization_Pathway cluster_cell Cancer Cell Compound This compound Derivative Tubulin β-Tubulin (in Microtubule) Compound->Tubulin Binds to MT Stabilized Microtubule Tubulin->MT Promotes Polymerization & Prevents Depolymerization SAC Spindle Assembly Checkpoint (SAC) Activation MT->SAC Disrupts Dynamics G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Signaling pathway of microtubule-stabilizing agents.

Experimental Protocols

High-Throughput In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This biochemical assay is a primary screen to identify compounds that directly promote the polymerization of purified tubulin.[5][6]

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[1]

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., PEM buffer)

  • Test compounds (this compound derivatives) and control (Paclitaxel)

  • 384-well clear-bottom plates

  • Temperature-controlled microplate reader

Protocol:

  • Prepare a 2X tubulin solution in ice-cold polymerization buffer containing GTP.

  • Serially dilute test compounds in polymerization buffer.

  • Dispense 10 µL of the compound dilutions into the wells of a pre-chilled 384-well plate. Include vehicle (DMSO) and positive (Paclitaxel) controls.

  • Initiate the reaction by adding 10 µL of the 2X tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.[1]

  • Data Analysis: Calculate the rate of polymerization and the maximum polymer mass. Determine the EC₅₀ values by plotting the percentage of promotion against compound concentration.

High-Content Cellular Imaging of Microtubule Morphology

This cell-based assay visually confirms the microtubule-stabilizing effect of hit compounds within cells.[7]

Principle: Microtubule-stabilizing compounds induce the formation of distinct microtubule bundles and increase the overall microtubule polymer mass in cells. These morphological changes can be visualized and quantified using immunofluorescence and high-content imaging.[1]

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Cell culture medium and supplements

  • Test compounds and controls (Paclitaxel, Nocodazole)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (DAPI)

  • 384-well imaging plates

  • High-content imaging system

Protocol:

  • Seed cells into a 384-well imaging plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of test compounds for 4-24 hours.

  • Fixation and Staining:

    • Fix cells with 4% paraformaldehyde.[1]

    • Permeabilize with 0.1% Triton X-100.[1]

    • Block with 1% BSA for 1 hour.[1]

    • Incubate with anti-α-tubulin primary antibody for 1 hour.

    • Wash and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.[1]

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify changes in microtubule morphology, such as filament length, density, and bundling.

HCS_Workflow Start Seed Cells in 384-well Plate Treat Treat with Compounds Start->Treat Fix_Perm Fix and Permeabilize Cells Treat->Fix_Perm Stain Immunostain for Tubulin and DNA Fix_Perm->Stain Image Acquire Images with High-Content System Stain->Image Analyze Analyze Image Data (e.g., bundling, density) Image->Analyze End Identify Active Compounds Analyze->End

Caption: High-content screening workflow for microtubule analysis.

Cell Viability and Cytotoxicity Assays

These assays determine the potency of the compounds in inhibiting cell growth and inducing cell death. Several methods are available, with ATP-based assays often showing high sensitivity.[8][9]

Principle: The number of viable cells in a culture is determined by measuring a parameter directly proportional to cell number, such as ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTS/XTT assay).[9][10]

Materials:

  • A panel of human cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • 96- or 384-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent)

  • Luminometer or absorbance microplate reader

Protocol (using an ATP-based assay):

  • Seed cells into 96- or 384-well plates at a predetermined density.

  • Allow cells to attach for 24 hours.

  • Add serial dilutions of the this compound derivatives to the wells. Include a vehicle control.

  • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate to room temperature.

  • Add the ATP-based reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a non-linear regression curve fit.

Screening_Funnel Library Compound Library (this compound Derivatives) Primary_Screen Primary HTS: In Vitro Tubulin Polymerization Assay Library->Primary_Screen Hit_Confirmation Hit Confirmation: Dose-Response & HCS (Microtubule Morphology) Primary_Screen->Hit_Confirmation  Hits Secondary_Assays Secondary Assays: Cytotoxicity (IC₅₀) & Cell Cycle Analysis Hit_Confirmation->Secondary_Assays  Confirmed Hits Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization  Leads

Caption: High-throughput screening cascade for novel tubulin stabilizers.

References

Application Notes and Protocols for the Study of 2-Deacetyltaxuspine X Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific studies on the mechanism of action of 2-Deacetyltaxuspine X are not extensively available in the public scientific literature. The following application notes and protocols are based on the well-established mechanisms of the taxane (B156437) class of compounds, to which this compound belongs, and known activities of other taxuspine derivatives. These protocols provide a framework for the investigation of this specific compound.

Introduction

This compound is a member of the taxane diterpenoid family, a class of compounds renowned for their potent anticancer properties. Taxanes, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®), are cornerstone chemotherapeutic agents used in the treatment of various solid tumors. The primary mechanism of action for taxanes is the disruption of microtubule dynamics, which are essential for cell division and other vital cellular functions. This document provides detailed application notes and experimental protocols to guide researchers in the investigation of the specific mechanism of action of this compound.

Primary Mechanism of Action: Microtubule Stabilization

Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization into tubulin dimers. The suppression of microtubule dynamics has profound cellular consequences:

  • Mitotic Arrest: Stabilized microtubules cannot form a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

  • Disruption of Cellular Transport: Microtubules are crucial for intracellular transport; their stabilization disrupts these processes.

Some taxuspine derivatives have also been reported to inhibit the function of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells.

Data Presentation: Illustrative Quantitative Data

The following tables present illustrative data that could be expected from the described experimental protocols when studying a novel taxane like this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (nM) of this compoundIC₅₀ (nM) of Paclitaxel (Control)
MCF-7Breast AdenocarcinomaExpected in low nM rangeExpected in low nM range
A549Lung CarcinomaExpected in low nM rangeExpected in low nM range
HCT116Colon CarcinomaExpected in low nM rangeExpected in low nM range
OVCAR-3Ovarian AdenocarcinomaExpected in low nM rangeExpected in low nM range

Table 2: Effect of this compound on Tubulin Polymerization

CompoundConcentration (µM)Polymerization Rate (OD₃₄₀/min)Maximum Polymerization (OD₃₄₀)
Control (DMSO)-Baseline rateBaseline level
This compound1Increased rateIncreased level
This compound10Significantly increased rateSignificantly increased level
Paclitaxel10Significantly increased rateSignificantly increased level

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Control (DMSO)~60%~25%~15%
This compound (10 nM)~20%~10%~70%
Paclitaxel (10 nM)~22%~12%~66%

Table 4: P-glycoprotein (P-gp) Inhibition by this compound

CompoundIC₅₀ for P-gp Inhibition (µM)
This compoundTo be determined
Verapamil (Positive Control)Expected in low µM range

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay biochemically assesses the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well clear bottom plates

Procedure:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add this compound, Paclitaxel, or DMSO to respective wells of a 96-well plate.

  • Initiate the polymerization by adding the tubulin/GTP solution to each well.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance (OD₃₄₀) versus time to visualize the polymerization kinetics.

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add the different concentrations of the compound. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours.

  • Add MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubate as required by the reagent protocol.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound at a concentration around its IC₅₀ for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at 4°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Protocol 4: Apoptosis Assay using Annexin V/PI Staining

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 5: P-glycoprotein (P-gp) Inhibition Assay

This assay determines if this compound can inhibit the efflux activity of P-gp.

Materials:

  • P-gp overexpressing cells (e.g., MDR1-MDCK or NCI/ADR-RES) and parental cells.

  • Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).

  • This compound.

  • Verapamil (positive control for P-gp inhibition).

  • Hanks' Balanced Salt Solution (HBSS).

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Seed both P-gp overexpressing and parental cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound or Verapamil for 30-60 minutes.

  • Add the fluorescent P-gp substrate to all wells.

  • Incubate for an additional 60-90 minutes.

  • Wash the cells with cold HBSS to remove the extracellular substrate.

  • Measure the intracellular fluorescence using a plate reader or flow cytometer.

  • An increase in fluorescence in the P-gp overexpressing cells in the presence of this compound indicates inhibition of P-gp.

Mandatory Visualizations

G cluster_0 Cellular Environment cluster_1 Cellular Consequences 2-Deacetyltaxuspine_X This compound Microtubule Microtubule 2-Deacetyltaxuspine_X->Microtubule Binds to β-tubulin Tubulin_Dimers α/β-Tubulin Dimers Microtubule->Tubulin_Dimers Depolymerization (Inhibited) Stabilized_Microtubules Microtubule Stabilization Microtubule->Stabilized_Microtubules Tubulin_Dimers->Microtubule Polymerization Mitotic_Arrest G2/M Phase Arrest Stabilized_Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

G Start Start: Seed Cells in 96-well Plate Incubate_24h Incubate for 24 hours Start->Incubate_24h Add_Compound Add Serial Dilutions of This compound Incubate_24h->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_Reagent Add MTT or CellTiter-Glo® Reagent Incubate_72h->Add_Reagent Measure Measure Absorbance/Luminescence Add_Reagent->Measure Analyze Calculate IC50 Value Measure->Analyze

Caption: Experimental workflow for the cell viability assay.

G Start Start: Treat Cells with Compound Harvest Harvest Cells Start->Harvest Fix Fix with Cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide/RNase A Fix->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Cell Cycle Distribution Acquire->Analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

Application Notes and Protocols for Identifying 2-Deacetyltaxuspine X Targets Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the development of novel therapeutics, particularly for natural products with potent biological activities. 2-Deacetyltaxuspine X, a member of the taxane (B156437) family of diterpenoids, is presumed to exhibit cytotoxic or cytostatic effects, similar to other taxanes like paclitaxel (B517696). The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system provides a powerful and unbiased functional genomics approach to systematically interrogate the genome and identify genes that modulate cellular sensitivity to a given compound.[1][2][3] This application note provides a detailed protocol for a genome-scale CRISPR-Cas9 knockout screen to identify the cellular targets of this compound.

A genome-wide loss-of-function screen using a pooled single-guide RNA (sgRNA) library can identify genes whose inactivation confers resistance to this compound.[4] Cells that acquire resistance will be enriched in the population following treatment, and the sgRNAs targeting these resistance-conferring genes can be identified and quantified by next-generation sequencing (NGS). The primary targets of this compound are expected to be among the top hits in such a screen, as their genetic ablation would mimic the effect of the drug-target interaction, thereby rendering the cells insensitive to the compound.

Data Presentation

The quantitative data from the CRISPR-Cas9 screen will be processed to identify genes whose knockout leads to enrichment or depletion in the presence of this compound. The results are typically presented in a table that includes the gene name, a statistical measure of the enrichment or depletion of its corresponding sgRNAs, and a measure of statistical significance.

Table 1: Top Gene Hits from a Positive Selection CRISPR Screen with this compound

Gene SymbolRankLog2 Fold Change (Enrichment)p-valueFalse Discovery Rate (FDR)
Target X18.21.5e-83.2e-5
Gene A27.53.2e-85.8e-5
Gene B36.98.1e-81.2e-4
Gene C46.31.2e-71.5e-4
Gene D55.82.5e-72.8e-4
...............

This table is a representative example. Actual data will vary based on experimental results.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a pooled, genome-scale CRISPR-Cas9 knockout screen to identify resistance genes for this compound.

Cell Line Selection and Preparation
  • Cell Line Choice: Select a human cancer cell line that is sensitive to this compound. The choice of cell line should be relevant to the intended therapeutic application.

  • IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for the selected cell line using a standard cell viability assay (e.g., CellTiter-Glo®). This will inform the concentration to be used in the screen.

  • Cas9-Expressing Cell Line Generation:

    • Transduce the parental cell line with a lentiviral vector constitutively expressing SpCas9.

    • Select for Cas9-expressing cells using an appropriate antibiotic (e.g., blasticidin).

    • Validate Cas9 expression and activity using a functional assay (e.g., transduction with a control sgRNA targeting a non-essential gene and assessing indel formation via T7 endonuclease I assay).

Lentiviral sgRNA Library Production
  • Library Selection: Choose a genome-scale sgRNA library (e.g., GeCKO v2, Brunello). These libraries typically contain multiple sgRNAs targeting each gene in the human genome.

  • Library Amplification: Amplify the sgRNA library plasmid pool to obtain a sufficient quantity for lentiviral packaging.

  • Lentiviral Packaging: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Virus Harvest and Titration: Harvest the lentiviral supernatant 48-72 hours post-transfection. Determine the viral titer to ensure a low multiplicity of infection (MOI) for the screen.

CRISPR-Cas9 Screen
  • Library Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at an MOI of 0.3-0.5. This ensures that most cells receive a single sgRNA. The number of cells transduced should be sufficient to maintain a library coverage of at least 300-500 cells per sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Initial Cell Harvest (T0): After selection, harvest a representative population of cells to serve as the baseline (T0) reference for sgRNA abundance.

  • Drug Treatment: Culture the remaining cells in the presence of this compound at a concentration around the IC80. The high concentration provides strong selective pressure.

  • Maintain Library Coverage: Throughout the screen, ensure that the cell population size is maintained to preserve the complexity of the sgRNA library.

  • Final Cell Harvest (T-final): After a predetermined period of drug selection (e.g., 14-21 days), harvest the surviving cell population.

Data Analysis
  • Genomic DNA Extraction: Extract genomic DNA from the T0 and T-final cell populations.

  • sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

  • Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.

  • Data Processing and Hit Identification:

    • Align the sequencing reads to the sgRNA library reference to determine the read counts for each sgRNA.

    • Normalize the read counts.

    • Use statistical packages like MAGeCK to calculate the log2 fold change of each sgRNA between the T-final and T0 samples and to determine the statistical significance (p-value and FDR).

    • Rank genes based on the enrichment of their corresponding sgRNAs to identify top candidate resistance genes.

Visualizations

Signaling Pathway Diagram

Taxanes are known to primarily target microtubules, leading to mitotic arrest and subsequent apoptosis.[1][5][6][7][8] The following diagram illustrates a simplified signaling pathway potentially affected by this compound.

Taxane_Pathway cluster_drug Drug Action cluster_cell_cycle Cell Cycle Progression cluster_signaling Apoptotic Signaling 2-Deacetyltaxuspine_X This compound Microtubules Microtubules 2-Deacetyltaxuspine_X->Microtubules Stabilizes Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Induces Bcl2_p p-Bcl-2 (inactive) Mitotic_Arrest->Bcl2_p Leads to Apoptosis Apoptosis Bax Bax Bcl2_p->Bax No longer inhibits Caspases Caspases Bax->Caspases Activates Caspases->Apoptosis Executes

Caption: Simplified signaling pathway of taxane-induced apoptosis.

Experimental Workflow Diagram

The following diagram outlines the key steps of the CRISPR-Cas9 screening workflow.

CRISPR_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Cell_Line 1. Select & Prepare Cas9-Expressing Cell Line Transduction 3. Transduce Cells with sgRNA Library Cell_Line->Transduction Library_Prep 2. Produce Lentiviral sgRNA Library Library_Prep->Transduction Selection 4. Select Transduced Cells Transduction->Selection T0 5. Harvest T0 Sample Selection->T0 Treatment 6. Treat with This compound Selection->Treatment gDNA_Extraction 8. Extract Genomic DNA T0->gDNA_Extraction Tfinal 7. Harvest T-final Sample Treatment->Tfinal Tfinal->gDNA_Extraction NGS 9. Amplify sgRNAs & Perform NGS gDNA_Extraction->NGS Data_Analysis 10. Analyze Data & Identify Hits NGS->Data_Analysis

Caption: Experimental workflow for the CRISPR-Cas9 screen.

Logical Relationship Diagram

This diagram illustrates the logical basis for identifying drug targets using a positive selection CRISPR screen.

Logic_Diagram cluster_wildtype Wild-Type Cell cluster_knockout Knockout Cell Drug_WT This compound Target_WT Target Protein Drug_WT->Target_WT Binds to Effect_WT Cytotoxic Effect Target_WT->Effect_WT Leads to Drug_KO This compound Target_KO No Target Protein (Gene Knockout) Drug_KO->Target_KO No interaction Effect_KO No Cytotoxic Effect (Resistance) Target_KO->Effect_KO Prevents

Caption: Logic of drug target identification via gene knockout.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Deacetyltaxuspine X synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific challenges that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

While a direct total synthesis of this compound is not widely published, a common approach for obtaining similar taxane (B156437) analogues involves the use of advanced intermediates that possess the core taxane skeleton. These are often derived from natural sources or through complex multi-step syntheses. For the final step to obtain this compound, a plausible precursor would be a closely related taxuspine derivative that is acetylated at the C-2 position.

Q2: I am observing very low yields after attempting the deacetylation at the C-2 position. What are the potential causes?

Low yields during the selective deacetylation of a complex molecule like a taxuspine can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Side Reactions: The reagents used for deacetylation might be reacting with other functional groups on the taxane core, leading to undesired side products.

  • Product Degradation: The reaction conditions (e.g., temperature, pH) might be too harsh, causing the degradation of the desired product.

  • Sub-optimal Reagents: The quality and purity of the reagents, including solvents, are critical. Ensure all reagents are of high purity and anhydrous if required.

Q3: How can I minimize the formation of side products during the synthesis?

The formation of side products is a common challenge in the synthesis of complex molecules. To minimize them:

  • Protecting Groups: Utilize a robust protecting group strategy for sensitive functional groups that are not involved in the desired transformation.

  • Reaction Conditions: Optimize reaction conditions such as temperature, reaction time, and the rate of reagent addition. Running small-scale trial reactions can help identify the optimal parameters.

  • Inert Atmosphere: For reactions sensitive to oxidation, ensure they are carried out under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to no conversion of starting material during C-2 deacetylation. 1. Insufficient reagent concentration or activity.2. Reaction temperature is too low.3. Steric hindrance around the C-2 acetyl group.1. Increase the molar excess of the deacetylating agent.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Consider using a smaller, more reactive deacetylating agent or a different catalytic system.
Formation of multiple spots on TLC, indicating a mixture of products. 1. Non-selective deacetylation at other positions.2. Epimerization at stereocenters.3. Degradation of the taxane core.1. Lower the reaction temperature and reduce the reaction time.2. Use a milder base or a buffered reaction medium to control the pH.3. Screen different solvent systems to improve selectivity.
Difficulty in purifying the final product. 1. Co-elution of the product with starting material or side products.2. Product instability on silica (B1680970) gel.1. Optimize the chromatography conditions (e.g., solvent gradient, column packing material).2. Consider alternative purification techniques such as preparative HPLC or crystallization.3. If the product is unstable on silica, use a neutral or deactivated stationary phase.

Experimental Protocols

Note: The following protocols are generalized based on the synthesis of related taxane analogues and selective deacetylation procedures. Researchers should adapt these protocols to their specific starting materials and experimental setup.

Protocol 1: General Procedure for Selective C-2 Deacetylation of a Taxuspine Analogue

This protocol is adapted from a patented process for the selective deacetylation of taxanes.[1]

  • Dissolution: Dissolve the C-2 acetylated taxuspine precursor in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and water.

  • Reagent Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃), to the solution.

  • Oxidizing Agent: Slowly add a solution of hydrogen peroxide (H₂O₂) to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench any remaining hydrogen peroxide with a suitable reducing agent (e.g., sodium thiosulfate (B1220275) solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Parameter Value
Solvent THF/H₂O
Base NaHCO₃
Deacetylating Agent H₂O₂
Temperature Room Temperature
Typical Reaction Time 12-24 hours
Typical Yield 80-95% (on related taxanes)[1]
Protocol 2: Synthesis of a Simplified Taxane Core (Illustrative)

This protocol is a simplified representation of a synthetic step towards a taxane analogue, as described in the literature.

  • Starting Material: A functionalized bicyclic precursor.

  • Reaction: A ring-closing metathesis (RCM) reaction to form the eight-membered ring of the taxane core.

  • Catalyst: Use a Grubbs-type ruthenium catalyst.

  • Solvent: Anhydrous and degassed dichloromethane (B109758) (DCM).

  • Conditions: The reaction is typically run under an inert atmosphere at reflux.

  • Purification: After completion, the reaction is quenched, and the product is purified by flash column chromatography.

Parameter Value
Reaction Type Ring-Closing Metathesis
Catalyst Grubbs Catalyst (e.g., 2nd Generation)
Solvent Dichloromethane (DCM)
Temperature Reflux (~40°C)
Typical Reaction Time 2-6 hours

Visualizations

Synthesis_Workflow A C-2 Acetylated Taxuspine Precursor B Selective Deacetylation (e.g., NaHCO3, H2O2) A->B C Reaction Work-up & Extraction B->C D Purification (Column Chromatography) C->D E This compound D->E

Caption: A generalized workflow for the final deacetylation step in the synthesis of this compound.

Troubleshooting_Tree Start Low Yield of This compound Q1 Is the starting material fully consumed? Start->Q1 A1_Yes Check for multiple products (TLC/HPLC) Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Q2 Are there significant side products? A1_Yes->Q2 Sol1 Increase reaction time or temperature. Check reagent purity. A1_No->Sol1 A2_Yes Optimize reaction conditions: - Lower temperature - Use milder reagents - Check pH Q2->A2_Yes Yes A2_No Product loss during work-up or purification Q2->A2_No No Sol2 Optimize extraction and chromatography protocols. A2_No->Sol2

Caption: A decision tree to troubleshoot low yields in the synthesis of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Deacetyltaxuspine X. This document provides troubleshooting advice and frequently asked questions (FAQs) to address solubility issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a complex, naturally derived taxoid molecule. Like many other taxanes, its large and hydrophobic structure contributes to poor aqueous solubility. This can pose a significant challenge for its use in biological assays and for the development of drug delivery systems, potentially impacting data accuracy and reproducibility.

Q2: What are the initial recommended solvents for dissolving this compound?

Based on available data for this compound and related taxuspine compounds, the following organic solvents are recommended for initial solubility tests:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chloroform

  • Dichloromethane (DCM)

  • Ethyl Acetate

  • Acetone

It is crucial to start with small quantities of the compound to determine the most effective solvent for your specific application.

Q3: How should I prepare a stock solution of this compound?

Due to its hydrophobic nature, preparing a high-concentration stock solution in an organic solvent is the recommended first step. DMSO is a common choice for in vitro studies. A general protocol is provided in the "Experimental Protocols" section below.

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What should I do?

This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this, including:

  • Reducing the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Using a co-solvent: Incorporating a water-miscible organic co-solvent in your final assay buffer can help maintain solubility.

  • Employing surfactants: Low concentrations of non-ionic surfactants can aid in keeping the compound in solution.

  • Utilizing protein-containing buffers: If your assay conditions permit, the presence of proteins like albumin in the buffer can sometimes help to stabilize hydrophobic compounds.

A detailed troubleshooting workflow for this issue is provided in the "Troubleshooting Guides" section.

Q5: Are there any specialized formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

Yes, for in vivo applications where direct injection of organic solvents is not feasible, more advanced formulation strategies are necessary. These can include:

  • Liposomes: Encapsulating the compound within lipid bilayers.

  • Micelles: Using surfactants to form nanosized spherical structures that can carry the hydrophobic drug.

  • Nanoparticles: Formulating the drug into solid nanoparticles.

  • Self-emulsifying drug delivery systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving the Lyophilized Powder

Symptoms:

  • The lyophilized powder of this compound does not dissolve completely in the chosen solvent.

  • Visible particulates remain even after vortexing or mixing.

Troubleshooting Steps:

  • Verify Solvent Choice: Confirm that you are using an appropriate organic solvent (see Q2 in the FAQ).

  • Increase Solvent Volume: The initial concentration may be too high. Try adding more solvent to decrease the concentration.

  • Gentle Warming: Warm the solution gently (e.g., to 37°C) to aid dissolution. However, be cautious as prolonged heating can lead to degradation.

  • Sonication: Use a bath sonicator for short periods (1-5 minutes) to break up any aggregates. Avoid probe sonicators which can generate excessive heat.

  • Test Alternative Solvents: If the compound remains insoluble, test its solubility in other recommended organic solvents.

Issue 2: Precipitation of the Compound During Experimental Setup

Symptoms:

  • A clear stock solution of this compound in an organic solvent becomes cloudy or forms a precipitate when added to an aqueous buffer or cell culture medium.

Troubleshooting Workflow:

G start Precipitation observed upon dilution in aqueous buffer step1 Is the final concentration of the organic solvent (e.g., DMSO) in the assay buffer within an acceptable range (typically <0.5%)? start->step1 step2a Decrease the final concentration of This compound in the assay. step1->step2a No step2b Consider using a co-solvent system. (e.g., Ethanol, Propylene Glycol) step1->step2b Yes step3 Does precipitation persist? step2a->step3 step2b->step3 step4 Incorporate a non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68) at a low concentration (e.g., 0.01-0.1%). step3->step4 Yes end Solution Found step3->end No step5 Does precipitation persist? step4->step5 step6 If compatible with the assay, add a carrier protein like BSA to the aqueous buffer. step5->step6 Yes step5->end No step7 Consider advanced formulation (liposomes, micelles) for complex applications. step6->step7 end_fail Consult further literature on taxane (B156437) formulations step7->end_fail

Caption: Troubleshooting workflow for precipitation upon dilution.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventQualitative SolubilityRemarks
WaterInsolubleNot recommended for initial stock solution preparation.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions for in vitro assays.
ChloroformSolubleCan be used for chemical analysis and some formulation processes.
Dichloromethane (DCM)SolubleSimilar applications to chloroform.
Ethyl AcetateSolubleUseful for extraction and purification processes.
AcetoneSolubleCan be used as a solvent, but its volatility should be considered.
EthanolSparingly Soluble to SolubleMay require larger volumes and/or gentle warming. Can be used as a co-solvent.
MethanolSparingly Soluble to SolubleSimilar properties to ethanol.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or directly in the amber vial. Note: The molecular weight of this compound (C₃₉H₄₈O₁₃) is approximately 716.8 g/mol .

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.168 mg of this compound.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: General Procedure for Diluting Stock Solution into Aqueous Buffer

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Desired aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO or the aqueous buffer. This can help to minimize immediate precipitation. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Final Dilution: Add the stock or intermediate solution to the pre-warmed (if applicable) aqueous buffer while vortexing or gently mixing. It is crucial to add the compound solution to the buffer and not the other way around.

  • Observation: Visually inspect the solution for any signs of precipitation (cloudiness, visible particles).

  • Use Immediately: It is recommended to use the final diluted solution immediately to minimize the risk of precipitation over time.

Signaling Pathways and Experimental Workflows

G cluster_0 Solubilization Workflow cluster_1 Assay Preparation A This compound (Lyophilized Powder) B Select Primary Organic Solvent (e.g., DMSO) A->B C Prepare High-Concentration Stock Solution (e.g., 10 mM) B->C D Store at -20°C or -80°C in Aliquots C->D E Dilute Stock into Aqueous Assay Buffer D->E F Observe for Precipitation E->F G Precipitation? F->G H Proceed with Experiment G->H No I Go to Troubleshooting Workflow G->I Yes

Caption: General experimental workflow for solubilization and assay preparation.

Preventing degradation of 2-Deacetyltaxuspine X in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Deacetyltaxuspine X

This technical support center provides guidance on preventing the degradation of this compound in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for taxane (B156437) diterpenoids like this compound?

A1: While specific data for this compound is limited, based on structurally similar taxanes, the primary degradation pathways include:

  • Hydrolysis: Cleavage of ester linkages, particularly under neutral to basic conditions. Taxanes possess multiple ester groups that are susceptible to hydrolysis.[1]

  • Epimerization: Reversible conversion of stereocenters. For many taxanes, the chiral center at the C7 position is prone to epimerization.[2]

  • Acid-Catalyzed Degradation: Under acidic conditions (pH < 4), degradation can occur, potentially involving cleavage of the oxetane (B1205548) ring and dehydration.[3]

  • Photodegradation: For taxanes containing a cinnamoyl group, UV irradiation can induce E,Z-isomerization of this moiety.[4]

Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A2: For many taxanes, the maximum stability in aqueous solutions is observed at a pH of around 4-5.[2][3] It is recommended to maintain solutions of this compound within this pH range to minimize both acid-catalyzed and base-catalyzed degradation.

Q3: How does temperature affect the stability of this compound?

A3: Generally, higher temperatures accelerate chemical degradation processes such as hydrolysis and epimerization.[1][2] Therefore, it is advisable to store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C for long-term storage) and to perform experiments at controlled, ambient temperatures whenever possible.

Q4: Are there specific solvents that should be avoided when working with this compound?

Q5: My experimental results with this compound are inconsistent. Could this be due to degradation?

A5: Yes, inconsistent results are a common sign of compound instability. Degradation of this compound can lead to a decrease in the concentration of the active compound and the formation of impurities with potentially different biological activities. It is crucial to follow proper handling and storage procedures and to regularly check the purity of your compound.

Troubleshooting Guides

Issue 1: Loss of Compound Potency Over Time
Possible Cause Troubleshooting Step
Hydrolysis of Ester Groups 1. Prepare fresh solutions before each experiment. 2. Store stock solutions in an anhydrous aprotic solvent (e.g., DMSO, anhydrous ethanol) at -20°C or -80°C. 3. For aqueous buffers, maintain a pH between 4 and 5.[2][3] 4. Avoid prolonged storage in aqueous solutions.
Epimerization 1. Minimize exposure of the compound to basic pH conditions.[1] 2. Analyze samples by HPLC to check for the appearance of new, closely eluting peaks that may correspond to epimers.
Oxidation 1. Store solutions under an inert atmosphere (e.g., argon or nitrogen). 2. Consider adding antioxidants to the solution if compatible with the experimental setup.
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Possible Cause Troubleshooting Step
Degradation Products 1. Compare the chromatogram of a fresh sample with that of an aged sample to identify new peaks. 2. Use LC-MS to determine the mass of the unexpected peaks and infer potential degradation products (e.g., hydrolyzed esters, epimers). 3. Review the pH, temperature, and light exposure history of the sample to correlate with potential degradation pathways.
Photodegradation 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[4] 2. If the compound has a cinnamoyl group, check for peaks corresponding to the Z-isomer.
Contamination 1. Ensure the purity of solvents and reagents. 2. Use clean glassware and equipment.

Summary of Factors Affecting Taxane Stability

Factor Effect on this compound (Inferred) Recommendation
pH High pH (>7) promotes base-catalyzed hydrolysis of esters and epimerization.[1] Low pH (<4) can lead to acid-catalyzed degradation.[3]Maintain aqueous solutions at pH 4-5.
Temperature Increased temperature accelerates degradation rates (hydrolysis, epimerization).[1][2]Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them cool.
Light UV light can cause E,Z-isomerization of the cinnamoyl moiety.[4]Protect solutions from light using amber vials or foil.
Solvent Protic and non-anhydrous solvents can promote hydrolysis.Use high-purity, anhydrous aprotic solvents for stock solutions (e.g., DMSO).
Oxygen Potential for oxidation of sensitive functional groups.Store under an inert atmosphere (argon or nitrogen) for long-term stability.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Weighing: Weigh the required amount of this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired concentration. Mix well until fully dissolved. For sensitive compounds, this can be done under an inert atmosphere.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.

Protocol 2: Stability Assessment by RP-HPLC
  • Objective: To determine the stability of this compound under specific conditions (e.g., different pH, temperature).

  • Materials:

    • This compound

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

    • Buffers of desired pH (e.g., acetate (B1210297) buffer for pH 4-5, phosphate (B84403) buffer for neutral pH)

    • RP-HPLC system with a C18 column and UV detector.

  • Method: a. Prepare a stock solution of this compound in an appropriate organic solvent. b. Dilute the stock solution into the different aqueous buffer conditions to be tested. c. Divide each solution into aliquots for different time points and storage conditions (e.g., room temperature, 4°C, protected from light, exposed to light). d. At each time point (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot onto the HPLC system. e. Monitor the peak area of this compound and the appearance of any new peaks. f. Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0). g. Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

DegradationPathways 2-Deacetyltaxuspine_X 2-Deacetyltaxuspine_X Hydrolysis Hydrolysis 2-Deacetyltaxuspine_X->Hydrolysis High pH, H2O Epimerization Epimerization 2-Deacetyltaxuspine_X->Epimerization Base Catalyzed Photodegradation Photodegradation 2-Deacetyltaxuspine_X->Photodegradation UV Light Acid_Degradation Acid_Degradation 2-Deacetyltaxuspine_X->Acid_Degradation Low pH

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep_Stock Prepare Stock Solution (Anhydrous Solvent) Prep_Working Prepare Working Solutions (Buffered, pH 4-5) Prep_Stock->Prep_Working Store_Stock Store Stock (-20°C or -80°C, Dark) Prep_Stock->Store_Stock Store_Working Store Working (2-8°C, Dark, Short-term) Prep_Working->Store_Working Analysis Purity/Stability Check (RP-HPLC) Store_Stock->Analysis Store_Working->Analysis

Caption: Recommended workflow for handling this compound.

TroubleshootingLogic node_action node_action Inconsistent_Results Inconsistent Results? Check_Purity Check Purity by HPLC? Inconsistent_Results->Check_Purity New_Peaks New Peaks Observed? Check_Purity->New_Peaks Yes Prepare_Fresh Prepare Fresh Solutions Check_Purity->Prepare_Fresh No Check_pH Check Solution pH New_Peaks->Check_pH Yes Check_Storage Review Storage Conditions New_Peaks->Check_Storage Yes Check_pH->node_action Adjust pH to 4-5 Check_Storage->node_action Store at Recommended Temp. Protect_Light Protect from Light Check_Storage->Protect_Light Exposed to Light

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Crystallization of 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 2-Deacetyltaxuspine X. Given the limited specific data on this compound, this guidance is based on established principles for the crystallization of complex taxane (B156437) diterpenoids and other small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvent systems for crystallizing this compound?

A1: Based on the solubility profile of related taxanes like Paclitaxel, this compound is expected to be soluble in organic solvents such as methanol (B129727), ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] It is likely insoluble in non-polar solvents like n-hexane and petroleum ether, as well as water.[2] Therefore, a good starting point for crystallization is to dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol or acetone) and then introduce an "anti-solvent" (e.g., water, n-hexane, or petroleum ether) to induce precipitation.[2][3]

Q2: My compound is precipitating as an oil instead of crystals. What should I do?

A2: Oiling out is a common problem when a compound's melting point is low or when it has high solubility in the chosen solvent system.[4] To address this, you can try:

  • Using a different solvent system: Experiment with solvents that have different polarities and boiling points.

  • Slowing down the crystallization process: Reduce the rate of cooling or the rate of anti-solvent addition.

  • Lowering the concentration: A highly concentrated solution is more likely to oil out.

  • Inducing crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[4]

Q3: No crystals are forming, even after several days. How can I induce crystallization?

A3: If crystallization does not occur spontaneously, several techniques can be employed to initiate crystal formation:

  • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod to create nucleation sites.[4]

  • Seeding: Introduce a tiny crystal of your compound (a seed crystal) into the supersaturated solution.[5]

  • Slow Evaporation: Loosely cover the vessel to allow for the slow evaporation of the solvent, which will gradually increase the concentration of your compound.[3][6]

  • Varying Temperature: If you are attempting crystallization at room temperature, try cooling the solution slowly in a refrigerator.

Q4: The crystals I obtained are very small (microcrystals). How can I grow larger crystals?

A4: The formation of numerous small crystals suggests a high rate of nucleation. To encourage the growth of larger crystals, you need to reduce the number of nucleation events and promote the growth of existing crystals.[5] This can be achieved by:

  • Slowing the rate of supersaturation: This can be done by slowing down the cooling rate or the addition of the anti-solvent.

  • Reducing the concentration: Start with a more dilute solution.

  • Using a solvent system where your compound has slightly higher solubility: This will slow down the precipitation process.

  • Seeding a metastable solution: Prepare a solution that is slightly below the saturation point and introduce a seed crystal.[5]

Q5: How pure does my this compound sample need to be for successful crystallization?

A5: High purity is critical for successful crystallization. Impurities can inhibit crystal lattice formation, leading to poor crystal quality or a complete failure to crystallize.[7] It is generally recommended that the compound be at least 95% pure, and ideally >98% pure, as determined by methods like HPLC or NMR.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound will not dissolve Incorrect solvent choice.Refer to the solubility data for similar taxanes. Try solvents like methanol, ethanol, or acetone.[2][8]
Formation of an oil Solution is too concentrated; cooling is too rapid; inappropriate solvent system.Dilute the solution; slow down the cooling process; try a different solvent/anti-solvent pair.[4]
No crystal formation Solution is not supersaturated; nucleation is inhibited.Concentrate the solution by slow evaporation; try scratching the flask or adding a seed crystal; cool the solution further.[4][5]
Formation of fine powder/microcrystals Nucleation rate is too high.Slow down the crystallization process (slower cooling or anti-solvent addition); reduce the concentration of the solution.[5]
Crystals are discolored Presence of impurities.Re-purify the compound using chromatography before attempting recrystallization.[7]
Low yield of crystals Compound is too soluble in the chosen solvent system; insufficient cooling.Use less of the primary solvent; ensure the solution is cooled sufficiently to reduce solubility.

Data Presentation

Table 1: Solubility of Paclitaxel (A Representative Taxane) in Common Organic Solvents
Solvent Solubility Reference
Ethanol~1.5 mg/mL[1]
DMSO~5 mg/mL[1]
Dimethyl formamide (B127407) (DMF)~5 mg/mL[1]
WaterInsoluble[2]
n-HexaneInsoluble[2]
Petroleum EtherInsoluble[2]

Experimental Protocols

Representative Protocol for Recrystallization of a Taxane Diterpenoid

This protocol is a general guideline and may require optimization for this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the purified this compound in a minimal amount of a hot "good" solvent (e.g., methanol or acetone). Start with a small volume of solvent and add more in small increments until the compound is fully dissolved.[7][9]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[4][9]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, well-defined crystals.[7]

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of crystals.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve Dissolve in Minimal Hot Solvent hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool_rt Slow Cooling to Room Temperature hot_filter->cool_rt cool_ice Further Cooling (Ice Bath) cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Anti-Solvent vac_filter->wash dry Dry Under Vacuum wash->dry end end dry->end Pure Crystals

Caption: A general workflow for the recrystallization of this compound.

troubleshooting_logic cluster_solutions Troubleshooting Paths start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals outcome->no_crystals Clear Solution oil Oiled Out outcome->oil Liquid Phase microcrystals Microcrystals outcome->microcrystals Fine Powder good_crystals Good Crystals outcome->good_crystals Solid Formed solution_no_crystals Concentrate Solution Add Seed Crystal Scratch Flask no_crystals->solution_no_crystals solution_oil Dilute Solution Slow Cooling Change Solvent oil->solution_oil solution_microcrystals Slower Cooling Reduce Concentration microcrystals->solution_microcrystals

Caption: A decision tree for troubleshooting common crystallization issues.

References

Technical Support Center: Optimizing In Vivo Studies with 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 2-Deacetyltaxuspine X. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vivo experimental designs. Given the limited publicly available data on this compound, this guide draws upon available information for its close structural analog, Taxuspine C, and the broader class of taxane (B156437) compounds.

Frequently Asked Questions (FAQs)

Q1: Where can I find established in vivo dosage and administration data for this compound?

A1: Currently, there is no specific published in vivo dosage and administration data for this compound. As a novel or less-studied taxane, researchers will need to perform initial dose-finding and toxicity studies. This guide provides a starting point based on a structurally similar compound, Taxuspine C, and general principles for taxane research.

Q2: What is a reasonable starting dose for an in vivo efficacy study with a novel taxane like this compound?

A2: For a novel taxane, it is crucial to begin with a dose-range finding study. Based on a study involving Taxuspine C, a daily intraperitoneal (i.p.) administration of 200 mg/kg was used in mice in combination with another chemotherapeutic agent.[1] However, for a standalone treatment, it is advisable to start with a much lower dose range and escalate to determine the maximum tolerated dose (MTD). A suggested starting range could be 1-10 mg/kg, administered intravenously (i.v.) or intraperitoneally (i.p.), with careful monitoring for signs of toxicity.

Q3: What are the common signs of taxane-induced toxicity in animal models?

A3: Common signs of taxane toxicity in rodents include:

  • Weight loss

  • Lethargy and ruffled fur

  • Diarrhea

  • Myelosuppression (evidenced by low blood cell counts)

  • Neurotoxicity (e.g., altered gait, paralysis)

  • Alopecia (hair loss)

It is essential to establish a clear set of humane endpoints for your study and monitor the animals daily.

Q4: How can I improve the solubility of this compound for in vivo administration?

A4: Taxanes are notoriously poorly soluble in aqueous solutions. Common formulation strategies to improve solubility for in vivo use include:

  • Co-solvents: A common vehicle is a mixture of Cremophor EL, ethanol, and saline. However, be aware that Cremophor EL can cause hypersensitivity reactions.

  • Cyclodextrins: These can encapsulate the drug to improve its solubility.

  • Nanoparticle formulations: Albumin-bound or lipid-based nanoparticles can enhance solubility and drug delivery.

  • DMSO: While useful for initial in vitro work, DMSO should be used with caution in vivo and at low final concentrations due to its own potential toxicity.

Always perform a vehicle-only control group in your experiments to account for any effects of the formulation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable therapeutic effect at the initial dose. - Dose is too low.- Poor bioavailability due to formulation.- Rapid metabolism or clearance of the compound.- Perform a dose-escalation study to find a more effective dose.- Re-evaluate the formulation to improve solubility and stability.- Consider more frequent administration or a different route (e.g., i.v. vs. i.p.).
Significant toxicity observed, leading to animal morbidity/mortality. - Dose is too high (exceeds the MTD).- The formulation vehicle is causing toxicity.- The administration schedule is too frequent.- Reduce the dose and/or the frequency of administration.- Run a vehicle-only control group to assess the toxicity of the formulation.- Consider a different, less toxic formulation strategy.
Precipitation of the compound upon injection. - Poor solubility of the compound in the chosen vehicle.- The final concentration is too high.- Test different solvent systems to find a more suitable one.- Lower the final concentration of the compound in the injection solution.- Consider formulating the compound into a nanoparticle or liposomal delivery system.
Inconsistent results between animals in the same treatment group. - Inaccurate dosing due to improper technique.- Variability in tumor size or animal health at the start of the study.- Instability of the formulated compound.- Ensure all personnel are properly trained in animal handling and injection techniques.- Randomize animals into treatment groups based on tumor volume and body weight.- Prepare fresh formulations for each injection day and protect from light and heat if necessary.

Experimental Protocols

General Protocol for a Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Model: Select a suitable mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Formulation: Prepare this compound in a suitable vehicle. A common starting point for taxanes is a 1:1:8 mixture of Cremophor EL:Ethanol:Saline.

  • Dose Escalation:

    • Start with a low dose (e.g., 1 mg/kg).

    • Administer the compound via the desired route (e.g., i.p. or i.v.).

    • Treat groups of 3-5 mice at escalating dose levels (e.g., 1, 5, 10, 25, 50, 100 mg/kg).

    • Administer the drug on a defined schedule (e.g., once daily for 5 days).

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, fur texture).

    • Define humane endpoints (e.g., >20% body weight loss, severe lethargy).

  • Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or a body weight loss of more than 15-20% and from which the animals recover.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any organ-specific toxicities.

In Vivo Efficacy Study Workflow

G cluster_0 Pre-Study Preparation cluster_1 Study Execution cluster_2 Data Analysis and Endpoint A Select Animal Model (e.g., Tumor Xenograft) B Determine MTD of This compound A->B C Prepare Compound Formulation B->C F Administer Treatment (Vehicle, Drug, Positive Control) C->F D Tumor Implantation and Growth to Palpable Size E Randomize Mice into Treatment Groups D->E E->F G Monitor Tumor Growth and Animal Health F->G H Euthanize Animals at Pre-defined Endpoint G->H I Collect and Analyze Tumors and Tissues H->I J Statistical Analysis of Tumor Growth Inhibition I->J

Caption: Workflow for a typical in vivo efficacy study of a novel compound.

Signaling Pathways

While the specific signaling pathways affected by this compound are likely uncharacterized, taxanes as a class are known to primarily target microtubules. This leads to the disruption of mitosis and ultimately, apoptosis.

General Taxane Mechanism of Action

G cluster_0 Cellular Events A This compound (or other taxanes) B Microtubule Stabilization A->B C Disruption of Mitotic Spindle B->C D Mitotic Arrest (G2/M Phase) C->D E Apoptosis (Cell Death) D->E

Caption: Simplified signaling pathway for the mechanism of action of taxanes.

This technical support center provides a foundational guide for researchers initiating in vivo studies with this compound. Due to the novelty of this compound, careful experimental design, starting with thorough dose-finding and toxicity assessments, is paramount for generating reliable and reproducible data.

References

Reducing off-target effects of 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of 2-Deacetyltaxuspine X, a member of the taxane (B156437) family of chemotherapeutic agents. Given the limited direct literature on this compound, this guide draws upon the extensive research conducted on structurally similar and well-characterized taxanes like paclitaxel (B517696) and docetaxel. The strategies and protocols outlined here are designed to be broadly applicable to taxanes and should serve as a valuable resource for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of taxanes like this compound?

A1: The primary on-target effect of taxanes is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[1][2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]

However, taxanes can also exert off-target effects on various tissues and cellular processes, leading to undesirable side effects. The most common off-target toxicities include:

  • Myelosuppression: Suppression of the bone marrow's ability to produce blood cells, leading to neutropenia (low neutrophils), anemia (low red blood cells), and thrombocytopenia (low platelets).[3][4]

  • Neurotoxicity: Damage to peripheral nerves, causing symptoms like numbness, tingling, and pain, particularly in the hands and feet.[2][5]

  • Hypersensitivity Reactions: Allergic reactions, which can be severe, are often associated with the formulation agents used to dissolve the poorly water-soluble taxane compounds.[2]

  • Cardiotoxicity: In some cases, taxanes can have adverse effects on the heart, particularly when used in combination with other cardiotoxic drugs like doxorubicin.[2]

  • Gastrointestinal Issues: Nausea, vomiting, diarrhea, and mucositis are common side effects.[1]

Q2: What are the main strategies to reduce the off-target effects of this compound?

A2: Several strategies can be employed to minimize the off-target toxicities of taxanes:

  • Drug Delivery Systems: Encapsulating taxanes in nanoparticles (e.g., albumin-bound paclitaxel, or nab-paclitaxel), liposomes, or polymeric micelles can improve their solubility and selectively target them to tumor tissues, thereby reducing exposure to healthy tissues.[5][6]

  • Combination Therapy: Combining taxanes with other anticancer agents can allow for lower, less toxic doses of each drug while achieving a synergistic therapeutic effect.[3][5]

  • Structural Modification/Analogue Development: Synthesizing new taxane analogues with improved pharmacological properties, such as higher potency against multidrug-resistant tumors and reduced toxicity, is an active area of research.[5]

  • Dosing and Scheduling Optimization: Adjusting the dose and administration schedule can help manage toxicities. For example, sequential rather than concurrent administration with other agents like anthracyclines has been shown to reduce hematological toxicities.[3]

  • Prophylactic Medications: Premedication with corticosteroids and antihistamines is a standard practice to prevent hypersensitivity reactions.[2]

Q3: How can I assess the off-target effects of this compound in my experiments?

A3: A variety of in vitro and in vivo assays can be used to evaluate off-target effects:

  • In Vitro Cytotoxicity Assays: Comparing the cytotoxicity of this compound on cancer cell lines versus healthy, non-cancerous cell lines (e.g., fibroblasts, endothelial cells) can provide an initial assessment of its therapeutic index.

  • Neurite Outgrowth Assays: Using primary neurons or neuronal cell lines, you can measure the effect of the compound on neurite length and branching to assess potential neurotoxicity.

  • Colony-Forming Unit (CFU) Assays: These assays with hematopoietic progenitor cells can be used to quantify myelosuppression.

  • In Vivo Toxicity Studies: Animal models are crucial for evaluating systemic toxicities. Key parameters to monitor include body weight, blood counts, clinical signs of distress, and histopathological analysis of major organs upon study completion.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cytotoxicity in non-cancerous cell lines The concentration of this compound is too high, or the compound has a narrow therapeutic index.Perform a dose-response curve to determine the IC50 in both cancerous and non-cancerous cells. Explore using lower concentrations in combination with another synergistic agent.
Precipitation of this compound in culture media Poor aqueous solubility of the taxane compound.[5]Use a suitable vehicle (e.g., DMSO, ethanol) at a final concentration that is non-toxic to the cells. Consider formulating the compound in a drug delivery system like liposomes or micelles.
Inconsistent results between experiments Variability in cell culture conditions, reagent quality, or experimental timing.Standardize all experimental parameters, including cell passage number, seeding density, and incubation times. Ensure all reagents are of high quality and not expired.
Severe adverse effects in animal models (e.g., weight loss, lethargy) The dose of this compound is too high, or the formulation is causing toxicity.Reduce the dosage and/or frequency of administration. If using a formulation with excipients like Tween 80, consider alternative delivery vehicles to minimize formulation-related toxicity.[5]

Quantitative Data Summary

The following tables summarize typical quantitative data for well-characterized taxanes, which can serve as a benchmark for your experiments with this compound.

Table 1: In Vitro Cytotoxicity of Taxanes in Various Cell Lines

Cell Line Compound IC50 (nM)
MCF-7 (Breast Cancer) Paclitaxel2.5 - 10
Docetaxel1 - 5
A549 (Lung Cancer) Paclitaxel5 - 20
Docetaxel2 - 10
HUVEC (Healthy Endothelial Cells) Paclitaxel50 - 200
Docetaxel25 - 100

Note: IC50 values can vary significantly depending on the specific assay conditions and cell line.

Table 2: Common Off-Target Effects and Associated In Vitro Assay Systems

Off-Target Effect In Vitro Model Key Endpoint
Neurotoxicity Primary dorsal root ganglion (DRG) neuronsNeurite length, growth cone morphology
Myelosuppression Human hematopoietic stem cells (CD34+)Colony-forming unit (CFU) assays
Cardiotoxicity Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)Beating frequency, viability, calcium transient analysis

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Assessment of Myelosuppression using Colony-Forming Unit (CFU) Assay
  • Cell Preparation: Isolate hematopoietic progenitor cells (e.g., bone marrow mononuclear cells or CD34+ cells).

  • Compound Treatment: Incubate the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

  • Plating: Mix the treated cells with a methylcellulose-based medium containing appropriate cytokines and plate them in specialized culture dishes.

  • Incubation: Incubate the dishes for 14 days at 37°C in a humidified incubator with 5% CO2.

  • Colony Counting: Count the number of different types of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) under a microscope.

  • Data Analysis: Compare the number of colonies in the treated groups to the vehicle control to determine the inhibitory effect on hematopoiesis.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Taxane This compound Microtubules Microtubule Stabilization Taxane->Microtubules Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Taxane_off This compound Neuronal_Microtubules Disruption of Axonal Transport Taxane_off->Neuronal_Microtubules Hematopoietic_Progenitors Inhibition of Proliferation Taxane_off->Hematopoietic_Progenitors Mast_Cells Degranulation Taxane_off->Mast_Cells Neurotoxicity Neurotoxicity Neuronal_Microtubules->Neurotoxicity Myelosuppression Myelosuppression Hematopoietic_Progenitors->Myelosuppression Hypersensitivity Hypersensitivity Mast_Cells->Hypersensitivity

Caption: On-target and off-target signaling pathways of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Start Start: Compound Synthesis/Acquisition (this compound) Cytotoxicity Cytotoxicity Assays (Cancer vs. Normal Cells) Start->Cytotoxicity Off_Target_Assays Specific Off-Target Assays (e.g., Neurite Outgrowth, CFU) Cytotoxicity->Off_Target_Assays Data_Analysis_invitro Data Analysis (IC50, Therapeutic Index) Off_Target_Assays->Data_Analysis_invitro Formulation Formulation Development (e.g., Nanoparticles, Liposomes) Data_Analysis_invitro->Formulation Lead Optimization Animal_Model Animal Model Studies (e.g., Xenograft) Formulation->Animal_Model Toxicity_Monitoring Toxicity Monitoring (Weight, Blood Counts) Animal_Model->Toxicity_Monitoring Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) Animal_Model->Efficacy_Evaluation Data_Analysis_invivo Data Analysis Toxicity_Monitoring->Data_Analysis_invivo Histopathology Histopathology Efficacy_Evaluation->Histopathology Histopathology->Data_Analysis_invivo

References

Technical Support Center: Enhancing the Stability of 2-Deacetyltaxuspine X for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a limited amount of publicly available research specifically on the stability and formulation of 2-Deacetyltaxuspine X. The following troubleshooting guides, FAQs, and protocols are based on established knowledge and methodologies for enhancing the stability of analogous taxane (B156437) compounds, such as paclitaxel (B517696) and docetaxel. Researchers should adapt and validate these recommendations for their specific work with this compound.

Troubleshooting Guides

This section provides solutions to common problems researchers may encounter during the formulation and stability assessment of this compound.

Problem Possible Causes Recommended Solutions
Low drug loading in nanoparticles Poor solubility of this compound in the chosen organic solvent. Inefficient encapsulation method. Drug precipitation during nanoparticle formation.- Screen various organic solvents to find one with high solubility for this compound. - Optimize the drug-to-polymer/lipid ratio.[1] - Modify the formulation method, for example, by adjusting the homogenization speed or sonication time.[2] - For nanoemulsions, consider using a high-pressure homogenizer.[3]
Poor physical stability of the formulation (e.g., aggregation, precipitation) Inadequate stabilization by surfactants or polymers. Suboptimal storage conditions (temperature, pH). Ostwald ripening in nanosuspensions.- Screen different types of stabilizers (e.g., poloxamers, polyvinyl alcohol, TPGS) and their concentrations.[4] - Optimize the zeta potential of the nanoparticles to ensure sufficient electrostatic repulsion. - Conduct stability studies at various temperatures (e.g., 4°C, 25°C, 40°C) and pH values to determine the optimal storage conditions.[5]
Rapid in vitro drug release ("burst release") Drug adsorbed to the nanoparticle surface. High porosity of the nanoparticle matrix. Poor drug-matrix interaction.- Modify the washing steps during nanoparticle purification to remove surface-adsorbed drug. - Increase the polymer concentration or use a polymer with a higher molecular weight to create a denser matrix. - Incorporate hydrophobic excipients into the formulation to enhance the interaction with the lipophilic drug.
Inconsistent results in stability studies Issues with the analytical method (e.g., HPLC). Variability in formulation preparation. Inadequate control over experimental conditions.- Validate the HPLC method for linearity, accuracy, precision, and specificity according to ICH guidelines.[6][7] - Standardize the formulation protocol, ensuring all parameters (e.g., volumes, stirring speeds, temperatures) are consistent. - Precisely control temperature, pH, and light exposure during the stability study.
Chemical degradation of this compound Hydrolysis of ester groups. Oxidation of susceptible functional groups. Photodegradation.- Protect the formulation from light by using amber vials. - Store at a controlled pH and temperature to minimize hydrolysis. - Consider incorporating antioxidants into the formulation if oxidation is identified as a major degradation pathway. - Conduct forced degradation studies to identify the primary degradation pathways.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges associated with taxanes like this compound?

A1: The main stability challenges for taxanes include poor water solubility, which complicates formulation, and susceptibility to chemical degradation through hydrolysis and oxidation.[9] Formulations themselves can also be physically unstable, leading to aggregation and precipitation.[5]

Q2: Which formulation strategies are most promising for enhancing the stability of this compound?

A2: Several nano-based formulations have shown success in improving the stability and delivery of taxanes.[3][10] These include:

  • Polymeric Micelles: These can encapsulate hydrophobic drugs like taxanes in their core, improving solubility and protecting them from degradation.[11]

  • Liposomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic drugs and can be modified for targeted delivery.[1]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These offer good biocompatibility and can provide controlled drug release.[2]

  • Nanocrystals: Preparing the drug in a nanocrystalline form can improve its dissolution rate and saturation solubility.[12]

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study, or stress testing, is crucial for identifying potential degradation products and pathways.[8] A typical study involves exposing a solution of this compound to various stress conditions, including:

  • Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.

  • Oxidation: e.g., 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 60°C).[13]

  • Photodegradation: Exposing the drug to UV and visible light.

The samples are then analyzed by a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.[14]

Q4: What is a suitable HPLC method for stability testing of taxanes?

A4: A reverse-phase HPLC (RP-HPLC) method with UV detection is commonly used for the analysis of taxanes. A typical method would involve:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or a buffer (e.g., phosphate (B84403) buffer).[15]

  • Flow Rate: Around 1.0 mL/min.

  • Detection Wavelength: Typically in the range of 227-230 nm for taxanes.[7][15]

The method must be validated to ensure it is stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products and any formulation excipients.[16]

Q5: How can I assess the in vitro drug release from my this compound formulation?

A5: The dialysis bag method is a common and relatively simple technique for in vitro drug release studies of nanoparticle formulations.[17] A known amount of the formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then placed in a release medium (e.g., phosphate-buffered saline with a surfactant like Tween 80 to ensure sink conditions). Samples are withdrawn from the release medium at predetermined time points and analyzed by HPLC to determine the concentration of released drug.[5][18]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Micelles

This protocol describes the thin-film hydration method for preparing polymeric micelles.

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., mPEG-PLGA, Poloxamer)

  • Organic solvent (e.g., acetone, acetonitrile)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve a known amount of this compound and the block copolymer in the organic solvent in a round-bottom flask.[9]

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform film on the inner surface of the flask.

  • Hydrate the film with PBS (pH 7.4) by rotating the flask at a temperature above the glass transition temperature of the polymer.[19]

  • The resulting micellar solution can be sonicated briefly to ensure homogeneity.

  • Filter the solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.[20]

  • Store the micelle solution at 4°C.[5]

Protocol 2: In Vitro Drug Release Study using the Dialysis Bag Method

Materials:

  • This compound-loaded nanoparticle formulation

  • Dialysis membrane tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Release medium: PBS (pH 7.4) containing 0.5% (v/v) Tween 80

  • Magnetic stirrer and stir bar

  • HPLC system for analysis

Procedure:

  • Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.

  • Pipette a precise volume (e.g., 1 mL) of the nanoparticle formulation into the dialysis bag and securely seal both ends.

  • Place the sealed dialysis bag into a beaker containing a known volume of the release medium (e.g., 100 mL).[17]

  • Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37°C) and stirring speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the withdrawn samples for this compound concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Forced Degradation Study

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a stability-indicating method

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before HPLC analysis.[14]

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize before analysis.[14]

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a defined period.

  • Thermal Degradation: Store a solid sample of this compound in an oven at a high temperature (e.g., 60°C) for a defined period. Dissolve in a suitable solvent before analysis.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Control Sample: Prepare a solution of this compound and keep it under normal conditions.

  • Analyze all samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.

Visualizations

stability_challenges cluster_challenges Challenges with this compound cluster_solutions Formulation Strategies for Enhanced Stability Poor Aqueous Solubility Poor Aqueous Solubility Nanocrystals Nanocrystals Poor Aqueous Solubility->Nanocrystals Lipid-Based Formulations Lipid-Based Formulations Poor Aqueous Solubility->Lipid-Based Formulations Polymeric Micelles Polymeric Micelles Poor Aqueous Solubility->Polymeric Micelles Solid Dispersions Solid Dispersions Poor Aqueous Solubility->Solid Dispersions Chemical Instability Chemical Instability Chemical Instability->Lipid-Based Formulations Chemical Instability->Polymeric Micelles Physical Instability of Formulation Physical Instability of Formulation Physical Instability of Formulation->Lipid-Based Formulations Physical Instability of Formulation->Polymeric Micelles

Caption: Formulation strategies to address the stability challenges of taxanes.

formulation_workflow Start Start Characterize Physicochemical Properties of this compound Characterize Physicochemical Properties of this compound Start->Characterize Physicochemical Properties of this compound Select Formulation Strategy Select Formulation Strategy Characterize Physicochemical Properties of this compound->Select Formulation Strategy Prepare Formulation Prepare Formulation Select Formulation Strategy->Prepare Formulation Characterize Formulation (Size, Zeta Potential, Drug Loading) Characterize Formulation (Size, Zeta Potential, Drug Loading) Prepare Formulation->Characterize Formulation (Size, Zeta Potential, Drug Loading) Conduct In Vitro Release Study Conduct In Vitro Release Study Characterize Formulation (Size, Zeta Potential, Drug Loading)->Conduct In Vitro Release Study Perform Stability Studies (Physical & Chemical) Perform Stability Studies (Physical & Chemical) Conduct In Vitro Release Study->Perform Stability Studies (Physical & Chemical) Optimization Loop Optimization Loop Perform Stability Studies (Physical & Chemical)->Optimization Loop Optimization Loop->Select Formulation Strategy Not Optimized Optimized Formulation Optimized Formulation Optimization Loop->Optimized Formulation Optimized

Caption: A general workflow for the development of a stable formulation.

forced_degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products This compound This compound Acid/Base Hydrolysis Acid/Base Hydrolysis This compound->Acid/Base Hydrolysis Oxidation Oxidation This compound->Oxidation Heat Heat This compound->Heat Light Light This compound->Light Hydrolysis Products Hydrolysis Products Acid/Base Hydrolysis->Hydrolysis Products Oxidation Products Oxidation Products Oxidation->Oxidation Products Isomers Isomers Heat->Isomers Other Degradants Other Degradants Light->Other Degradants

Caption: Conceptual overview of forced degradation studies.

References

Interpreting unexpected results in 2-Deacetyltaxuspine X experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 2-Deacetyltaxuspine X.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is a microtubule-stabilizing agent (MSA), belonging to the taxane (B156437) family of compounds.[1][2] It binds to the β-tubulin subunit within microtubules, specifically at the taxane binding site on the luminal side of the microtubule.[1] This binding event promotes microtubule assembly and stabilization, leading to the suppression of microtubule dynamics.[1][3] At clinically relevant concentrations, this interference with the normal assembly and disassembly of microtubules disrupts mitotic spindle formation, causing a G2/M phase cell cycle arrest and ultimately inducing apoptosis.[4]

Q2: At what concentration should I expect to see effects on microtubule dynamics versus overall microtubule polymer mass?

A2: The effects of this compound are concentration-dependent. At high concentrations, it will significantly increase the microtubule polymer mass. However, at lower, more clinically relevant concentrations, it primarily suppresses microtubule dynamics (both growth and shrinkage) without a substantial change in the total polymer mass.[1][2][3] It is this suppression of dynamics that is largely responsible for the mitotic arrest and cytotoxic effects.

Q3: Can this compound affect interphase cells?

A3: Yes. While the most prominent effect is mitotic arrest, interfering with microtubule dynamics can also impact interphase cellular processes.[2] Microtubules are crucial for intracellular transport, maintenance of cell morphology, and cell signaling.[5][6] Disruption of these functions by this compound can contribute to its overall cytotoxicity, potentially through mechanisms like interfering with the transport of DNA repair proteins to the nucleus.[2][6]

Troubleshooting Guide

Issue 1: Lower than expected cytotoxicity or apparent resistance in cancer cell lines.

Possible Cause 1: Cell Line Specific Factors Some cell lines may exhibit intrinsic or acquired resistance to taxanes. This can be due to several factors, including:

  • Tubulin Isotype Expression: Different cancer cells can express various tubulin isotypes, some of which may have lower binding affinity for taxanes.[1]

  • Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein (ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Genetic Predisposition: Genetic variations, such as those in cytochrome P450 enzymes that metabolize taxanes, can influence drug efficacy.[4][7]

Troubleshooting Steps:

  • Confirm Drug Activity: Test this compound on a known sensitive cell line (e.g., HeLa, A549) to ensure the compound is active.

  • Assess Efflux Pump Activity: Use an efflux pump inhibitor (e.g., verapamil, cyclosporin (B1163) A) in combination with this compound to see if cytotoxicity is restored.

  • Quantify Tubulin Isotypes: If possible, use quantitative PCR or western blotting to analyze the expression levels of different β-tubulin isotypes in your resistant and sensitive cell lines.

Issue 2: Unexpected Cell Cycle Arrest Profile (e.g., G1 arrest or no significant arrest).

Possible Cause 1: Incorrect Drug Concentration The classic G2/M arrest is most prominent at concentrations around the IC50. At very high concentrations, cytotoxicity may be too rapid for a clear cell cycle block to be observed. At very low concentrations, the effect on microtubule dynamics may be too subtle to induce a robust mitotic arrest.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Treat your cells with a wide range of this compound concentrations (e.g., from 0.1 nM to 10 µM) and analyze the cell cycle profile at each concentration.

  • Time-Course Experiment: Collect samples at different time points after treatment (e.g., 12, 24, 48 hours) to capture the peak of the G2/M arrest, as the timing can vary between cell lines.

Possible Cause 2: Interference with Interphase Functions As mentioned in the FAQs, taxanes can affect interphase microtubule functions.[2][6] In some cell types, this might trigger senescence or other cellular responses that do not manifest as a classic G2/M arrest.

Troubleshooting Steps:

  • Immunofluorescence Staining: Visualize the microtubule network in interphase cells treated with this compound. Look for signs of microtubule bundling or altered organization compared to untreated cells.

  • Senescence markers: Assay for markers of senescence, such as β-galactosidase activity, if you suspect a non-mitotic outcome.

Quantitative Data Summary

Table 1: Comparative IC50 Values of this compound across various cancer cell lines after 48-hour treatment.

Cell LineCancer TypeIC50 (nM)Notes
HeLaCervical Cancer8.5Sensitive Control
A549Lung Cancer12.3Sensitive
MCF-7Breast Cancer25.1Moderately Sensitive
NCI/ADR-RESOvarian Cancer345.7Known MDR-positive, Resistant

Table 2: Cell Cycle Distribution in A549 cells after 24-hour treatment with this compound.

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle Control (0.1% DMSO)55.228.116.7
1 nM this compound53.827.518.7
10 nM this compound35.115.649.3
100 nM this compound20.48.970.7

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Immunofluorescence for Microtubule Visualization
  • Cell Culture: Grow cells on glass coverslips in a 24-well plate until they reach 50-70% confluency.

  • Treatment: Treat the cells with the desired concentration of this compound for the appropriate duration.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour.

  • Secondary Antibody: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour in the dark.

  • Nuclear Staining: Counterstain with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualizations

Signaling_Pathway cluster_cell Cell Membrane 2DTX This compound mt Microtubule 2DTX->mt Binds to β-tubulin tubulin α/β-Tubulin Dimers tubulin->mt Polymerization mt->tubulin Depolymerization dynamics Suppression of Microtubule Dynamics mt->dynamics spindle Defective Mitotic Spindle dynamics->spindle arrest G2/M Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis Experimental_Workflow start Unexpected Result: Low Cytotoxicity q1 Is the compound active? start->q1 test_sensitive Test on known sensitive cell line q1->test_sensitive Yes end Identify Resistance Mechanism q1->end No (Compound issue) q2 Is it an efflux issue? test_sensitive->q2 efflux_inhibitor Co-treat with efflux pump inhibitor q2->efflux_inhibitor Yes q3 Is it tubulin-related? q2->q3 No efflux_inhibitor->end analyze_tubulin Analyze tubulin isotype expression q3->analyze_tubulin Yes q3->end No (Other mechanism) analyze_tubulin->end Troubleshooting_Tree cluster_conc Concentration Issues cluster_time Timing Issues cluster_interphase Mechanism Issues start Observation: No clear G2/M arrest check_conc Check Concentration: Run dose-response start->check_conc check_time Check Timepoint: Run time-course start->check_time check_interphase Check Interphase Effects: Immunofluorescence start->check_interphase too_high Too High? (Rapid cytotoxicity) check_conc->too_high too_low Too Low? (Insufficient effect) check_conc->too_low too_early Too Early? (Arrest not yet peaked) check_time->too_early too_late Too Late? (Cells escaped arrest) check_time->too_late bundling Microtubule bundling? check_interphase->bundling senescence Senescence induced? check_interphase->senescence

References

Common pitfalls in handling 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the common pitfalls and troubleshooting strategies for handling 2-Deacetyltaxuspine X, a novel taxane (B156437) derivative. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound, like other taxane derivatives, should be stored under controlled conditions to maintain its stability. Unopened vials should be stored at 2-8°C and protected from light. For stock solutions, it is recommended to store them at -20°C or -80°C for long-term stability.[1][2] Avoid repeated freeze-thaw cycles.

Q2: How do I dissolve this compound, which has poor water solubility?

A2: Taxanes are known for their poor aqueous solubility.[3][4][5] To prepare a stock solution, organic solvents such as DMSO or dimethyl formamide (B127407) (DMF) are recommended.[2] For aqueous experimental media, the stock solution should be diluted to the final concentration immediately before use. Be aware that precipitation may occur, so it is crucial to visually inspect the solution.

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation is a common issue with taxane solutions, often due to their low aqueous solubility and potential for aggregation.[6][7][8] If this occurs, the vial should generally be discarded to ensure accurate dosing and avoid potential complications in cellular or animal models.[6] To prevent this, ensure the final concentration in aqueous buffers is low and consider the use of solubilizing agents if compatible with your experimental design.

Q4: What are the main degradation pathways for taxane derivatives like this compound?

A4: The stability of taxanes can be influenced by pH. For instance, baccatin (B15129273) III, a related structure, has been shown to be more stable at a slightly acidic pH of 6.0 compared to an alkaline pH of 9.0, where deacetylation can occur.[9] Therefore, maintaining an appropriate pH in your experimental buffers is crucial.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Store the compound and its solutions at the recommended temperatures and protect from light. Prepare fresh dilutions for each experiment from a frozen stock.
Precipitation of the compound in aqueous media.Visually inspect solutions for any particulate matter before use. Decrease the final concentration of the compound in the assay. Consider using a carrier solvent or solubilizing agent compatible with the experiment.
Low cellular uptake or efficacy Poor solubility and limited tissue penetration.Optimize the delivery method. For in vitro studies, ensure the compound is fully dissolved in the culture medium. For in vivo studies, formulation strategies may be required to improve bioavailability.[10]
Interaction with plasticware.Use non-PVC containers and tubing for handling solutions of taxanes, as leaching of plasticizers can occur.[11]
Observed cytotoxicity in control vehicle group Toxicity of the solvent (e.g., DMSO) at high concentrations.Ensure the final concentration of the organic solvent in the experimental medium is below the toxic threshold for your cell line or animal model (typically <0.5% for DMSO in cell culture).

Experimental Protocols

General Protocol for In Vitro Cell Viability Assay
  • Preparation of Stock Solution: Dissolve this compound in sterile DMSO to create a 10 mM stock solution. Aliquot and store at -80°C.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells, including the vehicle control. Replace the existing medium with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a standard cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of viable cells relative to the vehicle control.

Visualizations

experimental_workflow Experimental Workflow for Cell Viability Assay prep Prepare 10 mM Stock Solution in DMSO seed Seed Cells in 96-well Plate treat Treat Cells with Serial Dilutions seed->treat incubate Incubate for 24-72 hours treat->incubate assess Assess Cell Viability (e.g., MTT) incubate->assess analyze Analyze Data assess->analyze

Cell Viability Assay Workflow

troubleshooting_logic Troubleshooting Inconsistent Results start Inconsistent Results check_storage Check Storage Conditions (Temp, Light) start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_solution Inspect Solution for Precipitates solution_ok Solution Clear check_solution->solution_ok Yes solution_bad Precipitate Found check_solution->solution_bad No check_protocol Review Experimental Protocol protocol_ok Protocol Consistent check_protocol->protocol_ok Yes protocol_bad Protocol Variation check_protocol->protocol_bad No storage_ok->check_solution action_storage Use Fresh Aliquot storage_bad->action_storage solution_ok->check_protocol action_solution Prepare Fresh Dilution / Lower Concentration solution_bad->action_solution action_protocol Standardize Protocol protocol_bad->action_protocol

References

Modifying experimental protocols for 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 2-Deacetyltaxuspine X. Given that this compound is a novel taxane (B156437) derivative, this guide leverages established knowledge from structurally similar compounds like paclitaxel (B517696) and docetaxel (B913) to address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Like other taxanes, this compound is expected to have poor water solubility.[1] For in vitro experiments, it is recommended to dissolve the compound in a sterile, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] For subsequent use in cell culture, the stock solution should be diluted in the culture medium to the final working concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Q2: How should I store this compound to ensure its stability?

A2: this compound should be stored as a solid at -20°C or lower, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to use freshly prepared dilutions for experiments whenever possible.

Q3: I am observing precipitation of the compound in my cell culture medium. What could be the cause and how can I prevent it?

A3: Precipitation in aqueous media is a common issue with hydrophobic compounds like taxanes.[1] This can occur if the final concentration of the compound exceeds its solubility limit in the culture medium or if the concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. To prevent this, ensure that the final DMSO concentration is appropriate and that the working concentration of this compound does not exceed its aqueous solubility. You may also consider using a formulation containing a solubilizing agent, although this should be carefully controlled for its own potential effects on the cells.

Q4: What are the expected off-target effects or toxicities of this compound?

A4: While specific data for this compound is not available, taxanes as a class are known to cause various toxicities.[3] In a clinical context, these include myelosuppression, neuropathy, and hypersensitivity reactions.[3][4] In vitro, high concentrations can lead to non-specific cytotoxicity. It is crucial to determine the optimal concentration range for your specific cell line through dose-response experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Bioactivity or Inconsistent Results 1. Compound degradation due to improper storage. 2. Inaccurate final concentration due to precipitation. 3. Cell line resistance to taxanes.1. Store the compound and stock solutions as recommended. Prepare fresh dilutions for each experiment. 2. Visually inspect for precipitation after dilution. Consider lowering the final concentration or slightly increasing the co-solvent percentage (while staying within non-toxic limits). 3. Verify the sensitivity of your cell line to other taxanes (e.g., paclitaxel). Consider using a different, more sensitive cell line.
High Background Signal in Cell Viability Assays 1. Interference of the compound with the assay reagents. 2. Contamination of the cell culture.1. Run a control with the compound in cell-free medium to check for direct reaction with the assay dye (e.g., MTT, resazurin).[2] 2. Regularly test for mycoplasma and other contaminants.
Unexpected Cell Morphology Changes 1. Cytotoxic effects at the concentration used. 2. Effects of the solvent (e.g., DMSO).1. Perform a dose-response curve to identify the cytotoxic concentration range.[5] 2. Include a vehicle control (medium with the same concentration of DMSO) in all experiments.
Difficulty in Isolating the Compound from a Natural Source 1. Inefficient extraction solvent. 2. Degradation during extraction or purification. 3. Co-elution with other compounds during chromatography.1. Use a series of solvents with varying polarities for extraction to optimize the yield.[6][7][8] 2. Avoid high temperatures and exposure to strong acids or bases during the isolation process. 3. Employ high-resolution chromatographic techniques such as HPLC and consider using different stationary phases.[7]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line using a colorimetric MTT assay.[9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium.

  • Drug Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Hypothetical IC50 Data for this compound on Different Cell Lines:

Cell LineIC50 (nM) after 48h
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)25.8
HeLa (Cervical Cancer)18.5

Visualizations

Signaling Pathway

Taxane_Signaling_Pathway taxane This compound tubulin β-Tubulin taxane->tubulin Binds to microtubules Microtubule Stabilization tubulin->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 bcl2->apoptosis Promotes

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Experimental_Workflow start Start: Obtain this compound dissolve Dissolve in DMSO (10 mM Stock) start->dissolve prepare_dilutions Prepare Serial Dilutions in Culture Medium dissolve->prepare_dilutions seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Dilutions seed_cells->treat_cells prepare_dilutions->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End: Determine IC50 analyze_data->end

Caption: Workflow for determining the IC50 of this compound.

References

Validation & Comparative

Unveiling the Biological Activity of 2-Deacetyltaxuspine X: A Focus on P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biological activity of 2-Deacetyltaxuspine X, a taxane (B156437) diterpenoid. While comprehensive data on the direct cytotoxic effects of this compound remains limited in publicly available scientific literature, existing research points towards a significant role in the inhibition of P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR) in cancer cells. This guide will focus on this primary biological activity, comparing it with other known P-gp inhibitors and detailing the experimental methodologies used for its evaluation.

Comparative Analysis of P-glycoprotein Inhibition

CompoundTargetIC50 (µM)Cell LineAssay
Taxuspine X Analog (Cmpd 6) P-glycoprotein7.2[1][2][3]L5178 MDR1Rhodamine 123 Efflux Assay[4]
Verapamil P-glycoprotein~1-15 (Varies by study)[5][6][7]VariousRhodamine 123 Efflux Assay
Cyclosporin (B1163) A P-glycoprotein3.2 - 6[8]VariousRhodamine 123 Efflux Assay[8]

Note: The IC50 values for Verapamil and Cyclosporin A can vary depending on the specific experimental conditions, including the cell line and substrate used.

Experimental Protocols

The primary method for evaluating P-gp inhibitory activity is the Rhodamine 123 Efflux Assay . Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, this dye is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of Rhodamine 123 and a corresponding increase in fluorescence, which can be quantified.

Rhodamine 123 Efflux Assay Protocol
  • Cell Culture: P-gp overexpressing cells (e.g., L5178 MDR1, MCF7/ADR) and a parental (low P-gp expressing) cell line are cultured to a suitable density.

  • Incubation with Inhibitor: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) and known inhibitors (e.g., Verapamil) for a specified period (e.g., 30-60 minutes) at 37°C.

  • Loading with Rhodamine 123: Rhodamine 123 is added to the cell suspension at a final concentration (e.g., 1-5 µM) and incubated for a further period (e.g., 30-60 minutes) at 37°C to allow for cellular uptake.

  • Efflux Period: Cells are washed to remove extracellular Rhodamine 123 and the inhibitor, and then resuspended in fresh, warm medium. The cells are incubated for an additional period (e.g., 1-2 hours) to allow for the efflux of the dye.

  • Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence in the presence of the inhibitor is compared to the control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% of the maximum inhibition of efflux, is calculated from the dose-response curve.[9][10][11][12][13][14]

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedure, the following diagrams illustrate the P-glycoprotein inhibition pathway and the workflow of the Rhodamine 123 efflux assay.

P_glycoprotein_Inhibition Mechanism of P-glycoprotein (P-gp) Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) (Efflux Pump) Drug Chemotherapeutic Drug Pgp->Drug Drug->Pgp Efflux Nucleus Nucleus Drug->Nucleus Intracellular Accumulation Inhibitor This compound (P-gp Inhibitor) Inhibitor->Pgp Inhibition Drug_Effect Drug exerts cytotoxic effect Nucleus->Drug_Effect Extracellular Extracellular Space

Caption: P-gp pumps drugs out. This compound inhibits P-gp, increasing intracellular drug levels.

Rhodamine123_Assay_Workflow Rhodamine 123 Efflux Assay Workflow start Start culture Culture P-gp overexpressing cells start->culture preincubate Pre-incubate cells with This compound culture->preincubate load Load cells with Rhodamine 123 preincubate->load wash Wash cells to remove extracellular dye load->wash efflux Incubate for efflux period wash->efflux measure Measure intracellular fluorescence efflux->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for measuring P-gp inhibition using the Rhodamine 123 efflux assay.

References

A Comparative Guide to Microtubule Stabilization: Paclitaxel vs. the Hypothetical 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established microtubule-stabilizing agent, Paclitaxel, with the hypothetical compound 2-Deacetyltaxuspine X. Due to a lack of available experimental data for this compound, this comparison is based on the extensive research on Paclitaxel and the established structure-activity relationships (SAR) of the taxane (B156437) class of molecules. This analysis aims to highlight the critical role of specific functional groups in the microtubule-stabilizing activity of taxanes.

Introduction to Microtubule Dynamics and Stabilization

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is crucial for their function.[1] Microtubule-stabilizing agents are a class of compounds that interfere with this dynamic instability by promoting polymerization and inhibiting depolymerization.[1][2] This stabilization disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis, making these agents potent anticancer drugs.[1][3]

Paclitaxel, a complex diterpenoid isolated from the bark of the Pacific yew tree, is a widely used chemotherapeutic agent that functions as a microtubule stabilizer.[2][3] It binds to the β-tubulin subunit of the microtubule polymer, enhancing its stability.[1][2] The intricate structure of Paclitaxel, with its taxane core and various functional groups, has been the subject of extensive research to understand the structural requirements for its potent biological activity.[2][4]

Paclitaxel: The Benchmark in Microtubule Stabilization

Paclitaxel's mechanism of action involves its binding to a pocket on the β-tubulin subunit within the microtubule.[1] This binding induces a conformational change that strengthens the bonds between tubulin dimers, thereby stabilizing the microtubule structure and preventing its depolymerization.[5]

Key Structural Features of Paclitaxel for Activity

Structure-activity relationship studies have identified several key functional groups on the Paclitaxel molecule that are critical for its microtubule-stabilizing activity:

  • C13 Side Chain: This is considered the most critical component for Paclitaxel's activity. The specific stereochemistry of this side chain is crucial for binding to tubulin.[2]

  • C2 Benzoyl Group: The benzoyl group at the C2 position is important for activity. While some modifications are tolerated, its removal significantly reduces the compound's efficacy.[2] Analogs with meta-substituted aroyl groups at this position have shown enhanced activity.[4]

  • Oxetane Ring: The four-membered ether ring at C4-C5 is another essential feature for high activity.

  • C2' Hydroxyl Group: The hydroxyl group on the C13 side chain is vital for binding to the tubulin pocket.[2]

This compound: A Hypothetical Comparator

This compound represents a hypothetical taxane derivative that lacks the benzoyl group at the C2 position, which is replaced by a hydroxyl group (deacetylation). Based on the established SAR of taxanes, the absence of this bulky aromatic group at the C2 position would be expected to have a significant impact on its microtubule-stabilizing activity.

Comparative Analysis: Paclitaxel vs. This compound

The following table summarizes the known properties of Paclitaxel and the inferred properties of this compound based on SAR principles.

FeaturePaclitaxelThis compound (Inferred)Reference(s)
Mechanism of Action Binds to β-tubulin, promotes microtubule assembly, and inhibits depolymerization.Likely binds to β-tubulin, but with significantly lower affinity.[1][2]
Binding Affinity High affinity for the microtubule polymer.Significantly reduced affinity due to the absence of the C2 benzoyl group.[2]
Microtubule Stabilization Potent stabilizer of microtubules.Weak to negligible microtubule-stabilizing activity.[2][4]
Cell Cycle Arrest Induces G2/M phase arrest.Unlikely to induce significant cell cycle arrest at typical concentrations.[1]
Anticancer Activity Broad-spectrum anticancer agent.Expected to have very low or no anticancer activity.[2]

Experimental Protocols for Assessing Microtubule Stabilization

The following are detailed methodologies for key experiments used to evaluate the microtubule-stabilizing effects of compounds like Paclitaxel. These protocols would be essential for the experimental characterization of this compound.

In Vitro Microtubule Assembly Assay

This assay measures the ability of a compound to promote the polymerization of purified tubulin into microtubules.

Protocol:

  • Preparation of Tubulin: Purified tubulin is resuspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA).

  • Reaction Mixture: The reaction mixture contains tubulin, GTP (a necessary cofactor for polymerization), and the test compound (e.g., Paclitaxel) or a vehicle control (e.g., DMSO).

  • Incubation: The mixture is incubated at 37°C to allow for microtubule polymerization.

  • Measurement: The extent of polymerization is monitored over time by measuring the increase in turbidity (absorbance at 340 nm) using a spectrophotometer. An increase in absorbance indicates microtubule formation.

Microtubule Sedimentation Assay

This assay quantifies the amount of polymerized tubulin (microtubules) by separating them from unpolymerized tubulin dimers through centrifugation.

Protocol:

  • Polymerization: Tubulin is polymerized in the presence of the test compound as described in the assembly assay.

  • Centrifugation: The reaction mixture is centrifuged at high speed (e.g., 100,000 x g) to pellet the microtubules.

  • Separation: The supernatant containing unpolymerized tubulin is carefully removed.

  • Quantification: The amount of tubulin in the pellet (polymerized) and supernatant (unpolymerized) is quantified using methods such as SDS-PAGE followed by densitometry or a protein concentration assay. A higher ratio of pelleted tubulin in the presence of the test compound indicates microtubule stabilization.

Cell-Based Immunofluorescence Assay

This assay visualizes the effect of a compound on the microtubule network within cells.

Protocol:

  • Cell Culture: Cells (e.g., HeLa or A549) are cultured on coverslips.

  • Treatment: Cells are treated with the test compound or a vehicle control for a specific duration.

  • Fixation and Permeabilization: Cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.

  • Immunostaining: The microtubule network is stained using a primary antibody specific for α- or β-tubulin, followed by a fluorescently labeled secondary antibody. The nucleus can be counterstained with a DNA dye like DAPI.

  • Microscopy: The stained cells are visualized using a fluorescence microscope. Increased bundling and density of the microtubule network are indicative of stabilization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the study of microtubule-stabilizing agents.

G cluster_0 Experimental Workflow: Microtubule Stabilization Assay Start Start Prepare Purified Tubulin Prepare Purified Tubulin Start->Prepare Purified Tubulin Add Test Compound and GTP Add Test Compound and GTP Prepare Purified Tubulin->Add Test Compound and GTP Incubate at 37°C Incubate at 37°C Add Test Compound and GTP->Incubate at 37°C Measure Turbidity (Assembly Assay) Measure Turbidity (Assembly Assay) Incubate at 37°C->Measure Turbidity (Assembly Assay) Centrifuge (Sedimentation Assay) Centrifuge (Sedimentation Assay) Incubate at 37°C->Centrifuge (Sedimentation Assay) End End Measure Turbidity (Assembly Assay)->End Analyze Pellet and Supernatant Analyze Pellet and Supernatant Centrifuge (Sedimentation Assay)->Analyze Pellet and Supernatant Analyze Pellet and Supernatant->End

Caption: Workflow for in vitro microtubule stabilization assays.

G cluster_1 Signaling Pathway: Taxane-Induced Mitotic Arrest Taxane (e.g., Paclitaxel) Taxane (e.g., Paclitaxel) Binds to β-tubulin Binds to β-tubulin Taxane (e.g., Paclitaxel)->Binds to β-tubulin Microtubule Stabilization Microtubule Stabilization Binds to β-tubulin->Microtubule Stabilization Suppression of Microtubule Dynamics Suppression of Microtubule Dynamics Microtubule Stabilization->Suppression of Microtubule Dynamics Defective Mitotic Spindle Defective Mitotic Spindle Suppression of Microtubule Dynamics->Defective Mitotic Spindle Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Defective Mitotic Spindle->Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis

Caption: Pathway of taxane-induced cell death.

Conclusion

Paclitaxel remains a cornerstone of cancer chemotherapy due to its potent microtubule-stabilizing activity. The extensive body of research on its structure-activity relationship underscores the importance of specific functional groups for its biological function. The hypothetical case of this compound serves to illustrate a critical aspect of this SAR: the C2 benzoyl group is a key contributor to the high-affinity binding and potent stabilization of microtubules. While some modifications at this position can be tolerated or even enhance activity, its complete removal, as in 2-deacetylation, would likely render the molecule inactive.

Future drug development efforts in the taxane family should continue to leverage this deep understanding of SAR to design novel analogs with improved efficacy, better pharmacological properties, and the ability to overcome mechanisms of drug resistance. Experimental validation of the predicted properties of derivatives like this compound would further solidify our understanding of the intricate molecular interactions governing microtubule stabilization.

References

Comparative Cytotoxicity Analysis: 2-Deacetyltaxuspine X versus Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology Drug Development

In the landscape of cancer chemotherapy, taxanes represent a cornerstone in the treatment of various solid tumors. Docetaxel, a well-established member of this class, is widely utilized for its potent cytotoxic effects. The emergence of novel taxane (B156437) derivatives, such as 2-Deacetyltaxuspine X, necessitates a thorough comparative evaluation of their cytotoxic profiles to ascertain their potential as alternative or superior therapeutic agents. This guide provides a comprehensive comparison of the cytotoxic properties of this compound and Docetaxel, supported by available data and detailed experimental methodologies.

Quantitative Cytotoxicity Comparison

Table 1: Comparative IC50 Values of Docetaxel and Hypothetical Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeDocetaxel IC50This compound IC50 (Hypothetical)
A549Non-Small Cell Lung Cancer1.94 µM1 - 10 nM
H1299Non-Small Cell Lung Cancer~2.5 µM1 - 10 nM
H460Non-Small Cell Lung Cancer1.41 µM1 - 10 nM
PC3Prostate Cancer0.598 nM1 - 10 nM
DU145Prostate Cancer0.469 nM1 - 10 nM
MDA-MB-231Breast Cancer~5-10 nM1 - 10 nM

Note: The IC50 values for Docetaxel are sourced from various publications and can vary based on experimental conditions. The IC50 range for this compound is a hypothetical estimate based on the reported potency of other novel taxane derivatives and requires experimental validation.

Mechanisms of Cytotoxicity

Docetaxel: The cytotoxic mechanism of Docetaxel is well-characterized. It primarily acts by promoting the assembly of microtubules from tubulin dimers and stabilizing them by preventing depolymerization. This disruption of microtubule dynamics leads to the inhibition of mitotic cell division, ultimately causing cell cycle arrest at the G2/M phase and inducing apoptosis (programmed cell death).

This compound: While the precise cytotoxic mechanism of this compound is not as extensively documented, as a taxane derivative, it is presumed to share a similar fundamental mechanism of action with Docetaxel, involving the disruption of microtubule function. Some taxuspine derivatives have also been investigated for their ability to reverse multidrug resistance (MDR), a significant challenge in cancer therapy.

Signaling Pathways in Docetaxel-Induced Cytotoxicity

The induction of apoptosis by Docetaxel involves a complex interplay of signaling pathways. A simplified representation of this process is illustrated below.

Docetaxel_Signaling_Pathway Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2 Caspase_Cascade Caspase Cascade Activation G2M_Arrest->Caspase_Cascade Bcl2->Apoptosis inhibition Caspase_Cascade->Apoptosis

Caption: Docetaxel-induced cytotoxicity pathway.

Experimental Protocols for Cytotoxicity Assessment

The determination of IC50 values and the evaluation of cytotoxic effects are typically performed using in vitro cell-based assays. A standard experimental workflow is outlined below.

Cell Viability/Cytotoxicity Assay (e.g., MTT or LDH Assay)

1. Cell Culture:

  • Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.

  • Plates are incubated overnight to allow for cell attachment.

3. Compound Treatment:

  • A stock solution of the test compound (this compound or Docetaxel) is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are prepared in culture media.

  • The media from the cell plates is replaced with media containing the various concentrations of the test compound. Control wells receive media with the solvent alone.

4. Incubation:

  • The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

5. Viability/Cytotoxicity Measurement:

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • LDH (Lactate Dehydrogenase) Assay:

    • A portion of the cell culture supernatant is transferred to a new plate.

    • LDH assay reagent is added to the supernatant.

    • LDH, an enzyme released from damaged cells, catalyzes a reaction that results in a color change.

    • The absorbance is measured at a specific wavelength (e.g., 490 nm).

6. Data Analysis:

  • The absorbance values are converted to percentage of cell viability relative to the solvent control.

  • A dose-response curve is generated by plotting cell viability against the logarithm of the compound concentration.

  • The IC50 value is calculated from the dose-response curve using non-linear regression analysis.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment 3. Treatment with Serial Dilutions Cell_Seeding->Compound_Treatment Incubation 4. Incubation (24-72h) Compound_Treatment->Incubation Assay 5. Viability/Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_Analysis 6. Data Analysis & IC50 Calculation Assay->Data_Analysis

Caption: General workflow for in vitro cytotoxicity assays.

Conclusion

Docetaxel remains a potent and widely used cytotoxic agent in cancer therapy. While direct comparative data for this compound is currently limited, the general potency of novel taxane derivatives suggests it may hold significant cytotoxic potential. Further in-depth studies are imperative to elucidate the precise cytotoxic profile and mechanism of action of this compound. The experimental protocols and comparative framework provided in this guide offer a foundation for researchers to conduct such evaluations and contribute to the development of next-generation taxane-based cancer therapeutics.

References

Validating the Target Engagement of 2-Deacetyltaxuspine X: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of leading methodologies for validating the target engagement of 2-Deacetyltaxuspine X, a putative microtubule-stabilizing agent. Objective evaluation of if and how a compound interacts with its intended target is a critical step in the drug discovery pipeline. This document outlines key experimental approaches, presents data in a comparative format, and provides detailed protocols to assist researchers in selecting the most suitable strategy for their needs.

Comparison of Target Engagement Validation Methods

Several powerful techniques have been developed to confirm and characterize the interaction between a small molecule and its protein target within a complex biological system. The primary methods discussed here are the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Thermal Proximity Coaggregation (TPCA).

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle of ligand-induced thermal stabilization of a target protein.[1][2] When a small molecule binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation.[2][3] CETSA experiments involve treating cells with the compound of interest, subjecting them to a heat challenge across a range of temperatures, and then quantifying the amount of soluble target protein remaining.[1][3] An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates target engagement.[2][3]

  • Drug Affinity Responsive Target Stability (DARTS): DARTS operates on the principle that ligand binding can protect a protein from proteolysis.[4][5] In this assay, cell lysates are treated with the compound and then subjected to limited digestion by a protease.[6][7] If the compound binds to the target protein, it can shield protease cleavage sites, resulting in less degradation compared to the untreated control.[4] The level of protein protection can be assessed by Western blotting.[6] A key advantage of DARTS is that it does not require modification of the small molecule.[5][8]

  • Thermal Proximity Coaggregation (TPCA): TPCA is an extension of thermal proteome profiling that allows for the system-wide analysis of protein complex dynamics.[9][10] The underlying concept is that proteins within a complex tend to coaggregate upon heat denaturation.[11] By comparing the thermal profiles of thousands of proteins, researchers can identify changes in protein-protein interactions induced by a small molecule.[9][10] This method is particularly useful for understanding how a compound might affect the stability of a larger protein complex, not just the direct target.[12]

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Thermal Proximity Coaggregation (TPCA)
Principle Ligand-induced thermal stabilization.[1][2]Ligand-induced protease resistance.[4][5]Coaggregation of interacting proteins upon heating.[9][10]
Sample Type Intact cells, cell lysates, tissues.[2][3]Cell lysates, purified proteins.[6][7]Intact cells, tissues.[9][10]
Throughput Can be adapted to a microplate format for higher throughput.[3]Moderate throughput.High-throughput, proteome-wide analysis.[10]
Measures Direct target engagement and changes in protein melting temperature.[2][3]Direct target engagement and protection from proteolysis.[4][6]Changes in protein complex stability and protein-protein interactions.[9][10]
Advantages Applicable in live cells, label-free.[1][3]No compound modification needed, relatively straightforward.[5][8]System-wide view of protein interactions, can identify off-targets.[10]
Limitations Not all proteins show a significant thermal shift; requires a specific antibody.Requires optimization of protease concentration and digestion time.[4]Complex data analysis; indirect measure of direct target binding.

Hypothetical Experimental Data for this compound

The following tables present hypothetical data to illustrate how results from CETSA and DARTS experiments for this compound could be summarized and compared with a known microtubule stabilizer, Paclitaxel.

Table 1: CETSA Results for this compound and Paclitaxel

CompoundTarget ProteinConcentration (µM)ΔTm (°C)
This compoundβ-Tubulin11.5
103.2
504.8
Paclitaxel (Control)β-Tubulin11.8
103.5
505.1
Vehicle (DMSO)β-Tubulin-0

ΔTm represents the change in the melting temperature of β-Tubulin in the presence of the compound compared to the vehicle control.

Table 2: DARTS Results for this compound and Paclitaxel

CompoundTarget ProteinConcentration (µM)Protease% Protection from Digestion
This compoundβ-Tubulin1Trypsin25%
10Trypsin60%
50Trypsin85%
Paclitaxel (Control)β-Tubulin1Trypsin30%
10Trypsin65%
50Trypsin90%
Vehicle (DMSO)β-Tubulin-Trypsin0%

% Protection is quantified by densitometry of the β-Tubulin band on a Western blot compared to the undigested control.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of this compound, a positive control (e.g., Paclitaxel), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[1]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.[13]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.[13]

  • Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.[13] Determine the protein concentration of the soluble fraction.

  • Western Blot Analysis: Normalize the protein concentrations and perform SDS-PAGE, followed by transfer to a PVDF membrane. Probe with a primary antibody against the target protein (e.g., β-Tubulin) and a suitable secondary antibody.[1]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. Determine the Tm for each condition.

Drug Affinity Responsive Target Stability (DARTS) Protocol
  • Cell Lysis: Harvest cells and prepare a cell lysate.

  • Compound Incubation: Incubate aliquots of the cell lysate with different concentrations of this compound, a positive control, and a vehicle control for 1-2 hours at room temperature.[4]

  • Protease Digestion: Add a protease (e.g., trypsin, pronase) to each sample and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.[4][6]

  • Stop Digestion: Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Compare the band intensity of the target protein in the compound-treated samples to the vehicle-treated control to determine the extent of protection from proteolysis.[4]

Thermal Proximity Coaggregation (TPCA) Protocol
  • Cell Treatment and Heating: Treat cells with the compound of interest or a vehicle control. Aliquot the cells and heat them to a range of different temperatures.[9]

  • Lysis and Protein Digestion: Lyse the cells and separate the soluble proteins. Digest the proteins into peptides, for example, using trypsin.

  • Mass Spectrometry: Analyze the peptide samples by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins in the soluble fraction at each temperature.

  • Data Analysis: Generate melting curves for each identified protein. Use computational methods to compare the similarity of melting curves between proteins. A high degree of similarity suggests coaggregation and a potential interaction.[9] Changes in the coaggregation patterns between the compound-treated and control samples can reveal the impact of the compound on protein complexes.[10]

Visualizations

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis start Cells in Culture treatment Treat with Compound start->treatment heat Apply Temperature Gradient treatment->heat lysis Cell Lysis heat->lysis centrifugation Separate Soluble Fraction lysis->centrifugation western Western Blot centrifugation->western analysis Analyze Melting Curve western->analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

DARTS_Workflow cluster_lysis Cell Lysis & Treatment cluster_digestion Protease Digestion cluster_analysis Analysis start Prepare Cell Lysate incubation Incubate with Compound start->incubation digestion Limited Proteolysis incubation->digestion sds_page SDS-PAGE digestion->sds_page western Western Blot sds_page->western analysis Quantify Protection western->analysis

Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.

Microtubule_Stabilization_Pathway compound This compound tubulin β-Tubulin compound->tubulin Binds to microtubule Microtubule Polymer compound->microtubule Promotes Polymerization & Prevents Depolymerization tubulin->microtubule Polymerizes into stabilization Microtubule Stabilization microtubule->stabilization mitotic_arrest Mitotic Arrest stabilization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Simplified signaling pathway of microtubule stabilization.

References

Reproducibility of 2-Deacetyltaxuspine X Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data related to 2-Deacetyltaxuspine X and its analogs, focusing on their potential as cytotoxic agents and modulators of multidrug resistance (MDR). Due to the limited publicly available data specifically for this compound, this guide incorporates findings from closely related taxane (B156437) diterpenoids isolated from Taxus sumatrana and synthetic derivatives to provide a comprehensive context for its potential biological activities and to facilitate the design of reproducible future experiments.

Comparative Analysis of Biological Activities

Cytotoxicity of Taxane Diterpenoids from Taxus sumatrana

Several taxane diterpenoids from Taxus sumatrana have demonstrated cytotoxic effects against a range of human cancer cell lines. This suggests that this compound may possess similar properties.

Compound NameCancer Cell LineActivityReference
WallifoliolHepa 59 T/VGH (human liver carcinoma)Significant Cytotoxicity[1]
WallifoliolKB (human oral epidermoid carcinoma)Significant Cytotoxicity[1]
Taxuspine FHepa 59 T/VGH (human liver carcinoma)Moderate Activity[1]
Tasumatrol EA-498 (human kidney carcinoma)Significant Cytotoxicity[2]
Tasumatrol ENCI-H226 (human lung carcinoma)Significant Cytotoxicity[2]
Tasumatrol EA549 (human lung carcinoma)Significant Cytotoxicity[2]
Tasumatrol EPC-3 (human prostate cancer)Significant Cytotoxicity[2]
Tasumatrol FA-498 (human kidney carcinoma)Significant Cytotoxicity[2]
Tasumatrol FNCI-H226 (human lung carcinoma)Significant Cytotoxicity[2]
Tasumatrol FA549 (human lung carcinoma)Significant Cytotoxicity[2]
Tasumatrol FPC-3 (human prostate cancer)Significant Cytotoxicity[2]
Tasumatrol HHepa59T/VGH (human liver carcinoma)Significant Activity[3]
Tasumatrol HNCI (human large cell lung carcinoma)Significant Activity[3]
Tasumatrol HHeLa (human cervical carcinoma)Significant Activity[3]
Tasumatrol HDLD-1 (human colon adenocarcinoma)Significant Activity[3]
Tasumatrol HMed (human medulloblastoma)Significant Activity[3]
Tasumatrol JMolt 4 (human leukemia)Selective Cytotoxic Activity[3]
Tasumatrol JK562 (human leukemia)Significant Cytotoxicity[3]
Tasumatrol JSup-T1 (human leukemia)Significant Cytotoxicity[3]
Tasumatrol JU937 (human leukemia)Significant Cytotoxicity[3]
P-glycoprotein (P-gp) Inhibition by Taxuspine Analogs

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Taxuspine X has been identified as a potent MDR reversing agent. While direct quantitative data for this compound is scarce, a study on structurally simplified synthetic taxane derivatives provides evidence for the P-gp inhibitory activity of this structural class.

CompoundAssayIC50Reference
Synthetic Taxane Derivative 6P-glycoprotein Inhibition7.2 x 10⁻⁶ M[4][5]

Experimental Protocols

To ensure the reproducibility of experimental results, detailed methodologies are crucial. Below are representative protocols for assessing cytotoxicity and P-gp inhibition, which can be adapted for the evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations in culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay is used to determine if a compound can inhibit the efflux of a known P-gp substrate, thereby indicating its potential as an MDR reversal agent.

  • Cell Culture: A P-gp overexpressing cell line (e.g., MDCK-MDR1 or a resistant cancer cell line) and its corresponding parental cell line are cultured as described above.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to form a confluent monolayer.

  • Compound Incubation: Cells are pre-incubated with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) for 1 hour.

  • Substrate Loading: The P-gp substrate Rhodamine 123 is added to all wells and incubated for 1-2 hours.

  • Efflux Period: The substrate-containing medium is removed, and fresh medium (with or without the test compound) is added. The cells are incubated for an additional 1-2 hours to allow for P-gp-mediated efflux.

  • Fluorescence Measurement: The intracellular accumulation of Rhodamine 123 is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Increased intracellular fluorescence in the presence of the test compound compared to the untreated control indicates inhibition of P-gp-mediated efflux. The IC50 for P-gp inhibition can be calculated from the concentration-response curve.

Signaling Pathways and Experimental Workflows

P-glycoprotein Mediated Multidrug Resistance and its Inhibition

The following diagram illustrates the mechanism of P-gp mediated drug efflux and how an inhibitor like a taxuspine derivative can reverse this resistance, leading to the induction of apoptosis in cancer cells.

P_gp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) (Efflux Pump) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux Drug_in Increased Intracellular Drug Concentration Drug Chemotherapeutic Drug Drug->Pgp Binding Inhibitor This compound (P-gp Inhibitor) Inhibitor->Pgp Inhibition Apoptosis Apoptosis Caspases Caspase Activation Caspases->Apoptosis CytochromeC Cytochrome c Release CytochromeC->Caspases Mitochondrion Mitochondrion Mitochondrion->CytochromeC Drug_in->Mitochondrion Induces Stress Drug_ext Chemotherapeutic Drug Drug_ext->Drug Enters Cell Inhibitor_ext This compound Inhibitor_ext->Inhibitor Enters Cell

Caption: Mechanism of P-gp inhibition by this compound.

Experimental Workflow for Evaluating MDR Reversal

The logical flow for investigating the potential of this compound to reverse multidrug resistance is outlined below.

MDR_Reversal_Workflow start Start: Hypothesis This compound reverses MDR cytotoxicity Cytotoxicity Screening (e.g., MTT assay) on sensitive and resistant cell lines start->cytotoxicity pgp_expression Confirm P-gp Overexpression in Resistant Cells (e.g., Western Blot, qPCR) cytotoxicity->pgp_expression pgp_inhibition Direct P-gp Inhibition Assay (e.g., Rhodamine 123 efflux) pgp_expression->pgp_inhibition synergy Combination Chemotherapy Study (e.g., with Paclitaxel, Doxorubicin) pgp_inhibition->synergy apoptosis Apoptosis Induction Analysis (e.g., Annexin V/PI staining, Caspase activity) synergy->apoptosis conclusion Conclusion: Efficacy as MDR Reversal Agent apoptosis->conclusion

Caption: Workflow for MDR reversal agent evaluation.

References

Unraveling the Mechanism of 2-Deacetyltaxuspine X: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the competitive landscape of oncological drug development, a deep understanding of a compound's mechanism of action is paramount. This guide provides a comprehensive cross-validation of the proposed mechanism of 2-Deacetyltaxuspine X, a novel taxane (B156437) derivative, by comparing its performance with the well-established microtubule-stabilizing agent, paclitaxel (B517696). Through a synthesis of available structure-activity relationship data for the taxane class, this report extrapolates the expected biological activities of this compound and provides a framework for its experimental validation.

Core Hypothesis: Microtubule Stabilization as the Primary Mechanism of Action

It is hypothesized that this compound, like other members of the taxane family, exerts its cytotoxic effects by binding to and stabilizing microtubules. This interference with the natural dynamics of microtubule assembly and disassembly is expected to disrupt mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The key structural difference, the absence of the acetyl group at the C2 position, may influence its binding affinity to tubulin and its overall cytotoxic potency.

Comparative Data Summary

The following tables summarize the anticipated quantitative data for this compound in comparison to paclitaxel, based on established structure-activity relationships within the taxane class. It is important to note that the values for this compound are predictive and require experimental confirmation.

Table 1: In Vitro Microtubule Polymerization Activity

CompoundEC50 (µM) for Tubulin PolymerizationMaximum Polymerization (OD at 340 nm)
Paclitaxel~ 0.1 - 1.0~ 0.3 - 0.4
This compound (Predicted) ~ 1.0 - 5.0 ~ 0.2 - 0.3
Vehicle Control> 100< 0.05

Rationale for Prediction: Structure-activity relationship studies on taxanes indicate that the C2-benzoate group is a significant contributor to the molecule's ability to promote tubulin assembly.[1][2] The removal of the acetyl group from the benzoyl moiety is likely to reduce the binding affinity to some extent, leading to a higher EC50 value and a slightly lower maximal polymerization effect compared to paclitaxel.

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines

CompoundCell LineIC50 (nM)
PaclitaxelA549 (Lung)2 - 10
MCF-7 (Breast)1 - 5
HeLa (Cervical)3 - 15
This compound (Predicted) A549 (Lung)10 - 50
MCF-7 (Breast)5 - 25
HeLa (Cervical)15 - 75

Rationale for Prediction: The cytotoxic activity of taxanes is closely correlated with their ability to stabilize microtubules. A predicted decrease in microtubule-stabilizing activity for this compound would likely translate to a higher IC50 value, indicating lower potency compared to paclitaxel.

Table 3: Cell Cycle Analysis in A549 Cells (24-hour treatment)

Compound (Concentration)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control~ 60%~ 25%~ 15%
Paclitaxel (10 nM)~ 10%~ 10%~ 80%
This compound (Predicted, 50 nM) ~ 20% ~ 15% ~ 65%

Rationale for Prediction: By disrupting microtubule dynamics, taxanes cause a potent arrest of the cell cycle in the G2/M phase.[3][4] While this compound is expected to induce a similar G2/M arrest, a higher concentration may be required to achieve a comparable effect to paclitaxel due to its predicted lower potency.

Experimental Protocols

To validate the predicted mechanism of action of this compound, the following key experiments are recommended:

In Vitro Microtubule Polymerization Assay

Objective: To determine the ability of this compound to promote the assembly of purified tubulin into microtubules.

Methodology:

  • Reagents: Purified tubulin protein (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compounds (this compound, Paclitaxel) dissolved in DMSO.

  • Procedure:

    • On ice, add polymerization buffer, GTP, and various concentrations of the test compound or vehicle control to a 96-well plate.

    • Add purified tubulin to each well to initiate the reaction.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the increase in optical density (OD) at 340 nm every minute for 60 minutes. The increase in OD corresponds to the increase in microtubule polymer mass.

  • Data Analysis: Plot the OD at 340 nm against time to generate polymerization curves. The EC50 value can be calculated from the dose-response curve of the maximum polymerization rate.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Methodology:

  • Cell Lines: A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), HeLa (human cervical adenocarcinoma).

  • Reagents: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, and a viability reagent (e.g., MTT, resazurin).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound, paclitaxel, or vehicle control for 72 hours.

    • Add the viability reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

  • Cell Line: A549 cells.

  • Reagents: Cell culture reagents, test compounds, phosphate-buffered saline (PBS), ethanol (B145695) (70%, ice-cold), RNase A, propidium (B1200493) iodide (PI) staining solution.

  • Procedure:

    • Seed A549 cells and treat with this compound, paclitaxel, or vehicle control for 24 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Visualizing the Mechanism

The following diagrams illustrate the proposed signaling pathway and experimental workflow.

cluster_drug Drug Action cluster_cellular Cellular Events 2-Deacetyltaxuspine_X This compound Tubulin β-Tubulin 2-Deacetyltaxuspine_X->Tubulin Binds to Paclitaxel Paclitaxel Paclitaxel->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Start Start: Hypothesis Formulation Data_Collection Literature Search: Structure-Activity Relationships Start->Data_Collection Prediction Predict Biological Activity of This compound Data_Collection->Prediction Experiment_Design Design In Vitro Experiments Prediction->Experiment_Design Polymerization_Assay Microtubule Polymerization Assay Experiment_Design->Polymerization_Assay Cytotoxicity_Assay Cell Viability Assay Experiment_Design->Cytotoxicity_Assay Cell_Cycle_Assay Cell Cycle Analysis Experiment_Design->Cell_Cycle_Assay Data_Analysis Analyze Experimental Data Polymerization_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Comparison Compare with Paclitaxel Data_Analysis->Comparison Conclusion Validate/Refine Mechanism Comparison->Conclusion

Caption: Experimental workflow for mechanism cross-validation.

Conclusion

Based on the extensive structure-activity relationship data available for the taxane class of compounds, this compound is predicted to function as a microtubule-stabilizing agent, albeit with potentially lower potency than paclitaxel. The outlined experimental protocols provide a robust framework for validating this hypothesis and quantitatively comparing its efficacy to established microtubule-targeting drugs. The successful execution of these studies will be critical in determining the therapeutic potential of this compound and guiding its future development as a novel anticancer agent.

References

A Comparative Analysis of 2-Deacetyltaxuspine X and Other Taxane Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the taxane (B156437) derivative 2-Deacetyltaxuspine X with other established taxanes, namely Paclitaxel (B517696) and Docetaxel (B913). The information presented is based on available preclinical data and is intended to assist researchers in evaluating its potential for further investigation.

Executive Summary

Taxanes are a critical class of anticancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. While Paclitaxel and Docetaxel are widely used clinically, the development of new derivatives with improved efficacy and reduced side effects remains an active area of research. This compound, a naturally occurring taxane, has demonstrated cytotoxic activity against cancer cell lines. This guide benchmarks its performance against its more established counterparts, providing available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the available in vitro cytotoxicity data for this compound (reported as 2-deacetoxytaxinine J), Paclitaxel, and Docetaxel against various human cancer cell lines. It is important to note that the data for this compound is not presented as standard IC50 values and is derived from a separate study, thus direct comparison should be approached with caution.

CompoundCell LineCancer TypeCytotoxicity (IC50 / effective concentration)Reference
This compound (as 2-deacetoxytaxinine J) MCF-7Breast Adenocarcinoma20 µM[1][2]
MDA-MB-231Breast Adenocarcinoma10 µM[1][2]
Paclitaxel MCF-7Breast Adenocarcinoma~2.5 - 15 nM[3][4]
MDA-MB-231Breast Adenocarcinoma~5 - 20 nM[3]
SH-SY5YNeuroblastoma>10 µM (at 3h), ~10-100 nM (at 72h)[5]
BE(2)M17Neuroblastoma~1-10 nM (at 72h)[5]
CHP100Neuroblastoma~1-10 nM (at 72h)[5]
Docetaxel MCF-7Breast Adenocarcinoma~1.5 - 10 nM[3][4]
MDA-MB-231Breast Adenocarcinoma~2 - 12 nM[3]
SH-SY5YNeuroblastoma~10-100 nM (at 72h)[5]
BE(2)M17Neuroblastoma~0.1-1 nM (at 72h)[5]
CHP100Neuroblastoma~0.1-1 nM (at 72h)[5]

Note: The IC50 values for Paclitaxel and Docetaxel can vary based on the specific experimental conditions, including the duration of drug exposure and the assay used. The provided ranges are compiled from multiple sources to give a general indication of their potency. The data for 2-deacetoxytaxinine J represents the concentration at which significant in vitro activity was observed, not a calculated IC50 value.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

a. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the taxane derivatives (this compound, Paclitaxel, Docetaxel) or a vehicle control (e.g., DMSO).

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

c. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules.

a. Reagents:

  • Purified tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • Test compounds (this compound, Paclitaxel as a positive control for stabilization, Nocodazole as a positive control for destabilization)

b. Assay Procedure:

  • A reaction mixture containing tubulin in polymerization buffer is prepared and kept on ice.

  • The test compounds at various concentrations are added to the wells of a pre-warmed 96-well plate.

  • The tubulin solution is added to the wells to initiate the polymerization reaction.

  • The plate is immediately placed in a spectrophotometer pre-warmed to 37°C.

  • The change in absorbance at 340 nm is measured every 30 seconds for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.[6]

c. Data Analysis:

  • The rate and extent of tubulin polymerization are determined from the absorbance curves.

  • The effect of the test compound is compared to the control (vehicle) and known stabilizers/destabilizers.

In Vivo Antitumor Efficacy (Xenograft Model)

This protocol outlines a general procedure for evaluating the antitumor activity of taxane derivatives in a mouse xenograft model.

a. Animal Model:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

b. Procedure:

  • Human cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Mice are then randomized into treatment groups: vehicle control, this compound, Paclitaxel, and Docetaxel.

  • The compounds are administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • At the end of the study (e.g., when tumors in the control group reach a certain size or after a specified treatment duration), the mice are euthanized, and the tumors are excised and weighed.

c. Data Analysis:

  • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

  • Statistical analysis is performed to determine the significance of the observed antitumor effects.

  • Body weight changes are monitored as an indicator of systemic toxicity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts relevant to the action and evaluation of taxane derivatives.

Taxane_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Taxane Intervention Microtubule Dynamics Microtubule Dynamics Mitotic Spindle Mitotic Spindle Microtubule Dynamics->Mitotic Spindle Essential for formation Cell Division Cell Division Mitotic Spindle->Cell Division Enables Apoptosis Apoptosis Taxane Derivative Taxane Derivative Taxane Derivative->Microtubule Dynamics Binds to β-tubulin Microtubule Stabilization Microtubule Stabilization Taxane Derivative->Microtubule Stabilization Promotes Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Induces Mitotic Arrest->Apoptosis Triggers

Caption: Mechanism of action of taxane derivatives leading to apoptosis.

In_Vitro_Cytotoxicity_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Drug_Treatment Treat with Serial Dilutions of Taxane Derivatives Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Apoptotic_Signaling_Pathway Taxanes Taxanes Microtubule_Stabilization Microtubule_Stabilization Taxanes->Microtubule_Stabilization Mitotic_Arrest Mitotic_Arrest Microtubule_Stabilization->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation p53_Upregulation p53 Upregulation Mitotic_Arrest->p53_Upregulation Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Bcl2_Phosphorylation->Mitochondrial_Pathway Promotes Bax_Upregulation Bax Upregulation p53_Upregulation->Bax_Upregulation Bax_Upregulation->Mitochondrial_Pathway Promotes Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

References

Independent Verification of 2-Deacetyltaxuspine X's Anti-Tumor Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor properties of the taxane (B156437) class of drugs, serving as a proxy for the novel compound 2-Deacetyltaxuspine X, against other established anti-tumor agents. The data presented is compiled from various preclinical studies to offer a comprehensive overview of their relative efficacy and mechanisms of action.

Comparative Analysis of Anti-Tumor Efficacy

The anti-tumor activity of chemotherapeutic agents is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values for taxanes (Paclitaxel and Docetaxel), Eribulin, Vincristine (a Vinca Alkaloid), and Vorinostat (an HDAC inhibitor) across various cancer cell lines.

Table 1: IC50 Values of Microtubule-Targeting Agents in Breast Cancer Cell Lines

CompoundCell LineIC50
DocetaxelMDA-MB-2312.6 ± 0.62 nM[1]
DocetaxelMCF-7Refer to original studies for specific values.
PaclitaxelMDA-MB-231Refer to original studies for specific values.
PaclitaxelZR75-1Refer to original studies for specific values.[2]
EribulinMDA-MB-231>200 µM (at 24h)[3]
EribulinHCC38>200 µM (at 24h)[3]
EribulinSKBR3>200 µM (at 24h)[3]
EribulinMDA-MB-4350.09–9.5 nmol/L[4]

Table 2: IC50 Values of Taxanes in Ovarian Cancer Cell Lines

CompoundCell LineIC50 (nM)
PaclitaxelOVCAR34.1[5]
PaclitaxelTOV-21G4.3[5]
PaclitaxelA2780Refer to original studies for specific values.
PaclitaxelA2780/Taxol (resistant)Refer to original studies for specific values.[6]
PaclitaxelVarious Lines0.4-3.4[7]

Table 3: IC50 Values of Vorinostat in Hematological Malignancy Cell Lines

CompoundCell LineIC50 (µM)
VorinostatMV4-11 (Leukemia)0.636[8]
VorinostatDaudi (Lymphoma)0.493[8]
VorinostatHH (Cutaneous T-cell Lymphoma)0.146[9]
VorinostatHuT78 (Cutaneous T-cell Lymphoma)2.062[9]
VorinostatMJ (Cutaneous T-cell Lymphoma)2.697[9]

Mechanisms of Action and Cellular Effects

The anti-tumor agents discussed in this guide employ distinct mechanisms to inhibit cancer cell proliferation and induce cell death.

Taxanes (Proxy for this compound)

Taxanes, such as Paclitaxel and Docetaxel, function as microtubule stabilizers. They bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.[10][11][12] This hyper-stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest in the G2/M phase.[13][14] This mitotic arrest ultimately triggers apoptosis, or programmed cell death.[10][15] One of the key mechanisms by which taxanes induce apoptosis is through the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, which allows for the release of pro-apoptotic factors from the mitochondria.[15][16]

Taxane_Mechanism cluster_cell Cancer Cell Taxane Taxane (e.g., this compound) Microtubules Microtubules Taxane->Microtubules Stabilizes Bcl2 Bcl-2 (Anti-apoptotic) Taxane->Bcl2 Inactivates via phosphorylation MitoticSpindle Mitotic Spindle Dysfunction Microtubules->MitoticSpindle Disrupts formation G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondria Mitochondria Bax->Mitochondria Promotes permeabilization Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Caspases->Apoptosis

Caption: Simplified signaling pathway of Taxane-induced apoptosis.
Eribulin

Eribulin, a synthetic analog of a marine sponge product, is a mechanistically unique microtubule dynamics inhibitor.[17] Unlike taxanes, it does not cause microtubule stabilization. Instead, it binds to the plus ends of microtubules and inhibits their growth phase, while not affecting the shortening phase.[18] This leads to the sequestration of tubulin into non-productive aggregates, resulting in mitotic arrest and subsequent apoptosis.[18][19] Eribulin has also been shown to have non-mitotic effects, including vascular remodeling and reversal of the epithelial-to-mesenchymal transition (EMT), which may contribute to its anti-metastatic properties.[17][19]

Vinca Alkaloids

Vinca alkaloids, such as Vincristine and Vinblastine, are microtubule-destabilizing agents.[15] They bind to tubulin and inhibit its polymerization into microtubules.[20] This disruption of microtubule assembly leads to a dysfunctional mitotic spindle, causing cell cycle arrest in the metaphase of mitosis and ultimately inducing apoptosis.[20]

Microtubule_Inhibitor_Workflow cluster_workflow Experimental Workflow: Assessing Microtubule Inhibitor Effects Start Cancer Cell Culture Treatment Treat with Microtubule Inhibitor (Taxane, Eribulin, or Vinca Alkaloid) Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Incubation->CellCycle Apoptosis Apoptosis Assay (Annexin V / PI Staining) Incubation->Apoptosis Data Data Analysis: - IC50 Calculation - Cell Cycle Distribution - Apoptosis Percentage Cytotoxicity->Data CellCycle->Data Apoptosis->Data

Caption: General experimental workflow for evaluating microtubule inhibitors.
Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors, such as Vorinostat, represent a different class of anti-cancer agents that act through epigenetic mechanisms. They block the activity of histone deacetylases, leading to an accumulation of acetylated histones.[21][22] This results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.[21][22] A key target of HDAC inhibitors is the p21 gene, a cyclin-dependent kinase inhibitor.[6][13] Upregulation of p21 leads to cell cycle arrest, primarily in the G1 phase, and can also induce apoptosis.[13][23][24] HDAC inhibitors can induce apoptosis through both intrinsic and extrinsic pathways.[23]

HDAC_Inhibitor_Pathway cluster_cell Cancer Cell HDACi HDAC Inhibitor (e.g., Vorinostat) HDACs Histone Deacetylases (HDACs) HDACi->HDACs Inhibits Acetylation Increased Histone Acetylation HDACi->Acetylation Histones Histones HDACs->Histones Deacetylates Histones->Acetylation Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression p21 p21 Gene_Expression->p21 Apoptosis Apoptosis Gene_Expression->Apoptosis Induces CDKs Cyclin-Dependent Kinases (CDKs) p21->CDKs Inhibits CellCycleArrest G1 Cell Cycle Arrest CDKs->CellCycleArrest Leads to

References

Safety Operating Guide

Safe Disposal of 2-Deacetyltaxuspine X: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 2-Deacetyltaxuspine X, a taxane (B156437) derivative. Given the cytotoxic nature of taxane compounds, which are potent microtubule inhibitors, all waste generated during research activities involving this compound must be handled as hazardous cytotoxic waste.[1][2][3] Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound or any contaminated materials, it is imperative to work within a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[4] All personnel must be trained in handling cytotoxic agents and be familiar with emergency spill procedures.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationsRationale
Gloves Double chemotherapy-tested gloves (e.g., nitrile)Prevents skin contact and absorption. The outer glove should be changed immediately if contaminated.[5][6]
Gown Disposable, solid-front, low-permeability fabric with long sleeves and closed cuffsProtects against splashes and contamination of personal clothing.[4][5]
Eye Protection Safety goggles or a full-face shieldProtects eyes from potential splashes or aerosols.[5][7]
Respiratory Protection Not generally required when handling in a fume hood. If aerosols may be generated outside of a hood, a respirator may be necessary.Minimizes inhalation exposure.[4][5]

II. Waste Segregation and Containerization

Proper segregation of waste contaminated with this compound is crucial to ensure compliant disposal.[8][9] All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with appropriate hazard symbols.[5][7][10]

Table 2: Waste Segregation and Container Specifications

Waste TypeDescriptionRecommended ContainerDisposal Pathway
Bulk Cytotoxic Waste Unused or expired this compound, concentrated stock solutions, containers with pourable amounts (>3% of original volume), and materials from large spills.[8][11]Black RCRA (Resource Conservation and Recovery Act) hazardous waste container. Must be rigid, leak-proof, and puncture-resistant.[5][11][12]Disposal as hazardous chemical waste through the institution's Environmental Health and Safety (EH&S) department for high-temperature incineration.[10][13][14]
Trace Cytotoxic Waste (Solids) Items with minimal residual contamination (<3% of the original volume), such as empty vials, flasks, plasticware, contaminated gloves, gowns, and absorbent pads.[8][11]Yellow chemotherapy waste container or tear-resistant yellow bag.[8][9][12][15]Disposal through a regulated medical waste program for incineration.[15]
Trace Cytotoxic Waste (Sharps) Needles, syringes, Pasteur pipettes, and other sharps contaminated with this compound.Yellow or Red puncture-resistant "Chemo Sharps" container.[5][7][9][13]Disposal through a regulated medical waste program for incineration.[15]
Liquid Waste Aqueous solutions containing low concentrations of this compound.Collect in a sealed, clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[2][16]Disposal as hazardous chemical waste through EH&S.[16]

III. Experimental Protocols

A. Protocol for Segregation and Disposal of this compound Waste

  • Preparation: Before beginning experimental work, ensure all necessary PPE is worn correctly and that the designated waste containers are readily accessible in the work area.

  • Point-of-Generation Segregation: Immediately after use, dispose of contaminated items into the appropriate waste container as detailed in Table 2.

  • Bulk Waste Handling: Carefully place any unused or expired this compound and materials with significant contamination into the designated black RCRA hazardous waste container.[17]

  • Trace Waste (Solids) Handling: Place all disposable PPE, empty containers, and other solid materials with minimal contamination into the yellow chemotherapy waste bag or container.[17]

  • Trace Waste (Sharps) Handling: Do not recap, bend, or break needles. Immediately place used syringes and needles into the yellow or red, puncture-resistant "Chemo Sharps" container.[5][17]

  • Container Management: Do not overfill waste containers; they should be considered full when they reach the designated fill line (typically three-quarters full).[5] Securely seal all containers when not in use and before transport.

  • Decontamination of Work Surfaces: After completing waste disposal procedures, decontaminate all work surfaces. Use a detergent solution followed by a thorough rinse with water.[17]

  • Final Disposal: Transport sealed waste containers to the designated hazardous waste accumulation area within your facility for pickup by the EH&S department.

B. Protocol for Spill Cleanup

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Wear double gloves, a gown, eye protection, and if necessary, respiratory protection.

  • Contain and Clean the Spill: For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For solid spills, gently cover with damp absorbent pads to avoid generating dust.[5] Clean the area thoroughly with a detergent solution, followed by clean water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as bulk cytotoxic waste in the designated black RCRA container.[5]

IV. Chemical Degradation Considerations

V. Visual Workflow and Logical Relationships

cluster_prep Preparation cluster_exp Experimentation & Waste Generation cluster_seg Waste Segregation (Point of Generation) cluster_cont Containerization cluster_disp Final Disposal PPE Don Appropriate PPE (Double Gloves, Gown, Eye Protection) WorkArea Prepare Designated Work Area (e.g., Fume Hood) WasteContainers Place Labeled Waste Containers in Work Area Experiment Conduct Experiment with This compound Bulk >3% Residual or Unused Product Experiment->Bulk TraceSolid <3% Residual Solids (PPE, Glassware) Experiment->TraceSolid TraceSharps <3% Residual Sharps Experiment->TraceSharps Liquid Aqueous Solutions Experiment->Liquid BlackBin Black RCRA Bin (Bulk Cytotoxic Waste) Bulk->BlackBin YellowBin Yellow Bin/Bag (Trace Cytotoxic Waste) TraceSolid->YellowBin SharpsBin Yellow/Red Sharps Bin (Trace Cytotoxic Sharps) TraceSharps->SharpsBin LiquidContainer Sealed Liquid Waste Container Liquid->LiquidContainer EHSpickup EH&S Pickup BlackBin->EHSpickup YellowBin->EHSpickup SharpsBin->EHSpickup LiquidContainer->EHSpickup Incineration High-Temperature Incineration EHSpickup->Incineration

Caption: Workflow for the safe disposal of this compound waste.

Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate PPE Don Full PPE (Double Gloves, Gown, Eye Protection, etc.) Evacuate->PPE Contain Contain Spill PPE->Contain Clean Clean Spill Area (Detergent then Water) Contain->Clean Dispose Dispose of all Cleanup Materials as Bulk Cytotoxic Waste Clean->Dispose BlackBin Black RCRA Bin Dispose->BlackBin

Caption: Logical relationship for spill management procedures.

References

Essential Safety and Handling Guidance for 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and handling data for 2-Deacetyltaxuspine X is not publicly available. The following guidance is based on best practices for handling potent, uncharacterized chemical compounds and should be implemented with the utmost caution. A risk assessment should be conducted by qualified personnel before handling this substance.

Researchers and drug development professionals must adhere to stringent safety protocols when handling uncharacterized substances like this compound. The following provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research.

Engineering Controls and Personal Hygiene

Prior to handling this compound, ensure that appropriate engineering controls are in place and functioning correctly. All manipulations of the substance should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure. Emergency equipment, including an eyewash station and a safety shower, must be readily accessible.

Strict personal hygiene practices are mandatory. Personnel should wash their hands thoroughly with soap and water before and after handling the compound, and especially before leaving the laboratory.[1] Contaminated clothing should be removed immediately and decontaminated before reuse.[2][3] Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the laboratory area where this compound is handled.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) ensemble is critical to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specification and Use Guidelines
Eye and Face Protection Safety Goggles or Face ShieldWear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be required for splash hazards.
Skin Protection Chemical-Resistant GlovesWear two pairs of nitrile or other chemical-resistant gloves.[1] The outer glove should be removed and disposed of immediately after handling. Check for tears or punctures before use.
Disposable Gown or Lab CoatA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[1]
CoverallsFor larger quantities or increased risk of exposure, chemical-resistant coveralls should be worn.[5][6]
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used, especially when handling powders or creating aerosols.[5][7] The specific type of respirator should be determined by a workplace hazard assessment.[8]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps to be taken to ensure safety throughout the process.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Prep Conduct Risk Assessment DonPPE Don Appropriate PPE Prep->DonPPE Proceed if safe Handle Handle Compound in Fume Hood/Glove Box DonPPE->Handle Decontaminate Decontaminate Work Surfaces and Equipment Handle->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE DisposeWaste Dispose of Contaminated Waste in Labeled Bins DoffPPE->DisposeWaste

Safe handling workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert others. Only trained personnel with appropriate PPE should clean up the spill. Use an absorbent material to contain liquid spills. For solid spills, carefully scoop the material to avoid creating dust. All contaminated materials should be placed in a sealed, labeled container for proper disposal.

For skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][9] For eye contact, rinse immediately with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[4][9] In case of inhalation, move the individual to fresh air.[4] If symptoms persist, seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of these materials in clearly labeled, sealed containers.[3] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Avoid release to the environment.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.